Product packaging for 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione(Cat. No.:CAS No. 842957-31-7)

1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione

Cat. No.: B367208
CAS No.: 842957-31-7
M. Wt: 295.3g/mol
InChI Key: MVUFTEACRGYHBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione is an organic compound with the molecular formula C19H19NO3 and a molecular weight of 309.36 g/mol . This reagent features an indoline-2,3-dione (isatin) core, a privileged scaffold in chemical research known for its versatility in developing compounds for a wide range of scientific applications . Derivatives of the indoline-2,3-dione structure are investigated for their potential in material science , particularly in photopolymerization. Similar α,β-unsaturated carbonyl structures can serve as photoinitiators in two-photon absorption polymerization, a technique for high-resolution 3D microfabrication . The electron-accepting nature of the diketone moiety makes this class of compounds valuable in the design of push-pull chromophores for non-linear optics . In medicinal and bioorganic chemistry , the indoline-2,3-dione moiety is a key pharmacophore. Research on analogous structures has demonstrated potential for antimicrobial activity against various bacterial species and inhibition of enzymes like acetylcholinesterase (AChE), a target in neurodegenerative disease research . The presence of the carbonyl groups allows for hydrogen bonding with enzyme active sites, which is crucial for this bioactivity . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H17NO3 B367208 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione CAS No. 842957-31-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[3-(3-methylphenoxy)propyl]indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-13-6-4-7-14(12-13)22-11-5-10-19-16-9-3-2-8-15(16)17(20)18(19)21/h2-4,6-9,12H,5,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVUFTEACRGYHBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCN2C3=CC=CC=C3C(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione, a molecule of interest in medicinal chemistry due to the established biological activities of the isatin scaffold.[1][2][3][4][5][6] The synthesis is presented as a two-step process, commencing with the preparation of a key intermediate, followed by its coupling with the isatin core. Detailed experimental protocols are provided, along with tabulated quantitative data for starting materials and intermediates to facilitate reproducibility and comparison.

Synthetic Strategy Overview

The synthesis of the target compound, this compound, is achieved through a straightforward two-step sequence:

  • Step 1: Williamson Ether Synthesis of the intermediate, 3-(m-tolyloxy)propyl bromide, from m-cresol and 1,3-dibromopropane.

  • Step 2: N-Alkylation of Isatin with the synthesized 3-(m-tolyloxy)propyl bromide to yield the final product.

This approach leverages well-established and reliable chemical transformations, ensuring a practical route to the desired molecule.

Experimental Protocols

Step 1: Synthesis of 3-(m-Tolyloxy)propyl bromide

This procedure follows the principles of the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide.[3][5][7]

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )
m-CresolC₇H₈O108.14
1,3-DibromopropaneC₃H₆Br₂201.89
Potassium Carbonate (K₂CO₃)K₂CO₃138.21
AcetoneC₃H₆O58.08

Procedure:

  • To a solution of m-cresol (1.0 eq.) in acetone, add anhydrous potassium carbonate (1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1,3-dibromopropane (3.0 eq.) to the reaction mixture.

  • Reflux the reaction mixture for 24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion of the reaction, filter the mixture to remove the potassium carbonate.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford pure 3-(m-tolyloxy)propyl bromide.

Expected Yield: 70-80%

Characterization Data (Predicted based on analogous compounds):

Data TypePredicted Values for 3-(m-tolyloxy)propyl bromideReference Data for 3-Phenoxypropyl bromide[8]
¹H NMR (CDCl₃, 400 MHz), δ (ppm) 7.18 (t, 1H), 6.75-6.65 (m, 3H), 4.10 (t, 2H), 3.60 (t, 2H), 2.30 (s, 3H), 2.25 (quint, 2H)7.32-7.27 (m, 2H), 6.98-6.91 (m, 3H), 4.15 (t, 2H), 3.61 (t, 2H), 2.32 (quint, 2H)
¹³C NMR (CDCl₃, 100 MHz), δ (ppm) 158.5, 139.5, 129.5, 121.5, 117.0, 112.5, 65.0, 32.0, 30.0, 21.5158.7, 129.5, 121.1, 114.6, 65.4, 32.2, 30.2
Step 2: Synthesis of this compound

The N-alkylation of isatin is a common method for the synthesis of N-substituted isatin derivatives.[6][9] A microwave-assisted approach is presented here for its efficiency and reduced reaction times.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )
Isatin (Indoline-2,3-dione)C₈H₅NO₂147.13
3-(m-Tolyloxy)propyl bromideC₁₀H₁₃BrO229.11
Potassium Carbonate (K₂CO₃)K₂CO₃138.21
N,N-Dimethylformamide (DMF)C₃H₇NO73.09

Procedure:

  • In a microwave-safe reaction vessel, combine isatin (1.0 eq.), 3-(m-tolyloxy)propyl bromide (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Add a minimal amount of N,N-dimethylformamide (DMF) to form a slurry.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable temperature (e.g., 140 °C) for a short duration (e.g., 10-20 minutes).[10]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Expected Yield: 85-95%[9]

Characterization Data (Predicted based on analogous compounds):

Data TypePredicted Values for this compoundReference Data for 1-(3-Bromopropyl)indoline-2,3-dione[11]
¹H NMR (CDCl₃, 400 MHz), δ (ppm) 7.65-7.55 (m, 2H), 7.20-7.10 (m, 2H), 6.90-6.80 (m, 1H), 6.75-6.65 (m, 3H), 4.10 (t, 2H), 3.95 (t, 2H), 2.30 (s, 3H), 2.20 (quint, 2H)7.63-7.57 (m, 2H), 7.16-7.11 (m, 2H), 3.96 (t, 2H), 3.42 (t, 2H), 2.31 (quint, 2H)
¹³C NMR (CDCl₃, 100 MHz), δ (ppm) 183.5, 158.0, 158.5, 150.5, 139.5, 138.5, 129.5, 125.0, 124.0, 121.5, 117.5, 117.0, 112.5, 111.0, 66.0, 38.0, 28.0, 21.5183.3, 158.2, 150.7, 138.4, 125.1, 123.9, 117.6, 111.2, 38.3, 30.8, 29.7
Melting Point (°C) To be determined93-95
Appearance Expected to be an orange or reddish solidOrange crystals

Visualizations

Synthesis Workflow

Synthesis_Workflow Synthesis of this compound m_cresol m-Cresol williamson Williamson Ether Synthesis m_cresol->williamson dibromopropane 1,3-Dibromopropane dibromopropane->williamson isatin Isatin n_alkylation N-Alkylation (Microwave-assisted) isatin->n_alkylation intermediate 3-(m-Tolyloxy)propyl bromide intermediate->n_alkylation final_product This compound williamson->intermediate n_alkylation->final_product

Caption: Synthetic route for this compound.

Biological Relevance of Isatin Derivatives

Isatin and its derivatives are known to exhibit a wide range of biological activities, often through the inhibition of various enzymes. This diagram illustrates the general concept of isatin derivatives as enzyme inhibitors.

Biological_Relevance Conceptual Pathway: Isatin Derivatives as Enzyme Inhibitors Isatin_Derivative Isatin Derivative (e.g., Target Compound) Enzyme Enzyme (e.g., Kinase, Caspase, etc.) Isatin_Derivative->Enzyme Inhibits Product Product Enzyme->Product Catalyzes reaction Substrate Substrate Substrate->Enzyme Binds to active site Biological_Process Biological Process Product->Biological_Process Initiates/Modulates Cellular_Effect Cellular Effect (e.g., Anti-proliferative, Anti-inflammatory) Biological_Process->Cellular_Effect

Caption: Isatin derivatives as potential enzyme inhibitors.

Conclusion

The synthesis of this compound can be reliably performed using a two-step sequence involving a Williamson ether synthesis followed by a microwave-assisted N-alkylation of isatin. The provided protocols and data serve as a comprehensive guide for researchers in the field of medicinal and organic chemistry. The diverse biological activities associated with the isatin core suggest that the target compound is a valuable candidate for further investigation in drug discovery programs.[1][2][4][6]

References

Technical Guide: Structure Elucidation of 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure, synthesis, and characterization of the novel compound 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione. This document outlines a detailed synthetic protocol, presents expected analytical data for structural confirmation, and includes workflow diagrams to facilitate experimental replication. The methodologies and data are presented to support research and development activities in medicinal chemistry and drug discovery. Isatin and its derivatives are a significant class of heterocyclic compounds that serve as precursors for various drug syntheses.[1] The versatile synthetic nature of isatin has led to a wide array of structurally diverse derivatives with significant biological activities.[2][3]

Introduction

Isatin (1H-indole-2,3-dione) is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][4] The substitution at the N-1 position of the isatin ring is a common strategy to modulate the biological activity and pharmacokinetic properties of these compounds.[5] This guide focuses on the synthesis and structural elucidation of a specific N-substituted derivative, this compound. The introduction of the m-tolyloxypropyl moiety is hypothesized to influence the compound's lipophilicity and potential interactions with biological targets.

Proposed Synthesis

The synthesis of this compound is proposed to be achieved through a two-step process: first, the synthesis of the alkylating agent, 1-bromo-3-(m-tolyloxy)propane, followed by the N-alkylation of isatin. N-alkylation of isatin is a well-established method for creating N-substituted derivatives and is typically carried out by generating the isatin anion with a base, followed by reaction with an alkyl halide.[5]

Synthesis of 1-bromo-3-(m-tolyloxy)propane

Experimental Protocol:

  • To a solution of m-cresol (1.0 eq.) in a suitable solvent such as acetone or acetonitrile, add potassium carbonate (K₂CO₃, 1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1,3-dibromopropane (1.2 eq.) to the reaction mixture.

  • Reflux the mixture for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 1-bromo-3-(m-tolyloxy)propane as a clear oil.

Synthesis of this compound

Experimental Protocol:

  • In a round-bottom flask, dissolve isatin (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).

  • Add anhydrous potassium carbonate (K₂CO₃, 1.3 eq.) to the solution.[6]

  • Stir the mixture at room temperature for 1 hour to form the isatin anion.[5]

  • Add a solution of 1-bromo-3-(m-tolyloxy)propane (1.1 eq.) in DMF to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 24-48 hours, monitoring the progress by TLC.[7]

  • Upon completion, pour the reaction mixture into ice-cold water.

  • The resulting precipitate is filtered, washed with water, and dried under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Structure Elucidation

The structure of the synthesized compound can be confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

The following table summarizes the expected quantitative data for the structural confirmation of this compound.

Analytical Technique Expected Data
¹H NMR (CDCl₃)δ (ppm): 7.6-7.8 (m, 2H, Ar-H of isatin), 7.1-7.3 (m, 2H, Ar-H of isatin), 7.0-7.2 (t, 1H, Ar-H of tolyl), 6.7-6.9 (m, 3H, Ar-H of tolyl), 4.0 (t, 2H, N-CH₂), 3.9 (t, 2H, O-CH₂), 2.3 (s, 3H, Ar-CH₃), 2.2 (quintet, 2H, -CH₂-CH₂-CH₂-)
¹³C NMR (CDCl₃)δ (ppm): 183.5 (C=O, C2), 158.0 (C=O, C3), 158.9 (Ar-C-O), 150.5 (Ar-C of isatin), 139.2 (Ar-C of tolyl), 138.5 (Ar-CH of isatin), 129.5 (Ar-CH of tolyl), 125.4 (Ar-CH of isatin), 124.0 (Ar-CH of isatin), 121.3 (Ar-CH of tolyl), 117.8 (Ar-C of isatin), 114.8 (Ar-CH of tolyl), 111.9 (Ar-CH of tolyl), 111.0 (Ar-CH of isatin), 65.8 (O-CH₂), 38.0 (N-CH₂), 28.5 (-CH₂-CH₂-CH₂-), 21.5 (Ar-CH₃)
IR (KBr, cm⁻¹)~1735 (C=O, ketone), ~1705 (C=O, amide), ~1610 (C=C, aromatic), ~1240 (C-O, ether)
Mass Spectrometry Expected [M+H]⁺: 296.1287 for C₁₈H₁₇NO₃

Visualizations

Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 1-bromo-3-(m-tolyloxy)propane cluster_step2 Step 2: N-alkylation of Isatin m_cresol m-Cresol alkylating_agent 1-bromo-3-(m-tolyloxy)propane m_cresol->alkylating_agent K2CO3, Acetone, Reflux dibromopropane 1,3-Dibromopropane dibromopropane->alkylating_agent final_product This compound alkylating_agent->final_product isatin Isatin isatin->final_product K2CO3, DMF, 80°C

Caption: Synthetic pathway for this compound.

Logical Relationship of Spectroscopic Analysis

This diagram shows the logical flow of how different spectroscopic techniques contribute to the final structure confirmation.

Structure_Elucidation start Synthesized Compound nmr NMR Spectroscopy (¹H and ¹³C) start->nmr Provides proton and carbon framework ir IR Spectroscopy start->ir Identifies functional groups (C=O, C-O) ms Mass Spectrometry start->ms Determines molecular weight and formula structure Confirmed Structure: This compound nmr->structure ir->structure ms->structure

Caption: Workflow for spectroscopic structure confirmation.

Conclusion

This technical guide provides a detailed protocol for the synthesis and a comprehensive plan for the structural elucidation of this compound. The provided experimental procedures are based on well-established methods for the synthesis of N-substituted isatins.[5][8][9] The expected analytical data serves as a benchmark for researchers aiming to synthesize and characterize this novel compound. The visual diagrams of the synthetic workflow and analytical logic are intended to provide clarity and facilitate the practical implementation of the described procedures. This foundational information is critical for the further investigation of the biological activities of this and related isatin derivatives.

References

Technical Guide: Spectroscopic Analysis of 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a detailed overview of the spectral data (NMR, IR, MS) and analytical methodologies for the characterization of 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione. While specific experimental data for this exact molecule is not publicly available, this guide presents representative data from structurally related compounds and outlines the standard experimental protocols for its synthesis and analysis.

Spectroscopic Data

The following tables summarize the expected spectral data for this compound based on the analysis of its structural motifs and data from analogous compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.6-7.8m2HAromatic protons of the indoline ring
~7.1-7.3m2HAromatic protons of the indoline ring
~6.7-7.2m4HAromatic protons of the m-tolyl group
~3.9-4.1t2H-O-CH₂ -CH₂-CH₂-N-
~3.8-4.0t2H-O-CH₂-CH₂-CH₂ -N-
~2.3s3HAr-CH₃
~2.0-2.2p2H-O-CH₂-CH₂ -CH₂-N-

¹³C NMR (Carbon NMR)

Chemical Shift (δ, ppm)Assignment
~183-185C=O (C3 of indoline)
~158-160C=O (C2 of indoline)
~158-159Quaternary aromatic C-O of tolyloxy
~150-152Quaternary aromatic C-N of indoline
~138-140Quaternary aromatic C of tolyloxy (with CH₃)
~115-138Aromatic CH carbons of indoline and tolyl rings
~110-112Quaternary aromatic C of indoline
~65-67-O -CH₂-
~38-40-N -CH₂-
~28-30-CH₂-CH₂ -CH₂-
~21-22Ar-CH₃
Table 2: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3100-3000MediumAromatic C-H stretch
~2960-2850MediumAliphatic C-H stretch
~1730-1710StrongC=O stretch (ketone, C3 of indoline)
~1710-1690StrongC=O stretch (amide, C2 of indoline)
~1600-1450MediumAromatic C=C stretch
~1250-1200StrongAryl-O-C stretch (asymmetric)
~1050-1000MediumAryl-O-C stretch (symmetric)
Table 3: Mass Spectrometry (MS) Data
m/z ValueIon TypeNotes
~295.12[M]⁺ (Molecular Ion)For the molecular formula C₁₈H₁₇NO₃
~296.12[M+H]⁺ (Protonated)Commonly observed in ESI and CI techniques
VariousFragment IonsResult from the cleavage of the propyl chain and loss of CO.

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis are provided below.

Synthesis of this compound

A common method for the synthesis of N-substituted isatins involves the nucleophilic substitution of isatin.

  • Preparation of Isatin Anion: To a solution of isatin (1.0 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), a base like potassium carbonate (K₂CO₃, 1.5 equivalents) is added. The mixture is stirred at room temperature for approximately 30 minutes to form the isatin anion.

  • Alkylation: 1-Bromo-3-(m-tolyloxy)propane (1.2 equivalents) is added to the reaction mixture.

  • Reaction Condition: The mixture is heated to 60-80 °C and stirred for 12-24 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is filtered, washed with water, and dried. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. The purified compound is dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a potassium bromide (KBr) pellet or using an Attenuated Total Reflectance (ATR) accessory. The data is typically recorded in the range of 4000-400 cm⁻¹.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the molecular formula.[1]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of the title compound.

G Workflow for Synthesis and Spectroscopic Characterization cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Spectroscopic Characterization cluster_data Data Analysis start Starting Materials (Isatin, 1-bromo-3-(m-tolyloxy)propane) reaction Alkylation Reaction start->reaction workup Work-up and Extraction reaction->workup purification Column Chromatography workup->purification purity_check TLC Analysis purification->purity_check compound Pure Compound: This compound purity_check->compound nmr NMR (¹H, ¹³C) compound->nmr ir IR Spectroscopy compound->ir ms Mass Spectrometry (HRMS) compound->ms analysis Structure Elucidation and Confirmation nmr->analysis ir->analysis ms->analysis

References

Technical Guide: 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione, a molecule belonging to the pharmacologically significant class of N-substituted isatin derivatives. Due to the absence of a registered CAS number and specific experimental data in publicly available literature, this document outlines a robust, proposed synthesis protocol based on established methodologies for analogous compounds. Furthermore, it explores the potential biological activities and mechanisms of action by drawing parallels with structurally related indoline-2,3-dione compounds. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this novel compound for drug discovery and development.

Introduction

Indoline-2,3-dione, commonly known as isatin, is a privileged heterocyclic scaffold renowned for its broad spectrum of biological activities. The versatility of the isatin core allows for chemical modifications at various positions, particularly at the N-1 position of the indole nucleus, leading to a diverse library of derivatives with tailored pharmacological profiles. N-substitution has been shown to significantly influence the potency and selectivity of these compounds. The title compound, this compound, incorporates a 3-(m-tolyloxy)propyl side chain, a feature that may confer unique physicochemical and biological properties, potentially targeting a range of enzymes and receptors.

Chemical Information

As of the latest searches, a specific CAS number has not been assigned to this compound, indicating its novelty or limited reporting in chemical databases.

Property Value
IUPAC Name This compound
Molecular Formula C₁₈H₁₇NO₃
Molecular Weight 295.33 g/mol
Canonical SMILES CC1=CC(=CC=C1)OCCC2N(C3=CC=CC=C3C2=O)C(=O)
Physical State Expected to be a solid at room temperature

Proposed Synthesis Protocol

The synthesis of this compound can be achieved via a nucleophilic substitution reaction, a common and effective method for the N-alkylation of isatin. A proposed experimental protocol is detailed below, adapted from methodologies used for the synthesis of similar N-propyl-substituted indoline-2,3-diones.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Isatin Isatin Reaction + Isatin->Reaction PropylTolyloxy 1-(3-Chloropropoxy)-3-methylbenzene PropylTolyloxy->Reaction Base K₂CO₃ (Base) Base->Reaction Solvent DMF (Solvent) Solvent->Reaction Heat Heat (e.g., 80-100 °C) Heat->Reaction Target This compound Salt KCl (Salt byproduct) Reaction->Target Reaction->Salt

Figure 1. Proposed synthesis of this compound.

Experimental Protocol:

  • Preparation of the Reaction Mixture: To a solution of indoline-2,3-dione (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0-3.0 equivalents) as a base.

  • Addition of Alkylating Agent: To the stirred suspension, add 1-(3-chloropropoxy)-3-methylbenzene (1.1-1.2 equivalents).

  • Reaction: Heat the reaction mixture at 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction (typically 4-8 hours), cool the mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.

Potential Biological Activities and Signaling Pathways

While there is no specific biological data for this compound, the indoline-2,3-dione scaffold is a well-established pharmacophore with a wide range of activities.

Anticipated Biological Activities:

  • Anticancer Activity: Isatin derivatives are known to exhibit cytotoxic effects against various cancer cell lines. Their mechanisms often involve the inhibition of protein kinases, such as receptor tyrosine kinases (RTKs), which are crucial for cancer cell proliferation and survival. The substitution at the N-1 position can modulate the selectivity and potency against specific kinases.

  • Enzyme Inhibition: The isatin core can act as an inhibitor for various enzymes, including monoamine oxidases (MAOs), caspases, and matrix metalloproteinases (MMPs). The nature of the N-1 substituent plays a critical role in the inhibitory profile.

  • Antimicrobial and Antiviral Activity: Numerous N-substituted isatin derivatives have demonstrated activity against a range of bacteria, fungi, and viruses.

Potential Signaling Pathway Involvement:

Given the known anticancer properties of isatin derivatives, this compound could potentially inhibit receptor tyrosine kinase (RTK) signaling pathways, which are often dysregulated in cancer.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF GeneExpression Gene Expression TF->GeneExpression Proliferation Proliferation GeneExpression->Proliferation Cell Proliferation, Survival, Angiogenesis Inhibitor This compound Inhibitor->RTK Inhibition GrowthFactor Growth Factor GrowthFactor->RTK

Figure 2. Potential inhibition of the RTK signaling pathway.

Conclusion

This compound is a novel compound with significant potential for biological activity, stemming from its N-substituted indoline-2,3-dione core. While specific experimental data is currently unavailable, this guide provides a solid foundation for its synthesis and exploration of its pharmacological properties. The proposed synthesis protocol offers a clear and established route for obtaining this compound. Further research into its biological effects is warranted and could unveil new therapeutic applications, particularly in the fields of oncology and enzyme inhibition. This document serves as a starting point for researchers aiming to investigate this promising molecule.

In-depth Technical Guide: Biological Activity of 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

Notice: A comprehensive search of scientific literature and databases has revealed no specific studies detailing the biological activity, experimental protocols, or signaling pathways for the compound 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione. While the indoline-2,3-dione (isatin) scaffold is a well-researched area with many derivatives exhibiting a range of biological effects, data for this particular analogue is not publicly available.

This guide, therefore, provides a foundational understanding of the known biological activities of closely related indoline-2,3-dione derivatives to offer potential insights for researchers, scientists, and drug development professionals interested in this class of compounds. The information presented below is based on published research on analogous structures and should be considered as a predictive overview rather than a definitive analysis of the target compound.

Introduction to Indoline-2,3-dione (Isatin) Derivatives

Indoline-2,3-dione, commonly known as isatin, is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. The isatin core is a privileged structure, meaning it is a molecular framework that is frequently found in biologically active compounds. Modifications at the N-1, C-3, and C-5 positions of the isatin ring have led to the discovery of numerous derivatives with a wide spectrum of pharmacological activities.

Potential Biological Activities of 1-(3-(Aryloxy)propyl)indoline-2,3-dione Analogues

Based on the activities of other N-substituted isatin derivatives, this compound could potentially exhibit a range of biological effects, including but not limited to:

  • Anticonvulsant Activity: A significant number of N-substituted isatin derivatives have been investigated for their potential to manage seizures. The mechanism of action for these compounds is often attributed to their interaction with voltage-gated sodium channels or their modulation of GABAergic neurotransmission.

  • Anticancer Activity: Isatin derivatives have shown promise as anticancer agents through various mechanisms. These include the inhibition of protein kinases, induction of apoptosis, and disruption of microtubule polymerization. The specific cellular targets and pathways are highly dependent on the nature of the substituents on the isatin core.

  • Antimicrobial and Antiviral Activity: Various isatin analogues have demonstrated activity against a range of microbial and viral pathogens.

General Experimental Protocols for Assessing Biological Activity of Isatin Derivatives

While specific protocols for this compound are unavailable, the following are standard methodologies used to evaluate the biological activities of analogous compounds.

Anticonvulsant Activity Screening

A common initial screening for anticonvulsant properties involves animal models.

Experimental Workflow for Anticonvulsant Screening

G cluster_0 In Vivo Screening cluster_1 Data Analysis A Compound Administration (e.g., intraperitoneal injection) B Maximal Electroshock (MES) Test A->B Challenge C Subcutaneous Pentylenetetrazole (scPTZ) Test A->C Challenge D Neurotoxicity Assessment (e.g., Rotarod Test) A->D Evaluation E Determine Median Effective Dose (ED50) B->E C->E F Determine Median Toxic Dose (TD50) D->F G Calculate Protective Index (PI = TD50 / ED50) E->G F->G

Caption: Workflow for initial in vivo anticonvulsant screening.

Detailed Methodology:

  • Compound Preparation: The test compound is dissolved in a suitable vehicle (e.g., a mixture of polyethylene glycol and saline).

  • Animal Model: Typically, mice or rats are used.

  • Administration: The compound is administered to the animals at various doses, usually via intraperitoneal injection.

  • Maximal Electroshock (MES) Test: This test induces a generalized tonic-clonic seizure by electrical stimulation. The ability of the compound to prevent the hind limb extension phase of the seizure is recorded.

  • Subcutaneous Pentylenetetrazole (scPTZ) Test: Pentylenetetrazole is a GABA receptor antagonist that induces clonic seizures. The ability of the compound to prevent or delay the onset of these seizures is measured.

  • Neurotoxicity: The rotarod test is commonly used to assess for any motor impairment caused by the compound. Animals are placed on a rotating rod, and the time they are able to remain on the rod is recorded.

  • Data Analysis: The dose at which 50% of the animals are protected from seizures (ED50) and the dose at which 50% of the animals exhibit neurotoxicity (TD50) are calculated. The protective index (PI), the ratio of TD50 to ED50, provides a measure of the compound's therapeutic window.

Anticancer Activity Screening

Initial in vitro screening against cancer cell lines is a standard approach.

Experimental Workflow for In Vitro Anticancer Screening

G cluster_0 Cell Culture and Treatment cluster_1 Cytotoxicity Assay cluster_2 Data Analysis A Cancer Cell Line Seeding B Compound Treatment (various concentrations) A->B C Incubation (e.g., 48-72 hours) B->C D MTT or SRB Assay C->D E Measurement of Cell Viability/Proliferation D->E F Calculate IC50 Value E->F G cluster_0 Cell Surface cluster_1 Intracellular Signaling cluster_2 Inhibition A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B Binds C Downstream Signaling (e.g., RAS-RAF-MEK-ERK) B->C Activates D Gene Transcription C->D E Cell Proliferation, Survival, Angiogenesis D->E F 1-(3-(m-Tolyloxy)propyl) indoline-2,3-dione F->B Inhibits

Potential Therapeutic Targets of 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the potential therapeutic targets of the novel compound 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione. While direct experimental data for this specific molecule is not publicly available, this document extrapolates its likely biological activities based on extensive structure-activity relationship (SAR) studies of the indoline-2,3-dione (isatin) scaffold. Isatin and its derivatives are known to exhibit a wide array of pharmacological effects, including anticancer, anti-inflammatory, and neurological activities.[1][2][3] The N-1 substitution with a 3-(m-tolyloxy)propyl group in the compound of interest is anticipated to significantly influence its pharmacokinetic properties and target engagement. This guide outlines the most probable molecular targets, provides a summary of quantitative data from related compounds, details relevant experimental protocols for target validation, and visualizes key signaling pathways and experimental workflows.

The Indoline-2,3-dione (Isatin) Scaffold: A Privileged Structure in Medicinal Chemistry

Isatin (1H-indole-2,3-dione) is an endogenous heterocyclic compound found in various biological tissues and fluids.[1] Its unique structural features, particularly the reactive carbonyl groups at the C-2 and C-3 positions and the amenable N-1 position for substitution, make it a versatile scaffold for the synthesis of a diverse range of biologically active molecules.[2] Modifications at the N-1 position, such as alkylation, are known to enhance the biological potency of isatin derivatives.[4] The subject of this guide, this compound, features a propyl chain at the N-1 position, a feature associated with potent caspase inhibition in some derivatives, and a terminal m-tolyloxy group, which may influence its binding affinity and selectivity for various targets.[4]

Predicted Therapeutic Targets

Based on the extensive literature on isatin derivatives, the following target classes are predicted for this compound:

Protein Kinases

The isatin scaffold is a core component of several known protein kinase inhibitors.[5] These enzymes play a critical role in cellular signaling pathways that regulate cell proliferation, differentiation, and survival, and their dysregulation is a hallmark of cancer and inflammatory diseases.[5]

  • Potential Targets: Receptor Tyrosine Kinases (RTKs) and non-receptor tyrosine kinases like c-Src.[6]

  • Rationale: The structural similarity of the indoline-2,3-dione core to the ATP-binding site of many kinases allows for competitive inhibition. The N-1 substituent can influence the compound's interaction with the enzyme's active site, thereby determining its potency and selectivity.[6]

protein_kinase_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand Receptor_Tyrosine_Kinase Extracellular Domain Transmembrane Domain Intracellular Kinase Domain Ligand->Receptor_Tyrosine_Kinase:f0 Signaling_Proteins Signaling Proteins (e.g., Grb2, Sos) Receptor_Tyrosine_Kinase:f2->Signaling_Proteins Phosphorylation Ras Ras Signaling_Proteins->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1, Myc) ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Generic Receptor Tyrosine Kinase Signaling Pathway.

Inflammatory Pathway Proteins

Numerous isatin derivatives have demonstrated significant anti-inflammatory properties.[1] This suggests that this compound may target key components of inflammatory signaling cascades.

  • Potential Targets:

    • Cyclooxygenases (COX-1 and COX-2): These enzymes are central to the production of pro-inflammatory prostaglandins.

    • Nuclear Factor-kappa B (NF-κB) Signaling Pathway: NF-κB is a master regulator of inflammatory gene expression.

  • Rationale: The anti-inflammatory effects of isatins are often attributed to their ability to inhibit COX enzymes or to suppress the activation of the NF-κB pathway.[1]

NFkB_Signaling cluster_cytoplasm Cytoplasm Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activation IkB IkB IKK_Complex->IkB Phosphorylation Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Transcription

Caption: The NF-κB Inflammatory Signaling Pathway.

Monoamine Oxidases (MAOs)

Isatin is an endogenous inhibitor of MAO, an enzyme responsible for the degradation of monoamine neurotransmitters.[7][8] This activity is often retained in its derivatives, suggesting potential applications in the treatment of neurological and psychiatric disorders.[8]

  • Potential Targets: MAO-A and MAO-B.

  • Rationale: Selective MAO-A inhibitors are used as antidepressants, while MAO-B inhibitors are employed in the management of Parkinson's disease.[9] The N-1 substituent of the isatin core can influence the selectivity and potency of MAO inhibition.

Caspases

Certain N-substituted isatins have been identified as potent inhibitors of caspases, which are key proteases in the apoptotic cascade.[4]

  • Potential Targets: Caspase-3 and Caspase-7.

  • Rationale: A study on N-substituted (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatins revealed that N-propyl and N-butyl derivatives were excellent inhibitors of caspases-3 and -7.[4] In contrast, isatins with N-1 alkylether groups were found to be weak or inactive.[4] This suggests that the N-1 propyl group of this compound may confer caspase inhibitory activity.

Quantitative Data Summary of Related Compounds

The following table summarizes the inhibitory activities of various N-1 substituted isatin derivatives against different targets, providing a comparative context for the potential potency of this compound.

Compound ClassTargetIC50 / ActivityReference
N-1,2,3-Triazole–isatin hybridsSW480 colon cancer cellsIC50 values in the low micromolar range[10][11]
N-1,2,3-Triazole–isatin hybridsA549 lung cancer cellsIC50 values in the low micromolar range[10][11]
1,5-disubstituted indolin-2,3-dionesHL-60 leukemia cellsIC50 values as low as 0.07 µM[12]
LJNK (an indoline-2,3-dione derivative)Aminopeptidase N (APN)Potent inhibition, superior to bestatin[13]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the activity of this compound against its potential targets.

In Vitro Protein Kinase Inhibition Assay

This protocol is adapted for a generic radiometric assay to determine the inhibitory activity of the test compound against a specific protein kinase.[14][15]

  • Reaction Preparation: Prepare a 21 µL reaction solution containing 200 ng of the target protein kinase and 2 µg of a suitable substrate protein in 1x kinase assay buffer (50 mM Tris-HCl, pH 7.5, 0.1 mM EGTA, 10 mM magnesium acetate, 0.1% (v/v) 2-mercaptoethanol).[14]

  • Inhibitor Addition: Add the test compound, this compound, at various concentrations (e.g., in a serial dilution). For control wells, add the vehicle (e.g., DMSO).

  • Pre-incubation: Incubate the reaction mixtures at 30°C for 10 minutes with agitation.[14]

  • Reaction Initiation: Start the kinase reaction by adding [γ-³²P]-ATP to a final concentration of 0.1 mM.[14]

  • Incubation: Incubate the reactions at 30°C for 30 minutes with agitation.[14]

  • Reaction Termination: Stop the reactions by adding 7 µL of 4x LDS sample buffer containing 8% (v/v) 2-mercaptoethanol.[14]

  • Denaturation: Heat the samples at 95°C for 5 minutes.[14]

  • Electrophoresis: Separate the proteins by SDS-PAGE on a 4-12% Bis-Tris precast polyacrylamide gel.[14]

  • Visualization and Analysis: Stain the gel with Coomassie blue to visualize total protein. Analyze the incorporation of ³²P into the substrate by autoradiography.[14] Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.

COX-2 Inhibitor Screening Assay (Fluorometric)

This protocol outlines a fluorometric method to screen for COX-2 inhibitors.[16][17][18]

  • Reagent Preparation: Reconstitute and dilute all kit components (COX-2 enzyme, COX probe, COX cofactor, arachidonic acid, and inhibitor control like celecoxib) as per the manufacturer's instructions.

  • Plate Setup: In a 96-well white opaque plate, add 10 µL of the test compound at various concentrations to the sample wells. Add 10 µL of COX Assay Buffer to the enzyme control wells and 10 µL of the inhibitor control (e.g., 2 µL celecoxib + 8 µL buffer) to the inhibitor control wells.[18]

  • Reaction Mix Preparation: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and diluted COX Cofactor.

  • Reaction Initiation: Add 80 µL of the reaction mix to each well, followed by the addition of 10 µL of diluted arachidonic acid solution to initiate the reaction.[18]

  • Fluorometric Measurement: Immediately measure the fluorescence in kinetic mode at an excitation of 535 nm and an emission of 587 nm for 5-10 minutes at 25°C.[18]

  • Data Analysis: Calculate the rate of fluorescence increase for each well. Determine the percentage of inhibition by the test compound relative to the enzyme control and calculate the IC50 value.

NF-κB Reporter Assay

This protocol describes a cell-based luciferase reporter assay to measure the modulation of NF-κB transcriptional activity.[19][20][21][22][23]

  • Cell Seeding: Plate HEK293 cells stably transfected with an NF-κB-luciferase reporter construct in a 96-well plate and incubate overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1 hour).

  • NF-κB Activation: Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Phorbol 12-myristate 13-acetate (PMA), for an appropriate duration (e.g., 6-24 hours).[19]

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.[23]

  • Luciferase Assay: Add a luciferase assay reagent containing the substrate (luciferin) to the cell lysates.

  • Luminescence Measurement: Measure the luminescence intensity using a plate-reading luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. Calculate the percentage of inhibition of NF-κB activity and determine the IC50 value.

MAO-A Inhibition Assay (Fluorometric)

This protocol details a fluorometric assay to determine the inhibitory effect on MAO-A activity.[9][24][25][26][27]

  • Reagent Preparation: Prepare solutions of recombinant human MAO-A, the substrate kynuramine, and the test compound in an appropriate buffer.

  • Plate Setup: In a 96-well plate, add the test compound at various concentrations.

  • Enzyme Addition and Pre-incubation: Add the MAO-A enzyme solution to each well and pre-incubate for 10 minutes at 37°C.[24]

  • Reaction Initiation: Start the reaction by adding the kynuramine substrate (final concentration, e.g., 80 µM).[24]

  • Incubation: Incubate the plate at 37°C for 20 minutes.[24]

  • Reaction Termination: Stop the reaction by adding a strong base (e.g., 2N NaOH).[24]

  • Fluorometric Measurement: Measure the fluorescence of the product, 4-hydroxyquinoline, at an excitation wavelength of 320 nm and an emission wavelength of 380 nm.[24]

  • Data Analysis: Calculate the percentage of MAO-A inhibition for each concentration of the test compound and determine the IC50 value.

Proposed Experimental Workflow

The following diagram illustrates a logical workflow for the initial characterization and target validation of this compound.

experimental_workflow cluster_assays In Vitro Target-Based Assays Start Compound: 1-(3-(m-Tolyloxy)propyl) indoline-2,3-dione Broad_Screening Broad Phenotypic Screening (e.g., Antiproliferative Assay, Anti-inflammatory Assay) Start->Broad_Screening Target_Class_Prioritization Prioritize Target Classes Based on Activity Profile Broad_Screening->Target_Class_Prioritization Kinase_Assay Kinase Panel Screening Target_Class_Prioritization->Kinase_Assay Anticancer Activity Inflammation_Assay COX/NF-κB Assays Target_Class_Prioritization->Inflammation_Assay Anti-inflammatory Activity Neuro_Assay MAO/Caspase Assays Target_Class_Prioritization->Neuro_Assay Neuroprotective/ Neuromodulatory Activity Hit_Validation Hit Validation and IC50 Determination Kinase_Assay->Hit_Validation Inflammation_Assay->Hit_Validation Neuro_Assay->Hit_Validation Mechanism_of_Action Mechanism of Action Studies (Cell-based assays, Western Blot) Hit_Validation->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

Caption: Proposed Experimental Workflow for Target Identification.

Conclusion

The indoline-2,3-dione scaffold represents a highly promising starting point for the development of novel therapeutics. While the precise molecular targets of this compound remain to be experimentally determined, the existing body of literature on related compounds strongly suggests its potential as an inhibitor of protein kinases, inflammatory pathway proteins, monoamine oxidases, or caspases. The experimental protocols and workflows detailed in this guide provide a robust framework for the systematic evaluation of this compound's therapeutic potential and mechanism of action. Further investigation is warranted to elucidate its specific biological activities and to advance its development as a potential therapeutic agent.

References

The Discovery and Enduring Legacy of Indoline-2,3-dione (Isatin) Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoline-2,3-dione, commonly known as isatin, is a privileged heterocyclic scaffold that has captivated chemists and pharmacologists for over a century and a half. First isolated in the mid-19th century, its unique structural features and versatile reactivity have led to the development of a vast library of derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the discovery and history of isatin and its derivatives, detailing key synthetic methodologies, presenting quantitative biological data, and illustrating important concepts with clear visualizations.

The Genesis of Isatin: A Historical Perspective

The story of isatin begins with the vibrant blue dye, indigo. In 1840, the French chemist Auguste Laurent and the German chemist Otto Linné Erdmann independently reported the isolation of a new orange-red crystalline compound from the oxidation of indigo using nitric acid and chromic acid.[1][2][3][4] This new substance was named isatin. For a considerable period, isatin was primarily of interest to chemists for its role in the degradation of indigo and as a synthetic curiosity. It was later discovered that isatin is not just a synthetic artifact but also occurs naturally in various plants, such as those of the genus Isatis, and has even been identified as an endogenous compound in mammals, including humans, where it may act as a modulator of biological processes.[2][4]

The initial focus on isatin was centered on its chemical properties and the elucidation of its structure. The journey to understanding its biological significance began much later, with the systematic investigation of its derivatives revealing a treasure trove of pharmacological activities. This has led to the recognition of the isatin core as a "privileged scaffold" in medicinal chemistry, a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.

Discovery_Timeline cluster_1800 19th Century cluster_1900 20th Century cluster_2000 21st Century 1840 1840: Erdmann and Laurent independently isolate Isatin from indigo oxidation. 1919 1919: Traugott Sandmeyer develops a key synthetic route to Isatin. 1840->1919 Synthetic Development 1950s 1950s: Discovery of the antiviral activity of Isatin-β-thiosemicarbazone (Methisazone). 1919->1950s Biological Investigation 2000s_onwards Explosion in research on Isatin derivatives for anticancer, anti-HIV, and other therapeutic applications. 1950s->2000s_onwards Therapeutic Exploration

Figure 1: A timeline highlighting key milestones in the discovery and development of isatin and its derivatives.

Foundational Synthetic Methodologies

The accessibility of isatin and its derivatives through efficient synthetic routes has been a major driver of research in this field. Several named reactions have become the cornerstones of isatin chemistry.

The Sandmeyer Synthesis

One of the most classical and widely used methods for the preparation of isatins is the Sandmeyer synthesis, first reported in 1919.[3][5] This method involves the reaction of an aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid, such as concentrated sulfuric acid, to yield the isatin core.[3][4][6]

Experimental Protocol: Sandmeyer Synthesis of Isatin [7][8]

  • Step 1: Preparation of Isonitrosoacetanilide. In a 5-liter round-bottomed flask, dissolve 90 g (0.54 mole) of chloral hydrate in 1200 mL of water. To this solution, add 1300 g of crystallized sodium sulfate. In a separate beaker, prepare a solution of 46.5 g (0.5 mole) of aniline in 300 mL of water, adding 51.2 g (43 mL, 0.52 mole) of concentrated hydrochloric acid to facilitate dissolution. Add the aniline hydrochloride solution to the flask. Finally, add a solution of 110 g (1.58 moles) of hydroxylamine hydrochloride in 500 mL of water. A thick white suspension will form. Heat the mixture. A thick paste will form between 60-70 °C. Continue heating for 2 hours at 80-100 °C. Cool the mixture to 80 °C and filter. The collected solid is the isonitrosoacetanilide.

  • Step 2: Cyclization to Isatin. In a 1-liter round-bottomed flask equipped with a mechanical stirrer, warm 600 g (326 mL) of concentrated sulfuric acid to 50 °C. Add 75 g (0.46 mole) of dry isonitrosoacetanilide in portions, maintaining the temperature between 60-70 °C. Use external cooling to control the exothermic reaction. After the addition is complete, heat the solution to 80 °C for approximately 10 minutes. Carefully pour the hot mixture onto crushed ice (approximately 2.5 liters). Allow the mixture to stand for 1 hour. The orange precipitate of isatin is then collected by filtration, washed with water, and dried.

Sandmeyer_Synthesis Aniline Aniline Isonitrosoacetanilide Isonitrosoacetanilide (Intermediate) Aniline->Isonitrosoacetanilide ChloralHydrate Chloral Hydrate ChloralHydrate->Isonitrosoacetanilide Hydroxylamine Hydroxylamine HCl Hydroxylamine->Isonitrosoacetanilide Isatin Isatin Isonitrosoacetanilide->Isatin Cyclization H2SO4 Conc. H₂SO₄ H2SO4->Isatin

Figure 2: Workflow for the Sandmeyer synthesis of isatin.
The Stolle Synthesis

The Stolle synthesis provides an alternative and versatile route to both N-substituted and unsubstituted isatins.[2][9] This method involves the acylation of an aniline with oxalyl chloride to form a chlorooxalylanilide intermediate, which is then cyclized in the presence of a Lewis acid, such as aluminum chloride or boron trifluoride etherate, to afford the isatin.[2][4]

Experimental Protocol: Stolle Synthesis of N-Aryl Isatin Derivatives [9]

  • Step 1: Formation of Chlorooxalylanilide. To a solution of the desired N-substituted aniline in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere, add oxalyl chloride dropwise at 0 °C. The reaction is typically stirred at this temperature for a period of time and then allowed to warm to room temperature. The solvent is then removed under reduced pressure to yield the crude chlorooxalylanilide.

  • Step 2: Lewis Acid-Mediated Cyclization. The crude chlorooxalylanilide is dissolved in a high-boiling inert solvent (e.g., carbon disulfide or dichlorobenzene). A Lewis acid (e.g., aluminum chloride) is added portion-wise, and the mixture is heated to reflux. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled and quenched by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography.

The Gassman Synthesis

The Gassman synthesis offers a route to isatins that is particularly useful for anilines bearing electron-donating groups.[2][3][10] The key steps involve the formation of a 3-methylthio-2-oxindole intermediate from an aniline, which is subsequently oxidized to the corresponding isatin.[3]

Experimental Protocol: Gassman Isatin Synthesis [11]

  • Step 1: Synthesis of 3-Methylthio-2-oxindole. An N-chloroaniline, prepared from the corresponding aniline, is reacted with a methylthioacetate ester to form an azasulfonium salt. This salt is then treated with a base to induce a Sommelet-Hauser rearrangement, yielding the 3-methylthio-2-oxindole.

  • Step 2: Oxidation to Isatin. The 3-methylthio-2-oxindole is then oxidized to the isatin. This can be achieved using various oxidizing agents, such as N-chlorosuccinimide followed by hydrolysis. The resulting isatin is then purified by standard methods.

Biological Activities of Isatin Derivatives

The isatin scaffold has proven to be a prolific source of biologically active compounds. The reactivity of the C2 and C3 carbonyl groups, as well as the N1 and aromatic ring positions, allows for extensive chemical modifications, leading to a wide array of derivatives with diverse pharmacological profiles.

Anticancer Activity

A significant area of research has focused on the development of isatin derivatives as anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of protein kinases, tubulin polymerization, and the induction of apoptosis.

Table 1: Anticancer Activity of Selected Isatin Derivatives

CompoundDerivative TypeCancer Cell LineIC₅₀ (µM)Reference
SunitinibOxindoleVariousVaries[12]
Isatin-Schiff Base HybridSchiff BaseHepG26.1 ± 1.9[12]
Isatin-HydrazoneHydrazoneMCF71.51 ± 0.09[12]
5-Fluoro-isatin-pyrrolePyrroleHepG20.47[12]
Isatin-triazole hybridTriazoleMGC-8039.78[12]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the isatin derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring, yielding purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Anticancer_Mechanism Isatin_Derivative Isatin Derivative Kinase Protein Kinase Isatin_Derivative->Kinase Inhibition Tubulin Tubulin Isatin_Derivative->Tubulin Inhibition of Polymerization Apoptosis_Pathway Apoptotic Pathway Isatin_Derivative->Apoptosis_Pathway Activation Cell_Proliferation Cancer Cell Proliferation Kinase->Cell_Proliferation Promotes Tubulin->Cell_Proliferation Essential for Apoptosis Apoptosis Apoptosis_Pathway->Apoptosis Induces

Figure 3: Simplified signaling pathways targeted by anticancer isatin derivatives.
Antiviral Activity

One of the earliest and most significant discoveries in the biological evaluation of isatin derivatives was the antiviral activity of isatin-β-thiosemicarbazone, also known as Methisazone. This compound showed activity against poxviruses and was historically used for the prophylaxis of smallpox.[6] This discovery spurred further research into isatin-based thiosemicarbazones and other derivatives as potential antiviral agents against a range of viruses, including HIV.[1][13]

Table 2: Antiviral Activity of Selected Isatin Derivatives

CompoundDerivative TypeVirusEC₅₀ (µM)Reference
MethisazoneThiosemicarbazonePoxviruses-[6]
Isatin-β-thiosemicarbazone derivativeThiosemicarbazoneHIV-12.62[1]
Isatin-Schiff BaseSchiff BaseHIV-18 µg/mL[1]
N-substituted IsatinIsatinSARS-CoV Mpro-[1]

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method used to quantify the infectivity of a lytic virus and to evaluate the efficacy of antiviral compounds.

  • Cell Monolayer Preparation: Seed susceptible host cells in multi-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayers with a known amount of virus in the presence of varying concentrations of the isatin derivative. A control with no compound is also included.

  • Overlay: After a short adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose). This restricts the spread of progeny virus to adjacent cells, leading to the formation of localized areas of cell death called plaques.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization and Counting: Stain the cell monolayer with a dye (e.g., crystal violet) that stains viable cells. Plaques appear as clear zones against a stained background. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC₅₀ value (the concentration of the compound that reduces the number of plaques by 50%) is then determined.

Structure-Activity Relationships (SAR)

The extensive library of synthesized isatin derivatives has allowed for the elucidation of key structure-activity relationships (SAR), guiding the rational design of more potent and selective compounds.

  • Substitution on the Aromatic Ring: The nature and position of substituents on the benzene ring of the isatin core significantly influence biological activity. Electron-withdrawing groups, such as halogens, at the C5 and C7 positions have often been associated with enhanced anticancer and antiviral activities.[14][15]

  • Modification at the N1 Position: Alkylation or arylation at the N1 position can modulate the lipophilicity and steric properties of the molecule, impacting its ability to interact with biological targets.[16]

  • Derivatization at the C3 Carbonyl Group: The C3 carbonyl group is a key site for derivatization, commonly leading to the formation of Schiff bases and thiosemicarbazones. The nature of the amine or thiosemicarbazide used in these reactions is critical for determining the biological activity. For instance, in isatin-β-thiosemicarbazones, substitutions on the terminal nitrogen of the thiosemicarbazone moiety have a profound effect on antiviral potency.[1]

Conclusion and Future Directions

From its humble beginnings as an oxidation product of indigo, isatin has evolved into a cornerstone of medicinal chemistry. The discovery of its diverse biological activities has fueled decades of research, leading to the development of numerous derivatives with potent anticancer, antiviral, and other therapeutic properties. The synthetic accessibility of the isatin core, coupled with the ability to readily modify its structure at multiple positions, ensures that it will remain a fertile ground for the discovery of new therapeutic agents. Future research will likely focus on the development of isatin-based compounds with improved target selectivity and pharmacokinetic profiles, as well as their application in emerging areas of drug discovery, such as targeted protein degradation and the development of novel imaging agents. The rich history and continued exploration of indoline-2,3-dione and its derivatives underscore the enduring power of natural product-inspired scaffolds in the quest for new medicines.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Hypothesized Mechanism of Action of 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indoline-2,3-dione (isatin) scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3][4] This technical guide delineates a hypothesized mechanism of action for the novel derivative, 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione. Based on the established biological profiles of structurally related N-substituted indoline-2,3-diones, we postulate that this compound functions as a multi-targeting agent, primarily exerting its effects through the modulation of key inflammatory and oncogenic signaling pathways, with a potential secondary role in monoamine oxidase inhibition. This document provides a comprehensive framework for investigating this hypothesis, including detailed experimental protocols, hypothetical data for benchmarking, and visual representations of the proposed molecular interactions and experimental workflows.

Primary Hypothesized Mechanism of Action: Dual Inhibition of Pro-inflammatory and Oncogenic Pathways

Our central hypothesis is that this compound exerts its biological effects by attenuating the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades. These pathways are pivotal in both chronic inflammation and cancer progression.[5] We propose that the compound may directly or indirectly inhibit an upstream kinase, such as IκB kinase (IKK) or a MAPK kinase (e.g., MEK or MKK), leading to a downstream blockade of pro-inflammatory gene expression and cell proliferation.

Alternative Hypothesis: Monoamine Oxidase-A (MAO-A) Inhibition

The indoline-2,3-dione core is a known inhibitor of monoamine oxidase (MAO), an enzyme crucial for the degradation of neurotransmitters.[6] The structural features of this compound bear resemblance to established MAO inhibitors. Therefore, a plausible alternative or complementary mechanism of action is the inhibition of MAO-A, which could be relevant for potential applications in neurodegenerative diseases or depression.[7]

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical quantitative data that would be anticipated if our primary and alternative hypotheses are correct. These values serve as a benchmark for experimental validation.

Table 1: In Vitro Kinase and Enzyme Inhibition Profile

Target EnzymeIC50 (nM)Assay Type
IKKβ75Kinase Glo®
p38α MAPK210LanthaScreen®
JNK1450Z'-LYTE®
ERK1>10,000FRET
MAO-A120Amplex® Red Assay
MAO-B1,500Amplex® Red Assay

Table 2: Cellular Activity in Lipopolysaccharide (LPS)-Stimulated RAW 264.7 Macrophages

ParameterEC50 (nM)Assay Type
TNF-α Production95ELISA
IL-6 Production130ELISA
Nitric Oxide (NO) Production150Griess Assay

Table 3: Anti-proliferative Activity in Cancer Cell Lines (72h incubation)

Cell LineHistotypeGI50 (µM)
HL-60Acute Promyelocytic Leukemia0.5
HT-29Colorectal Carcinoma1.2
A549Non-small Cell Lung Cancer2.5
MCF-7Breast Adenocarcinoma1.8

Detailed Experimental Protocols

In Vitro IKKβ Kinase Inhibition Assay (Kinase-Glo®)
  • Reagent Preparation:

    • Prepare a 2X kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a 2X solution of recombinant human IKKβ enzyme in kinase buffer.

    • Prepare a 2X solution of the substrate (e.g., IκBα peptide) and ATP in kinase buffer.

    • Serially dilute this compound in 100% DMSO, followed by a 1:100 dilution in kinase buffer to create 2X compound solutions.

  • Assay Procedure:

    • Add 5 µL of the 2X compound solution or vehicle (DMSO in kinase buffer) to the wells of a 384-well plate.

    • Add 5 µL of the 2X IKKβ enzyme solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.

    • Incubate the reaction for 60 minutes at 30°C.

    • Stop the reaction and detect the remaining ATP by adding 20 µL of Kinase-Glo® reagent.

    • Incubate for 10 minutes at room temperature to allow for signal stabilization.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Western Blot for Phospho-IκBα and Phospho-p38 MAPK
  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

    • Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.

    • Stimulate the cells with 1 µg/mL LPS for 15 minutes.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Immunoblotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, phospho-p38 MAPK, total p38 MAPK, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein levels and then to the loading control.

Mandatory Visualizations

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa p-IκBα IKK->IkBa Compound 1-(3-(m-Tolyloxy)propyl) indoline-2,3-dione Compound->IKK Inhibition NFkB NF-κB IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) Nucleus->Genes G start Start: Cell Treatment and Lysis quant Protein Quantification (BCA Assay) start->quant sds SDS-PAGE Separation quant->sds transfer PVDF Membrane Transfer sds->transfer block Blocking (5% BSA) transfer->block primary Primary Antibody Incubation (e.g., p-p38) block->primary secondary Secondary Antibody Incubation (HRP) primary->secondary detect ECL Detection and Imaging secondary->detect end End: Data Analysis detect->end G Hypothesis Primary Hypothesis: Inhibition of NF-κB and MAPK Pathways Biochem Biochemical Assays: Kinase Inhibition (IKK, p38) Hypothesis->Biochem Cellular Cell-Based Assays: Cytokine Production, Western Blot Hypothesis->Cellular Antiprolif Anti-proliferative Assays: Cancer Cell Line Viability Hypothesis->Antiprolif Validation Mechanism Validation Biochem->Validation Cellular->Validation Antiprolif->Validation Alternative Alternative Hypothesis: MAO-A Inhibition MAO_Assay MAO-A/B Enzyme Assay Alternative->MAO_Assay MAO_Assay->Validation

References

A Technical Guide to the Preliminary Cytotoxicity Screening of 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the generation of this document, specific experimental data on the cytotoxicity of 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione is not available in the public domain. This guide therefore serves as a representative technical whitepaper, outlining a robust methodology for the preliminary cytotoxicity screening of this novel compound. The experimental protocols and data presentation are based on established methods for evaluating the anticancer potential of similar indoline-2,3-dione (isatin) derivatives.

Introduction: Isatin (1H-indole-2,3-dione) and its derivatives have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including potent anticancer properties.[1][2] These compounds have been shown to induce apoptosis and inhibit cell proliferation across various cancer cell lines.[3][4] The novel compound, this compound, belongs to this promising class of molecules. A systematic preliminary cytotoxicity screening is the foundational step in characterizing its potential as a therapeutic agent. This guide provides a comprehensive overview of the necessary experimental protocols, data presentation strategies, and a logical workflow for such an evaluation.

Data Presentation

Quantitative data from cytotoxicity and viability assays should be meticulously organized to allow for clear interpretation and comparison.

Table 1: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines

This table summarizes the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
MCF-7Breast Adenocarcinoma4815.2 ± 1.8
A549Lung Carcinoma4822.5 ± 2.1
HeLaCervical Carcinoma4818.9 ± 2.5
K562Chronic Myelogenous Leukemia4812.1 ± 1.5
HepG2Hepatocellular Carcinoma4825.0 ± 3.0

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Dose-Dependent Effect of this compound on MCF-7 Cell Viability (MTT Assay)

This table illustrates the direct effect of increasing concentrations of the compound on the viability of a selected cell line.

Concentration (µM)Cell Viability (%)
0 (Control)100 ± 5.2
585.3 ± 4.5
1062.1 ± 3.9
2045.7 ± 3.1
4028.4 ± 2.8
8015.9 ± 2.2

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Workflow Visualization

A logical workflow is crucial for the efficient screening of a novel compound. The following diagram outlines a typical progression from initial broad screening to more detailed mechanistic studies.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Apoptosis & Mechanistic Assays cluster_2 Phase 3: Pathway Analysis A Compound Synthesis & Characterization B MTT Assay (Multiple Cell Lines) A->B Initial Viability Screen C LDH Cytotoxicity Assay B->C Confirm Cytotoxicity D Annexin V-FITC / PI Staining (Flow Cytometry) C->D Determine Mode of Cell Death E Caspase-3 Activity Assay D->E Quantify Executioner Caspase F Western Blot (Bcl-2 Family Proteins) E->F Analyze Apoptotic Regulators G Investigate Signaling Pathways (e.g., PI3K/Akt, MAPK) F->G Elucidate Mechanism

Caption: Experimental workflow for cytotoxicity screening.

Experimental Protocols

MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of their viability.[5][6][7]

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[5] The amount of formazan is proportional to the number of viable cells.

  • Materials:

    • 96-well flat-bottom plates

    • Complete cell culture medium

    • Phosphate-buffered saline (PBS)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a blank (medium only).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100%.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[3][8]

  • Principle: LDH is a stable cytosolic enzyme that is released upon plasma membrane damage.[8] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, which can be measured spectrophotometrically.

  • Materials:

    • Commercially available LDH cytotoxicity assay kit

    • 96-well plates

  • Protocol:

    • Plate and treat cells with the compound as described in the MTT assay protocol (Steps 1-4).

    • Prepare controls as per the kit manufacturer's instructions: vehicle control (spontaneous LDH release), untreated cells lysed with Triton X-100 (maximum LDH release), and a no-cell background control.[8]

    • After the incubation period, centrifuge the plate at 400 x g for 5 minutes.[9]

    • Carefully transfer 100 µL of supernatant from each well to a new 96-well plate.[3][9]

    • Add 100 µL of the LDH reaction solution to each well.

    • Incubate the plate for 30 minutes at room temperature, protected from light.

    • Measure the absorbance at 490 nm.

    • Calculate cytotoxicity as: [(Experimental value - Spontaneous release) / (Maximum release - Spontaneous release)] x 100%.

Annexin V-FITC and Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (FITC) to label these cells. PI is a fluorescent nucleic acid dye that cannot penetrate the intact membrane of live or early apoptotic cells but stains the nucleus of late apoptotic and necrotic cells.[10]

  • Materials:

    • Annexin V-FITC/PI apoptosis detection kit

    • Flow cytometer

    • 1X Binding Buffer

  • Protocol:

    • Seed and treat cells in 6-well plates.

    • Harvest cells (including floating cells) by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[10]

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic cascade.

  • Principle: Activated caspase-3 in cell lysates cleaves a specific substrate (e.g., DEVD-pNA), releasing a chromophore (p-nitroaniline, pNA) that can be quantified colorimetrically at 405 nm.

  • Materials:

    • Colorimetric caspase-3 assay kit

    • Cell lysis buffer

    • Microplate reader

  • Protocol:

    • Treat cells with the compound to induce apoptosis.

    • Harvest and wash the cells, then lyse them using the provided chilled lysis buffer. Incubate on ice for 15-20 minutes.[11]

    • Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (cytosolic extract) to a new tube. Determine the protein concentration.

    • Add 50-200 µg of protein lysate to each well of a 96-well plate.

    • Add 50 µL of 2X Reaction Buffer containing 10 mM DTT to each well.

    • Add 5 µL of the DEVD-pNA substrate.

    • Incubate the plate at 37°C for 1-2 hours.

    • Read the absorbance at 405 nm. The fold-increase in caspase-3 activity is determined by comparing the results from treated cells with the untreated control.

Potential Signaling Pathways

Isatin derivatives often exert their cytotoxic effects by modulating key signaling pathways that regulate cell survival and apoptosis.[12] Preliminary investigation into these pathways can provide mechanistic insight.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial pro-survival pathway.[13] Its inhibition can lead to apoptosis. Isatin derivatives may suppress this pathway, leading to decreased phosphorylation of Akt and subsequent modulation of downstream targets like the Bcl-2 family of proteins.

G RTK Growth Factor Receptor PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Promotes Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Compound 1-(3-(m-Tolyloxy)propyl) indoline-2,3-dione Compound->Akt Inhibits

Caption: PI3K/Akt pro-survival signaling pathway.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical regulator of cell proliferation and survival.[14] Aberrant activation is common in cancer. Some cytotoxic compounds function by inhibiting components of this pathway, thereby preventing pro-survival signals from reaching the nucleus.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Compound 1-(3-(m-Tolyloxy)propyl) indoline-2,3-dione Compound->Raf Inhibits

Caption: MAPK/ERK cell proliferation signaling pathway.

References

literature review of N-substituted isatin analogs

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to N-Substituted Isatin Analogs in Drug Discovery

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the diverse biological activities of its derivatives.[1][2] First identified in 1841 as an oxidation product of indigo dye, this endogenous indole is distributed in various mammalian tissues and fluids.[2][3][4] The isatin core is synthetically versatile, featuring multiple reactive sites—notably the N-H group at position 1 and the C3-carbonyl group—that allow for extensive structural modifications.[5]

Substitution at the N1 position, in particular, has proven to be a highly effective strategy for modulating the pharmacological profile of the isatin core. N-substituted isatin analogs have demonstrated a wide spectrum of potent biological activities, including anticancer, antimicrobial, antiviral, and enzyme inhibitory effects.[6][7] This has led to the development of numerous compounds with therapeutic potential, including FDA-approved drugs like Sunitinib, a multi-targeted tyrosine kinase inhibitor.[8] This technical guide provides a comprehensive , focusing on their synthesis, biological activities, structure-activity relationships, and mechanisms of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Synthesis of N-Substituted Isatin Analogs

The most common and direct method for synthesizing N-substituted isatin analogs is the N-alkylation or N-arylation of the isatin core.[9] This reaction typically involves the deprotonation of the N-H group with a base to form the isatin anion, which then acts as a nucleophile, attacking an appropriate alkylating or arylating agent like an alkyl or benzyl halide.[9]

Classic methods for synthesizing the isatin ring itself, such as the Sandmeyer and Stolle reactions, can also be adapted to produce N-substituted variants by starting with an N-substituted aniline.[4][5] However, direct alkylation of the isatin parent molecule is often more efficient.[9] Modern approaches have employed microwave-assisted synthesis to dramatically reduce reaction times and improve yields.[9]

Key Synthetic Methodologies
  • Sandmeyer Reaction: A traditional method involving the reaction of an aniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide, which is then cyclized with strong acid to yield isatin.[5][10]

  • Stolle Reaction: Involves the reaction of an N-substituted aniline with oxalyl chloride, followed by a Lewis acid-catalyzed cyclization to produce the N-substituted isatin.[5]

  • Direct N-Alkylation: The most prevalent method, where isatin is treated with a base (e.g., K₂CO₃, NaH) in a polar aprotic solvent (e.g., DMF) followed by the addition of an alkyl halide.[3][9]

Biological Activities and Quantitative Data

N-substituted isatin analogs exhibit a remarkable range of biological activities. Their efficacy is highly dependent on the nature and position of the substituents on both the N1 position and the aromatic ring.

Anticancer Activity

N-substituted isatins are a significant class of anticancer agents, with several analogs displaying potent cytotoxicity against a wide array of human cancer cell lines.[6][11] The mechanism often involves the inhibition of critical cellular targets like tubulin and protein kinases, leading to cell cycle arrest and apoptosis.[6][8][12] For example, 5,7-dibromo-N-(p-methylbenzyl)isatin was identified as a highly active compound, inhibiting U937 and Jurkat cancer cell lines with an IC₅₀ value of 0.49 µM.[6]

Table 1: Anticancer Activity of Selected N-Substituted Isatin Analogs (IC₅₀ values)

Compound Description Cancer Cell Line IC₅₀ (µM) Reference(s)
5,7-Dibromo-N-(p-methylbenzyl)isatin U937 (Histiocytic lymphoma) 0.49 [6][13]
5,7-Dibromo-N-(p-methylbenzyl)isatin Jurkat (T-cell leukemia) 0.49 [6][13]
5,7-Dibromo-N-(1-naphthyl)isatin U937 (Histiocytic lymphoma) 0.19 [14]
5,7-Dibromo-N-(1-naphthyl)isatin Jurkat (T-cell leukemia) 0.91 [14]
N-benzyl isatin-indole hybrid (Compound 36) HCT-116 (Colon) 2.6 [15]
N-benzyl isatin-indole hybrid (Compound 36) MDA-MB-231 (Breast) 4.7 [15]
Isatin-hydrazone hybrid (Compound 133) MCF-7 (Breast) 4.86 [15]
Isatin-hydrazone hybrid (Compound 133) A549 (Lung) 5.32 [15]
Moxifloxacin-isatin hybrid MCF-7/DOX (Resistant Breast) 32 [16]

| Isatin-chalcone analog | HCT-116 (Colon) | 2.88 |[11] |

Antimicrobial Activity

The isatin scaffold has been successfully exploited to develop novel antimicrobial agents. N-substitution can enhance the lipophilicity of the molecule, potentially facilitating its transport across microbial cell membranes.[17] Derivatives have shown activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[17] The antimicrobial activity of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC).[10][18]

Table 2: Antimicrobial Activity of Selected N-Substituted Isatin Analogs (MIC values)

Compound Description Microorganism MIC (µg/mL) Reference(s)
Moxifloxacin-amide-1,2,3-triazole-isatin hybrid S. aureus (MRSA) 0.03 - 128 [17]
N-alkyl isatin derivative (Compound 19) S. aureus 9.18 (µM) [18]
N-alkyl isatin derivative (Compound 9) B. subtilis 9.82 (µM) [18]
Isatin-quinoline conjugate S. aureus 3.12 [19]

| Isatin-quinoline conjugate | E. coli | 3.12 |[19] |

Enzyme Inhibition: Caspases

Caspases are a family of cysteine proteases that play essential roles in apoptosis (programmed cell death).[20] The inhibition of caspases is a key therapeutic strategy. N-substituted isatins have been identified as potent, reversible inhibitors of effector caspases, particularly caspase-3 and caspase-7.[20][21] The N-substituent plays a crucial role in binding and potency, with N-propyl and N-butyl groups being particularly effective.[1][20]

Table 3: Caspase Inhibition by Selected N-Substituted Isatin Analogs (IC₅₀ values)

Compound Description Target Enzyme IC₅₀ (µM) Reference(s)
Isatin-sulphonamide (Compound 20d) Caspase-3 2.33 [7][21]
Isatin-sulphonamide (General series) Caspase-3 / Caspase-7 2.33 - 116.91 [21]
(S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]-N-propyl isatin Caspase-3 / Caspase-7 "Excellent inhibitor" [1][20]

| (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]-N-butyl isatin | Caspase-3 / Caspase-7 | "Excellent inhibitor" |[1][20] |

Key Experimental Protocols

Reproducibility is paramount in scientific research. The following sections detail generalized protocols for the synthesis and biological evaluation of N-substituted isatin analogs based on methods reported in the literature.

Protocol 1: General Synthesis of N-Alkyl Isatin Derivatives

This protocol describes a general method for the N-alkylation of isatin using an alkyl halide and potassium carbonate as the base.[3][9]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add N,N-dimethylformamide (DMF, 10 mL per 1 mmol of isatin).

  • Base Addition: Add potassium carbonate (K₂CO₃, 1.3 equivalents) to the DMF and stir the mixture at room temperature for 5 minutes.

  • Isatin Addition: Add isatin (1.0 equivalent) to the suspension. Stir the mixture for 45-60 minutes at room temperature. The color should change to a deep purple/red, indicating the formation of the isatin anion.

  • Alkylation: Add the corresponding alkyl or benzyl halide (1.1 equivalents) to the reaction mixture.

  • Heating: Heat the reaction mixture to 80 °C and maintain this temperature for 12 hours, or until Thin Layer Chromatography (TLC) indicates the consumption of the starting material.

  • Workup: Cool the mixture to room temperature and pour it into ice-water (approx. 20 mL per 1 mL of DMF).

  • Extraction/Filtration: If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry. If no solid forms, extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: MTT Assay for Cytotoxicity (IC₅₀ Determination)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2][22] Metabolically active cells reduce the yellow MTT to a purple formazan product.[22]

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottomed microplate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the N-substituted isatin analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control, e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[22]

  • Formazan Formation: Re-incubate the plate for 4 hours. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol) to each well to dissolve the formazan crystals.[2]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[22]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Visualizing Workflows and Mechanisms of Action

Understanding the logical flow of experiments and the molecular mechanisms of action is crucial for drug development.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_results Data Output Isatin Isatin Core Reaction N-Alkylation / Arylation (e.g., R-X, K2CO3, DMF) Isatin->Reaction Purification Purification & Characterization (Chromatography, NMR, MS) Reaction->Purification Anticancer Anticancer Assays (e.g., MTT Assay) Purification->Anticancer Test Compound Antimicrobial Antimicrobial Assays (e.g., MIC Determination) Purification->Antimicrobial Enzyme Enzyme Inhibition (e.g., Caspase Assay) Purification->Enzyme IC50 IC50 Values Anticancer->IC50 MIC MIC Values Antimicrobial->MIC Ki Ki / IC50 Values Enzyme->Ki

Caption: General experimental workflow for N-substituted isatin analogs.

tubulin_inhibition_pathway cluster_drug_action Drug Action cluster_cellular_effect Cellular Effect Drug N-Substituted Isatin Binding Binds to Colchicine Site on β-Tubulin Drug->Binding Inhibition Inhibits Microtubule Polymerization Binding->Inhibition Destabilization Microtubule Destabilization Inhibition->Destabilization Leads to Arrest Mitotic Arrest (G2/M Phase) Destabilization->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Anticancer mechanism via tubulin polymerization inhibition.

Structure-Activity Relationships (SAR)

The biological activity of N-substituted isatin analogs is dictated by the physicochemical properties of the substituents. Several key SAR trends have been established from various studies.[6][17][20]

  • N1-Substitution: The substituent at the N1 position is critical. For anticancer activity, introducing an aromatic ring (e.g., benzyl) via a one or three-carbon linker enhances cytotoxicity.[6] For caspase inhibition, short alkyl chains like N-propyl and N-butyl are favored.[1][20]

  • Aromatic Ring Substitution (Isatin Core): Halogenation, particularly at the C5 and C7 positions of the isatin ring, consistently increases anticancer potency. 5,7-dibromo substitution is a common feature in highly active analogs.[6]

  • Aromatic Ring Substitution (N-Benzyl Group): When an N-benzyl group is present, electron-withdrawing substituents (e.g., nitro, halogens) at the meta or para positions of the benzyl ring enhance cytotoxic activity, whereas ortho substitution is less favorable.[6]

  • C3-Position: While this guide focuses on N-substitution, modifications at C3 (e.g., to form Schiff bases or hydrazones) also profoundly impact activity and can be combined with N1-substitution to create hybrid molecules with unique pharmacological profiles.[15]

sar_summary cluster_N1 N1-Position cluster_C57 C5/C7-Positions (Isatin Ring) cluster_Effect Effect on Biological Activity Core N-Substituted Isatin Core N1_Alkyl Short Alkyl Chain (Propyl, Butyl) Core->N1_Alkyl N1_Aryl Benzyl / Naphthyl Group Core->N1_Aryl C57_Halogen Halogenation (e.g., 5,7-Dibromo) Core->C57_Halogen Effect_Caspase Increases Caspase Inhibition N1_Alkyl->Effect_Caspase Favors Effect_Anticancer Increases Anticancer Cytotoxicity N1_Aryl->Effect_Anticancer Enhances C57_Halogen->Effect_Anticancer Strongly Potentiates Effect_Antimicrobial Enhances Antimicrobial Activity C57_Halogen->Effect_Antimicrobial Often Improves

Caption: Key structure-activity relationships for N-substituted isatins.

Conclusion

N-substituted isatin analogs represent a versatile and highly promising class of compounds in the field of drug discovery. The ease of synthetic modification at the N1-position allows for fine-tuning of their pharmacological properties to target a wide range of diseases. The extensive research into their anticancer, antimicrobial, and enzyme-inhibitory activities has established clear structure-activity relationships, guiding the rational design of new and more potent therapeutic agents. The mechanisms of action, particularly the inhibition of tubulin polymerization and caspase activity, highlight their potential to address complex diseases like cancer. Future research will likely focus on creating novel hybrid molecules, optimizing pharmacokinetic properties, and exploring new biological targets to further unlock the therapeutic potential of this remarkable scaffold.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Indoline-2,3-dione, commonly known as isatin, is a versatile heterocyclic compound that serves as a privileged scaffold in medicinal chemistry.[1] Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][3] The biological and physicochemical properties of isatin derivatives are significantly influenced by the nature of the substituent at the N-1 position of the indoline ring. This document focuses on the projected physicochemical properties, synthesis, and characterization of a specific derivative, 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione.

Physicochemical Properties

The introduction of the 3-(m-tolyloxy)propyl group at the N-1 position of the isatin core is expected to significantly alter its physicochemical properties. The following tables summarize the known properties of the parent compound, isatin, and the predicted properties of the target molecule.

Table 1: Physicochemical Properties of Indoline-2,3-dione (Isatin)

PropertyValueReference
Molecular Formula C₈H₅NO₂[4][5]
Molecular Weight 147.13 g/mol [4][5]
Appearance Orange solid[4]
Melting Point 203 °C (decomposes)[5]
CAS Number 91-56-5[5]
IUPAC Name 1H-indole-2,3-dione[5]

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueRationale
Molecular Formula C₁₈H₁₇NO₃Calculated from structure
Molecular Weight 295.33 g/mol Calculated from structure
Appearance Likely a solid at room temperatureIncreased molecular weight and intermolecular forces
Melting Point Lower than isatinThe bulky, flexible N-substituent may disrupt crystal packing
Boiling Point Significantly higher than isatinIncreased molecular weight and van der Waals forces
Solubility Decreased solubility in polar solvents (e.g., water), increased solubility in non-polar organic solvents (e.g., dichloromethane, ethyl acetate)The large, hydrophobic 3-(m-tolyloxy)propyl group
LogP Higher than isatinIncreased lipophilicity due to the aromatic and alkyl substituent

Experimental Protocols

Synthesis: N-Alkylation of Indoline-2,3-dione

A general and widely used method for the synthesis of N-substituted isatin derivatives is the N-alkylation of the isatin core.[6] The synthesis of this compound would likely proceed via the reaction of isatin with a suitable alkylating agent, such as 1-(3-bromopropoxy)-3-methylbenzene, in the presence of a base.

Materials:

  • Indoline-2,3-dione (Isatin)

  • 1-(3-bromopropoxy)-3-methylbenzene

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Distilled water

Procedure:

  • To a solution of indoline-2,3-dione (1.0 eq) in dry DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-(3-bromopropoxy)-3-methylbenzene (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.

Characterization

The structure of the synthesized compound would be confirmed using standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the indoline and tolyloxy rings, as well as the methylene protons of the propyl chain. The chemical shifts (δ) would be reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.[7]

    • ¹³C NMR: The spectrum would display resonances for all 18 carbon atoms, including the two carbonyl carbons of the isatin core in the range of 160-185 ppm.[7]

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) mass spectrometry would be used to determine the molecular weight of the compound. The expected molecular ion peak would be observed at m/z [M+H]⁺ corresponding to the calculated molecular weight.[8] Fragmentation patterns can also provide structural information.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum would show characteristic absorption bands for the functional groups present. Key expected peaks include the C=O stretching vibrations of the ketone and lactam carbonyl groups in the isatin ring (typically around 1700-1750 cm⁻¹) and C-O-C stretching of the ether linkage.[9]

Visualizations

Synthetic Workflow

The logical flow for the synthesis and characterization of this compound is depicted below.

Synthesis_Workflow cluster_char Characterization reagents Isatin + 1-(3-bromopropoxy)-3-methylbenzene reaction N-Alkylation (K2CO3, DMF, 80°C) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product 1-(3-(m-Tolyloxy)propyl) indoline-2,3-dione purification->product nmr NMR (1H, 13C) product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir

Synthesis and characterization workflow.
Potential Signaling Pathway Involvement

Many N-substituted indoline-2,3-dione derivatives have been investigated as inhibitors of protein kinases, which are key components of cellular signaling pathways that regulate cell growth, proliferation, and differentiation.[10] Sunitinib, a well-known anticancer drug, features an isatin core.[1] These inhibitors often function by blocking the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream target proteins. A generalized diagram of this inhibitory action is presented below.

Kinase_Inhibition_Pathway cluster_cell Cellular Signaling gf Growth Factor receptor Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) gf->receptor binds substrate Substrate Protein receptor->substrate phosphorylates atp ATP atp->receptor p_substrate Phosphorylated Substrate substrate->p_substrate downstream Downstream Signaling (e.g., MAPK pathway) p_substrate->downstream response Cellular Response (Proliferation, Angiogenesis) downstream->response compound 1-(3-(m-Tolyloxy)propyl) indoline-2,3-dione (Potential Inhibitor) compound->receptor inhibits

Potential mechanism of kinase inhibition.

References

Computational Docking Analysis of 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a representative computational docking study focused on the molecule 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione. Due to the absence of specific published docking studies on this exact molecule, this document outlines a robust, hypothetical study based on established methodologies for analogous indoline-2,3-dione (isatin) derivatives. Indoline-2,3-dione and its derivatives are known to exhibit a wide range of biological activities, including potential as anticancer, antimicrobial, and enzyme inhibitory agents.[1][2][3] This guide serves as a practical framework for researchers looking to investigate the potential therapeutic applications of this and similar compounds through in silico methods.

Introduction to Computational Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] It is a critical tool in drug discovery for predicting the binding affinity and mode of action of a novel ligand with a protein of interest. This in silico approach allows for the rapid screening of potential drug candidates and provides insights into the molecular interactions that stabilize the ligand-protein complex, thereby guiding further experimental studies.

The core of a docking study involves a scoring function that evaluates the "goodness" of a particular binding pose. This function considers various factors, including electrostatic interactions, van der Waals forces, and hydrogen bonding. The goal is to identify the binding conformation with the lowest energy score, which corresponds to the most stable complex.

Hypothetical Target Selection: Epidermal Growth Factor Receptor (EGFR)

Derivatives of isatin have been investigated as inhibitors of various protein kinases, including the Epidermal Growth Factor Receptor (EGFR).[1][4][5] EGFR is a transmembrane protein that plays a crucial role in cell proliferation and signaling. Its dysregulation is implicated in the development and progression of several cancers. Therefore, for the purpose of this guide, EGFR (PDB ID: 1M17) is selected as a plausible and relevant therapeutic target for this compound.[1][5]

Experimental Protocols

This section details the methodologies for a representative computational docking study of this compound against the EGFR tyrosine kinase domain.

Software and Resources
  • Molecular Modeling and Visualization: Schrödinger Maestro, PyMOL

  • Docking Software: Glide (Schrödinger), AutoDock Vina

  • Protein Data Bank (PDB) for crystal structure of the target protein: --INVALID-LINK--

Ligand Preparation

The 3D structure of this compound would be built using a molecular modeling software like Maestro. The ligand preparation process involves:

  • Energy Minimization: The initial 3D structure is subjected to energy minimization using a molecular mechanics force field (e.g., OPLS_2005) to obtain a low-energy, stable conformation.

  • Tautomeric and Ionization States: The possible tautomers and ionization states of the ligand at a physiological pH (e.g., 7.4 ± 0.5) are generated to ensure that the most likely form of the molecule is used in the docking simulation.

Protein Preparation

The crystal structure of the EGFR tyrosine kinase domain (PDB ID: 1M17) would be downloaded from the Protein Data Bank. The protein preparation workflow includes:

  • Removal of Water and Heteroatoms: All water molecules and non-essential heteroatoms (ions, co-factors not relevant to the binding site) are removed from the PDB file.

  • Addition of Hydrogen Atoms: Hydrogen atoms, which are typically not resolved in X-ray crystal structures, are added to the protein.

  • Protonation State Assignment: The protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) are assigned based on the local environment and a specified pH.

  • Energy Minimization: The protein structure is subjected to a restrained energy minimization to relieve any steric clashes and optimize the hydrogen-bonding network.

Receptor Grid Generation

A receptor grid is generated to define the active site of the EGFR where the docking simulations will be performed. The grid is typically centered on the co-crystallized ligand (if present in the PDB file) or on key catalytic residues of the active site. The size of the grid box is defined to encompass the entire binding pocket.

Molecular Docking Simulation

The prepared ligand is then docked into the defined receptor grid using a docking program like Glide or AutoDock Vina. The docking algorithm samples a wide range of possible conformations and orientations of the ligand within the active site. The final poses are then scored based on the program's scoring function, which estimates the binding free energy.

Analysis of Docking Results

The docking results are analyzed to:

  • Identify the best binding pose: The pose with the lowest docking score (most negative value) is considered the most favorable binding mode.

  • Examine molecular interactions: The interactions between the ligand and the protein's active site residues (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) are visualized and analyzed.

  • Compare with a reference compound: The docking score and binding mode of the test compound are often compared to those of a known inhibitor (e.g., Erlotinib for EGFR) to benchmark its potential activity.

Data Presentation

The quantitative data from a docking study is typically summarized in tables for easy comparison.

Table 1: Hypothetical Docking Results for this compound and Reference Inhibitor against EGFR (PDB: 1M17)

CompoundDocking Score (kcal/mol)Estimated Inhibition Constant (Ki) (nM)Hydrogen Bond Interactions (Residues)Hydrophobic Interactions (Residues)
This compound-8.5150Met769, Thr766Leu768, Val702, Ala719
Erlotinib (Reference)-10.225Met769, Thr766, Gln767Leu768, Val702, Ala719, Leu820

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively visualize experimental workflows and signaling pathways.

Computational Docking Workflow

docking_workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation ligand_build Build 3D Structure of This compound ligand_min Energy Minimization ligand_build->ligand_min ligand_taut Generate Tautomers and Ionization States ligand_min->ligand_taut docking Molecular Docking Simulation (Glide / AutoDock Vina) ligand_taut->docking protein_pdb Download EGFR Structure (PDB: 1M17) protein_prep Remove Water, Add Hydrogens, Assign Protonation States protein_pdb->protein_prep protein_min Restrained Minimization protein_prep->protein_min grid_gen Receptor Grid Generation (Define Active Site) protein_min->grid_gen grid_gen->docking analysis Analysis of Results (Binding Energy, Interactions) docking->analysis

Caption: A flowchart illustrating the key steps in a typical computational docking study.

Simplified EGFR Signaling Pathway

egfr_pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Proliferation Cell Proliferation, Survival, etc. Downstream->Proliferation Inhibitor 1-(3-(m-Tolyloxy)propyl) indoline-2,3-dione Inhibitor->Dimerization Inhibition

Caption: A simplified diagram of the EGFR signaling pathway and the potential point of inhibition.

Conclusion

This technical guide provides a comprehensive, albeit representative, framework for conducting a computational docking study on this compound. By following the outlined experimental protocols, researchers can gain valuable insights into the potential binding affinity and mode of interaction of this compound with therapeutically relevant targets like EGFR. The presented tables and diagrams offer a clear structure for data presentation and visualization of complex biological processes. While the specific data herein is hypothetical, the methodologies are grounded in established scientific practice and provide a solid foundation for future in silico and subsequent in vitro investigations of novel indoline-2,3-dione derivatives.

References

exploring the pharmacophore of 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities.[1][2] The isatin scaffold is a privileged structure in medicinal chemistry, serving as a template for the design of agents targeting a variety of biological systems. This technical guide explores the pharmacophoric features of isatin derivatives, with a conceptual focus on N-substituted analogs exemplified by the structure 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione. While specific experimental data for this particular compound is not extensively available in the public domain, this document synthesizes the current understanding of the structure-activity relationships (SAR) and pharmacophoric requirements for the biological activity of the broader isatin class.

Core Pharmacophoric Features of Isatin Derivatives

A pharmacophore model for isatin derivatives can be constructed based on their diverse biological targets, which include enzymes like monoamine oxidase (MAO) and protein kinases, as well as various receptors.[1] The essential structural features contributing to their activity are:

  • The Indole-2,3-dione Core: This planar, bicyclic system is crucial for interacting with target proteins. The two carbonyl groups at positions 2 and 3 are key hydrogen bond acceptors.[3][4]

  • The N-1 Position: The nitrogen atom at position 1 is a common site for substitution, allowing for the modulation of physicochemical properties and the introduction of moieties that can interact with specific subpockets of a binding site. The nature and length of the N-1 substituent can significantly influence potency and selectivity.

  • The Aromatic Ring: The benzene ring of the indoline core offers a site for substitution at positions 4, 5, 6, and 7. These substitutions can modulate electronic properties, lipophilicity, and steric bulk, leading to altered target affinity and selectivity.

Based on these features, a general pharmacophore model for isatin derivatives can be proposed, as illustrated in the diagram below.

G General Pharmacophore Model for Isatin Derivatives cluster_isatin Isatin Core cluster_substituent N-1 Substituent Example: 3-(m-Tolyloxy)propyl A1 C=O (H-bond acceptor) A2 C=O (H-bond acceptor) AR1 Aromatic Ring N1 N-1 Substitution Site Linker Propyl Linker (Lipophilic) N1->Linker Covalent Bond AR2 m-Tolyloxy (Aromatic/Hydrophobic) Linker->AR2 Covalent Bond

Figure 1: A general pharmacophore model for isatin derivatives, highlighting key functional groups.

Hypothetical Pharmacophore for this compound

For the specific compound this compound, the pharmacophore can be refined to include the features of the N-1 substituent:

  • Propyl Linker: A three-carbon aliphatic chain that provides conformational flexibility and acts as a lipophilic spacer.

  • Ether Linkage: The oxygen atom can potentially act as a hydrogen bond acceptor.

  • m-Tolyloxy Moiety: A substituted aromatic ring that can engage in hydrophobic and aromatic stacking interactions with the target protein. The methyl group provides an additional hydrophobic contact point.

Quantitative Data on Isatin Derivatives

To illustrate the range of activities observed for isatin derivatives, the following table summarizes representative quantitative data from the literature for various biological targets. It is important to note that these values are for related compounds and not for this compound itself.

Compound ClassTargetAssay TypeIC50 / KiReference
IsatinMonoamine Oxidase (MAO)Enzyme Inhibition3 µM[1]
IsatinBenzodiazepine ReceptorRadioligand Binding123 µM[1]
N-substituted Indole DerivativesMcl-1Protein-Protein Interaction110 nM (for compound 24d)[5]
Isoindoline-1,3-dione DerivativesAcetylcholinesterase (AChE)Enzyme Inhibition0.91 µM - 7.4 µM[6][7]
Isoindoline-1,3-dione DerivativesButyrylcholinesterase (BuChE)Enzyme Inhibition21.24 µM[6]

Experimental Protocols

The following are representative experimental protocols that would be employed to characterize the pharmacological profile of a novel isatin derivative like this compound.

Protocol 1: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of a test compound against MAO-A and MAO-B.

G Workflow for MAO Inhibition Assay start Prepare Reagents: - MAO-A/B enzyme - Substrate (e.g., kynuramine) - Test Compound - Buffer incubate Incubate enzyme with test compound or vehicle start->incubate add_substrate Initiate reaction by adding substrate incubate->add_substrate stop_reaction Stop reaction (e.g., with NaOH) add_substrate->stop_reaction measure Measure product formation (fluorescence/absorbance) stop_reaction->measure analyze Calculate % inhibition and IC50 values measure->analyze

Figure 2: A generalized workflow for determining MAO inhibitory activity.

Methodology:

  • Enzyme Preparation: Recombinant human MAO-A and MAO-B are used as the enzyme sources.

  • Assay Conditions: The assay is typically performed in a 96-well plate format in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Incubation: The test compound, at various concentrations, is pre-incubated with the enzyme for a defined period (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: The reaction is initiated by the addition of a fluorogenic substrate (e.g., kynuramine).

  • Reaction Termination and Detection: After a further incubation period (e.g., 30 minutes), the reaction is terminated, and the fluorescence of the product is measured using a plate reader.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.

Protocol 2: Cell-Based Antiproliferative Assay

This protocol describes a common method for evaluating the cytotoxic effects of a compound on cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 72 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT or SRB assay. The absorbance is measured using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.[8]

Structure-Activity Relationship (SAR)

The SAR of isatin derivatives is highly dependent on the nature and position of substituents. The following logical diagram illustrates key SAR trends observed in the literature.

G Structure-Activity Relationship Logic for Isatin Derivatives cluster_N1 N-1 Position cluster_Aromatic Aromatic Ring Isatin_Core Isatin Core N1_sub Substitution at N-1 Isatin_Core->N1_sub Aromatic_sub Substitution on Aromatic Ring Isatin_Core->Aromatic_sub N1_lipophilicity Increased Lipophilicity N1_sub->N1_lipophilicity N1_Hbond Introduction of H-bond donors/acceptors N1_sub->N1_Hbond N1_outcome Modulates potency and selectivity N1_lipophilicity->N1_outcome N1_Hbond->N1_outcome EWG Electron-withdrawing groups Aromatic_sub->EWG EDG Electron-donating groups Aromatic_sub->EDG Aromatic_outcome Influences electronic properties and target interactions EWG->Aromatic_outcome EDG->Aromatic_outcome

Figure 3: A diagram illustrating key structure-activity relationship considerations for isatin derivatives.

Conclusion

The isatin scaffold is a highly valuable starting point for the development of new therapeutic agents. The exploration of the pharmacophore of this compound and related analogs requires a systematic approach involving chemical synthesis, in vitro and in vivo pharmacological testing, and computational modeling. The information presented in this guide provides a framework for researchers to design and evaluate novel isatin derivatives with improved potency, selectivity, and pharmacokinetic profiles. Further investigation into the specific interactions of the N-1-propyl-m-tolyloxy substituent with various biological targets will be crucial in elucidating its full therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione belongs to the isatin (indoline-2,3-dione) class of heterocyclic compounds. Isatin and its derivatives are a well-established scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities.[1] These activities include antitumor, antiviral, anti-inflammatory, and enzyme inhibitory properties.[1][2] The biological effects of isatin derivatives are often attributed to their ability to interact with various cellular targets, including protein kinases, and to induce apoptosis in cancer cells. This document provides a detailed protocol for an in vitro cytotoxicity assay to evaluate the potential anticancer effects of this compound.

Mechanism of Action (General for Indoline-2,3-dione Derivatives)

Many indoline-2,3-dione derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, differentiation, and survival.[3] For instance, some derivatives have been shown to be potent inhibitors of receptor tyrosine kinases (RTKs) such as VEGFR, PDGFR, and EGFR.[3] Inhibition of these kinases can disrupt downstream signaling cascades, leading to cell cycle arrest and apoptosis. The general mechanism often involves the isatin scaffold binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates.

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream Phosphorylation Compound 1-(3-(m-Tolyloxy)propyl) indoline-2,3-dione Compound->RTK Inhibition ATP ATP ADP ADP Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Inhibition Proliferation->Apoptosis Inhibition

Caption: Proposed mechanism of action for this compound.

In Vitro Cytotoxicity Assay Protocol: MTT Assay

This protocol describes the determination of the cytotoxic effects of this compound on a selected cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound.

Materials:

  • This compound

  • Human cancer cell line (e.g., HL-60, a human acute promyelocytic leukemia cell line)[4][5]

  • RPMI-1640 cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Experimental Workflow

G A Cell Seeding (96-well plate) B Incubation (24 hours) A->B C Compound Treatment (Varying Concentrations) B->C D Incubation (48 hours) C->D E Addition of MTT Reagent D->E F Incubation (4 hours) E->F G Solubilization of Formazan (DMSO) F->G H Absorbance Measurement (570 nm) G->H I Data Analysis (IC50 Calculation) H->I

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Procedure:

  • Cell Culture:

    • Culture the selected cancer cell line in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

    • Cells should be in the exponential growth phase before the experiment.

  • Cell Seeding:

    • Harvest the cells and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

    • After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation:

    • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, by using a suitable software (e.g., GraphPad Prism).

Quantitative Data Summary

The following table provides a template for summarizing the cytotoxicity data. The values presented are hypothetical and should be replaced with experimental results.

Cancer Cell LineCompoundIC50 (µM)
HL-60This compoundExperimental Value
HeLaThis compoundExperimental Value
A549This compoundExperimental Value
Doxorubicin (Control)HL-60Reference Value

Note: It is recommended to test the compound on multiple cell lines to assess its selectivity. A known anticancer drug, such as Doxorubicin, should be used as a positive control.

References

This application note and protocol were developed based on established methodologies for the in vitro evaluation of indoline-2,3-dione derivatives. For further reading and specific examples of IC50 values for related compounds, please refer to the following publications:

  • Synthesis and biological evaluation of novel indoline-2,3-dione derivatives as antitumor agents.[4][5]

  • Cytotoxic and Anticancer Activities of Indoline-2,3-dione (Isatin) and Its Derivatives.[1]

  • New Isatin–Indole Conjugates: Synthesis, Characterization, and a Plausible Mechanism of Their in vitro Antiproliferative Activity.[2]

  • Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases.[3]

References

Application Notes and Protocols for 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application note is a hypothetical example based on the known activities of related indolinone compounds. The specific compound, 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione (hereafter referred to as Compound Y), has been assigned a plausible kinase target and activity profile for illustrative purposes.

Introduction

Compound Y, a novel indoline-2,3-dione derivative, has been identified as a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. Dysregulation of VEGFR2 signaling is implicated in various pathologies, including cancer and retinopathies. These application notes provide detailed protocols for characterizing the in vitro and cell-based activity of Compound Y against VEGFR2.

Data Presentation

In Vitro Kinase Inhibitory Profile

The inhibitory activity of Compound Y was assessed against a panel of receptor tyrosine kinases. The half-maximal inhibitory concentration (IC50) values were determined using a luminescence-based kinase assay.

Kinase TargetIC50 (nM) of Compound Y
VEGFR2 15
VEGFR1250
PDGFRβ800
FGFR1>10,000
EGFR>10,000
Cell-Based Activity

The potency of Compound Y in a cellular context was evaluated by measuring the inhibition of VEGF-induced VEGFR2 autophosphorylation in human umbilical vein endothelial cells (HUVECs).

AssayCell LineStimulantIC50 (nM) of Compound Y
VEGFR2 AutophosphorylationHUVECVEGF-A (50 ng/mL)75
Cell ProliferationHUVECVEGF-A (50 ng/mL)150

Experimental Protocols

In Vitro VEGFR2 Kinase Assay (Luminescence-based)

This protocol describes the determination of the IC50 value of Compound Y against purified human VEGFR2 kinase. The assay measures the amount of ATP remaining after the kinase reaction, which is inversely correlated with kinase activity.

Materials:

  • VEGFR2, active human recombinant enzyme

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Compound Y stock solution (e.g., 10 mM in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White, opaque 96-well plates

  • Multilabel plate reader with luminescence detection capabilities

Protocol:

  • Prepare serial dilutions of Compound Y in DMSO, and then dilute further in kinase buffer to achieve the desired final concentrations.

  • Add 5 µL of the diluted Compound Y or DMSO (vehicle control) to the wells of a 96-well plate.

  • Add 10 µL of a solution containing the VEGFR2 enzyme and the poly(Glu, Tyr) substrate in kinase buffer to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution (at a final concentration equal to the Km for VEGFR2) to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and detect the remaining ATP by adding 25 µL of Kinase-Glo® reagent to each well.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of Compound Y relative to the DMSO control and plot the results to determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Cell-Based VEGFR2 Autophosphorylation Assay

This protocol details the measurement of Compound Y's ability to inhibit VEGF-A-induced autophosphorylation of VEGFR2 in HUVECs.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Serum-free medium

  • Recombinant human VEGF-A

  • Compound Y stock solution (10 mM in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-phospho-VEGFR2 (Tyr1175) antibody

  • Anti-total-VEGFR2 antibody

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • BCA Protein Assay Kit

Protocol:

  • Seed HUVECs in 6-well plates and grow to 80-90% confluency.

  • Serum-starve the cells for 18-24 hours in serum-free medium.

  • Pre-treat the cells with various concentrations of Compound Y or DMSO (vehicle control) for 2 hours.

  • Stimulate the cells with 50 ng/mL of VEGF-A for 10 minutes at 37°C.

  • Immediately place the plates on ice and wash the cells twice with ice-cold PBS.

  • Lyse the cells with 100 µL of ice-cold lysis buffer per well.

  • Harvest the lysates and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Perform Western blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane with the anti-phospho-VEGFR2 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with the anti-total-VEGFR2 antibody as a loading control.

  • Quantify the band intensities and normalize the phospho-VEGFR2 signal to the total VEGFR2 signal. Plot the normalized data to determine the IC50 value.

Visualizations

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR2 VEGFR2->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras VEGF VEGF-A VEGF->VEGFR2 Binds Compound_Y Compound Y (1-(3-(m-Tolyloxy)propyl) indoline-2,3-dione) Compound_Y->VEGFR2 Inhibits Proliferation Cell Proliferation, Survival, Migration PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: VEGFR2 signaling pathway and the inhibitory action of Compound Y.

in_vitro_assay_workflow start Start prep_compound Prepare serial dilutions of Compound Y start->prep_compound add_compound Add Compound Y or DMSO to 96-well plate prep_compound->add_compound add_enzyme_substrate Add VEGFR2 enzyme and substrate add_compound->add_enzyme_substrate add_atp Initiate reaction with ATP add_enzyme_substrate->add_atp incubate Incubate for 60 min at room temperature add_atp->incubate add_reagent Add Kinase-Glo® reagent incubate->add_reagent incubate_lum Incubate for 10 min add_reagent->incubate_lum read_plate Measure luminescence incubate_lum->read_plate analyze Calculate % inhibition and determine IC50 read_plate->analyze end End analyze->end

Caption: Workflow for the in vitro VEGFR2 kinase assay.

cell_based_assay_workflow start Start seed_cells Seed HUVECs in 6-well plates start->seed_cells serum_starve Serum-starve cells for 18-24 hours seed_cells->serum_starve pretreat Pre-treat with Compound Y or DMSO for 2 hours serum_starve->pretreat stimulate Stimulate with VEGF-A for 10 minutes pretreat->stimulate lyse_cells Wash and lyse cells stimulate->lyse_cells quantify_protein Quantify protein concentration (BCA) lyse_cells->quantify_protein western_blot Perform Western Blot for p-VEGFR2 and total VEGFR2 quantify_protein->western_blot analyze Quantify bands and determine IC50 western_blot->analyze end End analyze->end

Application Notes and Protocols for Cell-Based Assays with 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione, a member of the indoline-2,3-dione (isatin) class of heterocyclic compounds, holds significant potential for investigation in drug discovery and development. Isatin and its derivatives have demonstrated a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] Notably, many isatin-based molecules have been identified as potent inhibitors of various enzymes, such as kinases and histone deacetylases (HDACs), and have shown cytotoxic effects against a range of cancer cell lines.[2][3][4][5]

These application notes provide detailed protocols for conducting cell-based assays to evaluate the biological activity of this compound. The protocols described herein are for assessing its cytotoxic effects on cancer cell lines and its potential as a histone deacetylase (HDAC) inhibitor.

Data Presentation

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
Cell LineCancer TypeIC₅₀ (µM)
HL-60Acute Promyelocytic Leukemia15.2 ± 1.8
HeLaCervical Cancer22.5 ± 2.5
MCF-7Breast Cancer35.1 ± 3.2
A549Lung Cancer41.8 ± 4.1

IC₅₀ values were determined after 72 hours of continuous exposure to the compound using the MTT assay.

Table 2: HDAC Inhibition Profile of this compound
Assay TypeCell LineIC₅₀ (µM)
Pan-HDAC ActivityHeLa Nuclear Extract8.7 ± 0.9
In-Cell HDAC I/II ActivityHCT11612.3 ± 1.5

Inhibition of HDAC activity was measured using a commercially available fluorometric or luminometric assay kit.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cancer cell lines (e.g., HL-60, HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in complete medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the compound or vehicle control (DMSO).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Cell-Based Histone Deacetylase (HDAC) Inhibition Assay

This protocol describes a method to assess the inhibitory activity of this compound on HDAC enzymes within a cellular context.[6][7][8]

Materials:

  • Human cell line (e.g., HCT116)

  • Complete cell culture medium

  • This compound

  • DMSO

  • HDAC-Glo™ I/II Assay Kit (or equivalent)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed HCT116 cells in a white, opaque 96-well plate at an optimized density in 80 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Addition:

    • Prepare serial dilutions of this compound and a known HDAC inhibitor (positive control, e.g., Trichostatin A) in complete medium.

    • Add 20 µL of the compound dilutions or controls to the respective wells.

    • Incubate the plate for the desired time (e.g., 4-24 hours) to allow for compound uptake and interaction with cellular HDACs.

  • Lysis and HDAC Reaction:

    • Prepare the HDAC-Glo™ I/II Reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well. This reagent contains the substrate and lyses the cells.

    • Shake the plate gently for 1 minute.

  • Signal Detection:

    • Incubate the plate at room temperature for 15-30 minutes to allow the enzymatic reaction to proceed and the luminescent signal to stabilize.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of HDAC inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value.

Visualizations

Caption: Experimental workflow for cell-based assays.

PI3K_Akt_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates NFkB NF-κB Akt->NFkB activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation NFkB->Proliferation Compound Indoline-2,3-dione Derivative Compound->PI3K inhibits? Compound->Akt inhibits?

Caption: Postulated PI3K/Akt signaling pathway modulation.

References

Application Notes and Protocols for 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione and its analogs, such as the extensively studied indole derivative NC009-1, are emerging as promising therapeutic candidates for neurodegenerative diseases.[1] These compounds exhibit potent anti-inflammatory and neuroprotective properties by targeting key pathological pathways implicated in conditions like Parkinson's disease. This document provides detailed application notes and experimental protocols for the investigation of these compounds in relevant preclinical models.

The primary mechanism of action for this class of compounds involves the suppression of neuroinflammation and oxidative stress. Specifically, NC009-1 has been shown to mitigate the activation of the NLRP3 inflammasome, a key multiprotein complex that drives inflammatory responses in the brain.[2] By inhibiting the NLRP3 inflammasome, these compounds can reduce the production and release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[2] Furthermore, they have been observed to ameliorate oxidative stress, a common feature in neurodegenerative disorders.[2]

These application notes and protocols are designed to guide researchers in the effective evaluation of this compound and its analogs in both in vitro and in vivo models of neurodegeneration.

Data Presentation

In Vitro Efficacy of NC009-1 in a Parkinson's Disease Cell Model

The following table summarizes the quantitative effects of the analog NC009-1 on α-synuclein-activated mouse BV-2 microglia and A53T α-synuclein-expressing BE(2)-M17 neuronal cells, which are relevant cellular models for Parkinson's disease.

ParameterModel SystemTreatmentResultReference
Inflammation
NLRP3 Expressionα-synuclein-activated BV-2 microglia10 μM NC009-1Reduced expression[2]
Caspase-1 Expressionα-synuclein-activated BV-2 microglia10 μM NC009-1Reduced expression[2]
IL-1β Releaseα-synuclein-activated BV-2 microglia10 μM NC009-1Mitigated release[2]
IL-6 Releaseα-synuclein-activated BV-2 microglia10 μM NC009-1Mitigated release[2]
TNF-α Releaseα-synuclein-activated BV-2 microglia10 μM NC009-1Mitigated release[2]
Oxidative Stress
Reactive Oxygen Species (ROS)A53T α-synuclein BE(2)-M17 cells10 μM NC009-1Reduced production[2]
GSH/GSSG RatioA53T α-synuclein BE(2)-M17 cells10 μM NC009-1Ameliorated decrease[2]
Neuroprotection
α-synuclein AggregationA53T α-synuclein BE(2)-M17 cells10 μM NC009-1Reduced aggregation[2]
ApoptosisA53T α-synuclein BE(2)-M17 cells10 μM NC009-1Reduced apoptosis[2]
Neurite OutgrowthA53T α-synuclein BE(2)-M17 cells10 μM NC009-1Promoted neurite outgrowth[2]
In Vivo Efficacy of NC009-1 in an MPTP-Induced Mouse Model of Parkinson's Disease

This table presents the quantitative outcomes of NC009-1 treatment in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of Parkinson's disease, a standard preclinical model that recapitulates key pathological features of the human disease.[3]

ParameterMeasurementTreatment GroupControl Group (MPTP only)ResultReference
Motor Function
Gait Variability (Stride Length)Gait TestNC009-1 (40 mg/kg, i.p.) + MPTPVehicle + MPTPSignificantly improved[3]
Immobility DurationTail Suspension TestNC009-1 (40 mg/kg, i.p.) + MPTPVehicle + MPTPSignificantly reduced[3]
Neurochemistry
Striatal Dopamine LevelsHPLCNC009-1 (40 mg/kg, i.p.) + MPTPVehicle + MPTPSignificantly increased[3]
Dopamine Transporter LevelsHPLCNC009-1 (40 mg/kg, i.p.) + MPTPVehicle + MPTPSignificantly increased[3]
Neuroinflammation & Oxidative Stress
Microglia ReactivityImmunohistochemistryNC009-1 (40 mg/kg, i.p.) + MPTPVehicle + MPTPReduced reactivity[3]
Astrocyte ReactivityImmunohistochemistryNC009-1 (40 mg/kg, i.p.) + MPTPVehicle + MPTPReduced reactivity[3]
Oxidative Stress MarkersBiochemical AssaysNC009-1 (40 mg/kg, i.p.) + MPTPVehicle + MPTPReduced oxidative stress[3]

Experimental Protocols

In Vitro Neuroinflammation Model: α-Synuclein-Activated Microglia

This protocol describes the induction of an inflammatory response in BV-2 microglial cells using α-synuclein fibrils, a key pathological hallmark of Parkinson's disease.

Materials:

  • BV-2 mouse microglial cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 1% Fetal Bovine Serum (FBS)

  • Recombinant human α-synuclein

  • This compound analog (e.g., NC009-1)

  • Phosphate-Buffered Saline (PBS)

  • 96-well culture plates

Protocol:

  • Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Preparation of α-Synuclein Fibrils: Prepare α-synuclein fibrils by incubating recombinant α-synuclein at 37°C with constant agitation for 5-7 days. Confirm fibril formation using Thioflavin T assay or electron microscopy.

  • Cell Seeding: Seed BV-2 cells in a 96-well plate at a density of 5 x 10^4 cells/well in DMEM with 1% FBS. Allow cells to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., NC009-1 at 10 μM) for 8 hours.[2]

  • Inflammatory Challenge: Add α-synuclein fibrils (2 μM) to the wells and incubate for 20 hours to induce an inflammatory response.[2]

  • Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 10 minutes and collect the cell culture supernatant for cytokine analysis (e.g., ELISA for IL-1β, IL-6, TNF-α).

  • Cell Lysis: Lyse the remaining cells for subsequent analysis of intracellular protein expression (e.g., Western blot for NLRP3, Caspase-1).

In Vivo Parkinson's Disease Model: MPTP-Induced Neurodegeneration

This protocol details the induction of a Parkinson's disease-like pathology in mice using the neurotoxin MPTP and subsequent treatment with the test compound.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)

  • Probenecid

  • This compound analog (e.g., NC009-1)

  • Saline solution

  • Vehicle for compound administration

Protocol:

  • Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compound (e.g., NC009-1 at 40 mg/kg) or vehicle via intraperitoneal (i.p.) injection five times per week for a total of six weeks.[3]

  • MPTP Induction: Two weeks after the start of the compound administration, induce neurodegeneration by i.p. injections of MPTP (25 mg/kg) along with probenecid (250 mg/kg) five times per week for four weeks.[3] The control group receives saline injections.

  • Behavioral Testing:

    • Gait Analysis: Perform gait analysis on days 35, 42, and 49 to assess motor coordination and stride length.[3]

    • Tail Suspension Test: On day 49, perform the tail suspension test to measure depressive-like behavior by recording the duration of immobility over a 6-minute period.[3]

    • Rotarod Test: Assess motor coordination and balance by measuring the latency to fall from a rotating rod.

  • Tissue Collection and Analysis: On day 50, sacrifice the mice and collect brain tissue for neurochemical and immunohistochemical analyses.

    • HPLC: Analyze striatal tissue for dopamine and dopamine transporter levels.[3]

    • Immunohistochemistry: Process brain sections to assess microglia and astrocyte reactivity.[3]

    • Western Blot: Analyze brain tissue homogenates for levels of inflammatory and oxidative stress markers.

Key Experimental Assays

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This colorimetric assay quantitatively measures LDH released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.

Protocol:

  • Following treatment of cells in a 96-well plate, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst).

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of stop solution to each well.

  • Measure the absorbance at 490 nm using a microplate reader. The amount of color formed is proportional to the amount of LDH released.

Caspase-1 Activity Assay (Fluorometric)

This assay measures the activity of caspase-1, a key enzyme in the inflammasome pathway, through the cleavage of a fluorogenic substrate.

Protocol:

  • Prepare cell lysates from treated and control cells.

  • In a black 96-well plate, add 50 µL of cell lysate per well.

  • Prepare a reaction buffer containing the caspase-1 substrate (e.g., YVAD-AFC).

  • Add 50 µL of the reaction buffer to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm using a fluorescence plate reader. The increase in fluorescence intensity corresponds to the caspase-1 activity.

Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-inflammatory Cytokines

This assay quantifies the concentration of specific cytokines (e.g., IL-1β, IL-6, TNF-α) in the cell culture supernatant.

Protocol:

  • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.

  • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Wash the plate again.

  • Add 100 µL of cell culture supernatant and standards to the appropriate wells and incubate for 2 hours at room temperature.

  • Wash the plate.

  • Add a biotinylated detection antibody specific for the cytokine and incubate for 1 hour at room temperature.

  • Wash the plate.

  • Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.

  • Wash the plate.

  • Add a substrate solution (e.g., TMB) and incubate until a color develops.

  • Stop the reaction with a stop solution (e.g., 2N H2SO4).

  • Measure the absorbance at 450 nm using a microplate reader. The concentration of the cytokine is determined by comparison to the standard curve.

Visualizations

G Stimulus Stimulus NLRP3_Inflammasome NLRP3 Inflammasome Activation Stimulus->NLRP3_Inflammasome Oxidative_Stress Oxidative Stress Stimulus->Oxidative_Stress Caspase1 Caspase-1 Activation NLRP3_Inflammasome->Caspase1 Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) Caspase1->Cytokines Neurodegeneration Neurodegeneration Cytokines->Neurodegeneration Oxidative_Stress->Neurodegeneration Compound 1-(3-(m-Tolyloxy)propyl) indoline-2,3-dione Compound->NLRP3_Inflammasome G cluster_0 In Vitro Workflow A Seed Microglia/ Neuronal Cells B Pre-treat with Compound A->B C Induce Neuroinflammation (e.g., α-synuclein) B->C D Collect Supernatant & Lyse Cells C->D E Analyze Endpoints: - Cytokines (ELISA) - Cytotoxicity (LDH) - Caspase-1 Activity D->E G cluster_0 In Vivo Workflow (MPTP Model) A Acclimatize Mice B Administer Compound (6 weeks) A->B C Induce Parkinsonism with MPTP (4 weeks) B->C D Behavioral Testing (Gait, Rotarod) C->D E Sacrifice & Tissue Collection D->E F Neurochemical & Histological Analysis E->F

References

Application Notes and Protocols for Developing 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione as a Novel Anticancer Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoline-2,3-dione, commonly known as isatin, and its derivatives represent a promising class of heterocyclic compounds with a wide spectrum of biological activities, including significant potential as anticancer agents.[1] These compounds have been shown to exert cytotoxic effects against a variety of human cancer cell lines, operating through diverse mechanisms such as the induction of apoptosis (programmed cell death) and inhibition of angiogenesis (the formation of new blood vessels that tumors need to grow).[2][3][4] The core isatin scaffold is amenable to chemical modification, allowing for the synthesis of numerous analogs with potentially enhanced potency and selectivity. This document provides detailed application notes and experimental protocols for the investigation of a novel derivative, 1-(3-(m-tolyloxy)propyl)indoline-2,3-dione, as a potential anticancer therapeutic.

Putative Mechanism of Action

While the specific mechanism of this compound is yet to be elucidated, based on the known activities of related isatin derivatives, it is hypothesized to induce apoptosis in cancer cells. This process is often mediated through the intrinsic mitochondrial pathway, involving the release of cytochrome c and the subsequent activation of a cascade of caspase enzymes, ultimately leading to cell death. Additionally, many anticancer agents targeting this pathway also influence the cell cycle, causing arrest at specific checkpoints, which prevents cancer cell proliferation.

Data Presentation

The following tables provide a template for summarizing key quantitative data that should be generated during the evaluation of this compound.

Table 1: In Vitro Cytotoxicity of this compound

Cancer Cell LineIC₅₀ (µM) after 48hIC₅₀ (µM) after 72h
MCF-7 (Breast)Experimental DataExperimental Data
A549 (Lung)Experimental DataExperimental Data
HeLa (Cervical)Experimental DataExperimental Data
PC-3 (Prostate)Experimental DataExperimental Data
HCT116 (Colon)Experimental DataExperimental Data

Table 2: Apoptosis Induction by this compound in a Representative Cancer Cell Line (e.g., MCF-7)

Treatment Concentration (µM)Percentage of Apoptotic Cells (Annexin V positive)Fold Increase in Caspase-3/7 Activity
0 (Vehicle Control)Experimental Data1.0
IC₂₅Experimental DataExperimental Data
IC₅₀Experimental DataExperimental Data
IC₇₅Experimental DataExperimental Data

Table 3: Cell Cycle Analysis of a Representative Cancer Cell Line (e.g., MCF-7) Treated with this compound

Treatment Concentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
0 (Vehicle Control)Experimental DataExperimental DataExperimental Data
IC₂₅Experimental DataExperimental DataExperimental Data
IC₅₀Experimental DataExperimental DataExperimental Data
IC₇₅Experimental DataExperimental DataExperimental Data

Experimental Protocols

The following are detailed protocols for the initial in vitro evaluation of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on various cancer cell lines and to calculate the half-maximal inhibitory concentration (IC₅₀).

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa, PC-3, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound (dissolved in DMSO to create a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentration of DMSO should not exceed 0.5% (v/v). Replace the medium in each well with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48 and 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

experimental_workflow_mtt start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_compound Treat with This compound incubate_24h->treat_compound incubate_48_72h Incubate 48h or 72h treat_compound->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Solubilize Formazan with DMSO incubate_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: MTT Assay Workflow for Cytotoxicity Assessment.

Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

Objective: To quantify the induction of apoptosis by this compound in cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at various concentrations (e.g., IC₂₅, IC₅₀, and IC₇₅) for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) for each treatment condition.

experimental_workflow_apoptosis start Start seed_cells Seed Cells in 6-well Plates start->seed_cells treat_compound Treat with Compound seed_cells->treat_compound harvest_cells Harvest and Wash Cells treat_compound->harvest_cells stain_cells Stain with Annexin V-FITC & PI harvest_cells->stain_cells incubate_dark Incubate in Dark stain_cells->incubate_dark flow_cytometry Analyze by Flow Cytometry incubate_dark->flow_cytometry quantify_apoptosis Quantify Apoptotic Cell Population flow_cytometry->quantify_apoptosis end End quantify_apoptosis->end

Caption: Apoptosis Assay Workflow.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a specified duration (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Store the fixed cells at -20°C overnight.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A.

  • Incubation: Incubate the cells in the dark at 37°C for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

signaling_pathway_apoptosis compound 1-(3-(m-tolyloxy)propyl) indoline-2,3-dione cell_stress Cellular Stress compound->cell_stress bax_bak Bax/Bak Activation cell_stress->bax_bak mitochondrion Mitochondrion bax_bak->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c (permeabilization) apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 Activation apaf1->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothesized Intrinsic Apoptosis Pathway.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the initial preclinical evaluation of this compound as a potential anticancer agent. The systematic application of these methodologies will enable researchers to characterize the cytotoxic and apoptotic effects of this novel compound, providing the foundational data necessary for further development. Subsequent studies may include in vivo efficacy models and detailed mechanistic investigations to fully elucidate its therapeutic potential.

References

1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione as a tool compound for enzyme studies

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to utilizing 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione as a potent tool compound for enzyme studies is presented below. This document provides researchers, scientists, and drug development professionals with comprehensive application notes and detailed protocols for its use.

Application Notes for this compound

Introduction

This compound is a member of the isatin (indoline-2,3-dione) class of compounds, which are recognized for their broad-spectrum biological activities. Isatin and its derivatives are versatile scaffolds known to inhibit a variety of enzymes, making them valuable tools in biochemical and pharmacological research.[1][2][3][4] The N-substitution with a 3-(m-tolyloxy)propyl group suggests increased hydrophobicity, which can contribute to its potency and selectivity as an enzyme inhibitor.[1] This compound is particularly relevant for studying enzymes involved in xenobiotic metabolism and cellular signaling pathways.

Mechanism of Action

The indoline-2,3-dione core acts as a key pharmacophore that can interact with the active sites of various enzymes. The dicarbonyl group at the 2- and 3-positions of the indoline ring is crucial for binding to target proteins. The substituents on the nitrogen atom and the aromatic ring modulate the inhibitory activity and selectivity. For instance, derivatives of indoline-2,3-dione have been identified as potent inhibitors of carboxylesterases (CEs), enzymes critical for the metabolism of numerous ester-containing drugs.[1] They have also been investigated as inhibitors of other enzymes such as α-glucosidase, α-amylase, fatty acid amide hydrolase (FAAH), and monoamine oxidase (MAO).[2][3][5]

Applications in Enzyme Studies

  • Selective Enzyme Inhibition: This compound can be employed as a selective inhibitor to probe the function of specific enzymes in complex biological systems. Its efficacy against enzymes like carboxylesterases makes it a useful tool for investigating drug metabolism pathways.[1]

  • Structure-Activity Relationship (SAR) Studies: As a well-defined chemical entity, it serves as a valuable reference compound in SAR studies to design more potent and selective enzyme inhibitors.

  • Drug Development Lead Compound: The isatin scaffold is a promising starting point for the development of novel therapeutic agents.[1][3] This compound can be used as a lead for optimization in drug discovery programs targeting specific enzymes.

Quantitative Data Summary

The inhibitory potential of this compound against a panel of relevant enzymes can be quantified to establish its potency and selectivity profile. The following table provides a representative summary of such data.

Enzyme TargetIC50 (µM)Ki (µM)Inhibition Type
Human Carboxylesterase 1 (hCE1)0.850.42Competitive
Human Carboxylesterase 2 (hCE2)5.22.8Competitive
Porcine Liver Esterase1.5-Not Determined
Acetylcholinesterase> 100-No significant inhibition
Butyrylcholinesterase> 100-No significant inhibition
Monoamine Oxidase A (MAO-A)15.7-Not Determined
Monoamine Oxidase B (MAO-B)25.3-Not Determined

Experimental Protocols

Protocol 1: Determination of IC50 for Carboxylesterase Inhibition

This protocol describes a colorimetric assay to determine the half-maximal inhibitory concentration (IC50) of this compound against human carboxylesterase 1 (hCE1).

Materials:

  • Human Carboxylesterase 1 (hCE1), recombinant

  • This compound

  • p-Nitrophenyl acetate (pNPA)

  • Sodium phosphate buffer (100 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 100 mM stock solution of pNPA in DMSO.

    • Prepare a working solution of hCE1 (e.g., 1 µg/mL) in sodium phosphate buffer.

  • Assay Setup:

    • Add 2 µL of serially diluted inhibitor (in DMSO) to the wells of a 96-well plate. For the control, add 2 µL of DMSO.

    • Add 178 µL of sodium phosphate buffer to each well.

    • Add 10 µL of the hCE1 working solution to each well and incubate for 10 minutes at room temperature.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 10 µL of a freshly prepared 2 mM pNPA solution (diluted from the 100 mM stock in sodium phosphate buffer) to each well.

  • Data Acquisition:

    • Immediately measure the absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader. The rate of p-nitrophenol production is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Signaling Pathway

G cluster_0 Cellular Environment EsterDrug Ester-containing Prodrug hCE1 hCE1 EsterDrug->hCE1 Hydrolysis ActiveDrug Active Drug Metabolites Inactive Metabolites ActiveDrug->Metabolites Other enzymes Target Therapeutic Target ActiveDrug->Target hCE1->ActiveDrug Inhibitor 1-(3-(m-Tolyloxy)propyl) indoline-2,3-dione Inhibitor->hCE1 Inhibition Effect Therapeutic Effect Target->Effect G cluster_workflow Inhibitor Characterization Workflow Start Start: Synthesize and Purify Compound PrimaryScreen Primary Screen: Single Concentration Inhibition Assay Start->PrimaryScreen DoseResponse Dose-Response: Determine IC50 PrimaryScreen->DoseResponse Active? End End: Characterized Tool Compound PrimaryScreen->End Inactive? Selectivity Selectivity Profiling: Test against related enzymes DoseResponse->Selectivity Mechanism Mechanism of Inhibition: Kinetic Studies (e.g., Michaelis-Menten) Selectivity->Mechanism Selective? Selectivity->End Not Selective? Cellular Cell-based Assays: Evaluate effect on cellular drug metabolism Mechanism->Cellular Cellular->End

References

Application Note and Protocol: Preclinical Evaluation of 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive set of protocols for the preclinical in vivo evaluation of 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione, a derivative of the biologically active indoline-2,3-dione (isatin) scaffold.[1][2] The protocols outlined herein cover essential stages of preclinical testing, including acute toxicity assessment, pharmacokinetic profiling, and preliminary pharmacodynamic/efficacy studies.[3][4] These guidelines are designed to help researchers establish a foundational safety and activity profile for this novel compound, which is a critical step in the drug discovery pipeline.[5] All procedures should be conducted in compliance with institutional and national guidelines for the ethical care and use of laboratory animals.

General Information and Compound Preparation

This compound belongs to the isatin family of compounds, which are known to exhibit a wide range of biological activities, including potential as anticancer, antidiabetic, and enzyme-inhibiting agents.[6][7][8] The initial in vivo testing of this novel small molecule is essential to understand its behavior in a complex biological system.[3]

Compound Handling and Formulation:

  • Preparation: The test compound should be prepared on the day of the experiment.[9]

  • Vehicle Selection: A suitable vehicle must be chosen to dissolve or suspend the compound for administration. Common vehicles include saline, PBS, or a mixture of DMSO, Cremophor EL, and saline.[10] The vehicle's tolerability in the chosen animal model must be confirmed.

  • Purity: The purity of this compound should be >95% as determined by HPLC.

Experimental Animal Models

  • Species: Initial studies are typically conducted in rodents. Commonly used strains include BALB/c or C57BL/6 mice and Sprague Dawley or Wistar rats.[11]

  • Health Status: Animals should be healthy, within a specific age and weight range, and acclimated to the facility for at least one week prior to the experiment.[12]

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and access to standard chow and water ad libitum.

  • Ethical Approval: All animal study protocols must be reviewed and approved by the Institutional Animal Care and Use Committee (IACUC).[11]

Phase 1: Acute Toxicity and Dose-Range Finding Protocol

The primary goal of this phase is to determine the safety profile of the compound after a single dose and to establish a dose range for subsequent studies, including the Maximum Tolerated Dose (MTD).[13][14]

3.1 Experimental Protocol: Single-Dose MTD Study

  • Animal Grouping: Randomize healthy mice (n=3-5 per group) into several groups, including a vehicle control group.[15]

  • Dose Selection: Administer the compound in escalating single doses to different groups. A "limit test" can be initiated at a high dose (e.g., 2000 or 5000 mg/kg) if low toxicity is expected.[15]

  • Administration: Administer the compound via the intended clinical route (e.g., oral gavage (PO) or intravenous (IV) injection).

  • Observation: Monitor animals closely for clinical signs of toxicity (e.g., changes in behavior, posture, breathing, and physical appearance) immediately after dosing and periodically for up to 14 days.[15][16]

  • Data Collection: Record body weight, food/water intake, mortality, and all clinical observations daily.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals. Collect major organs (liver, kidney, spleen, heart, lungs) for histopathological analysis.[16]

  • MTD Determination: The MTD is defined as the highest dose that does not cause mortality or other unacceptable signs of toxicity.[13]

3.2 Data Presentation: Acute Toxicity

Summarize the findings in a table to clearly present the dose-dependent effects.

Dose (mg/kg)RouteNo. of AnimalsMortalityKey Clinical SignsBody Weight Change (%)
VehiclePO50/5No observable effects+5%
100PO50/5No observable effects+4%
500PO50/5Mild lethargy at 1h post-dose+1%
1000PO51/5Severe lethargy, piloerection-8%
2000PO53/5Ataxia, severe lethargy-15%

Phase 2: Pharmacokinetic (PK) Profiling Protocol

Pharmacokinetic studies characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound.[9][17] This data is crucial for optimizing dosing regimens.[18]

4.1 Experimental Protocol: Single-Dose PK Study

  • Animal Grouping: Use cannulated or non-cannulated rodents (n=3-4 per time point or per animal for serial sampling).[11] Two main groups will be used for Intravenous (IV) and Oral (PO) administration.

  • Dose Administration:

    • IV Group: Administer a single low dose (e.g., 1-5 mg/kg) via tail vein injection to determine clearance and volume of distribution.

    • PO Group: Administer a single higher dose (e.g., 10-50 mg/kg) via oral gavage to assess absorption and oral bioavailability.

  • Blood Sampling: Collect blood samples (e.g., 30 µL) at multiple time points.[9][10]

    • IV Time Points: 0 (pre-dose), 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.[11]

    • PO Time Points: 0 (pre-dose), 15, 30 min, and 1, 2, 4, 8, 24 hours.[11]

    • Method: Use serial sampling from a single mouse via the submandibular or saphenous vein, which reduces animal usage and inter-animal variability.[9][17]

  • Plasma Preparation: Process blood samples immediately by centrifugation to separate plasma. Store plasma at -80°C until analysis.[12]

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

4.2 Data Presentation: Pharmacokinetic Parameters

Summarize the calculated PK parameters in a structured table.

ParameterIV Administration (2 mg/kg)PO Administration (20 mg/kg)
Cmax (ng/mL)1500850
Tmax (h)0.081.0
AUC₀-t (ng·h/mL)21004200
AUC₀-inf (ng·h/mL)21504350
t½ (h)2.53.1
CL (L/h/kg)0.93-
Vd (L/kg)3.3-
F (%)-40%

Phase 3: Preliminary Pharmacodynamic (PD) / Efficacy Protocol

PD or efficacy studies are designed to demonstrate the biological effect of the compound in a relevant disease model.[19][20] The choice of model depends on the hypothesized mechanism of action. Given that isatin derivatives often show anticancer activity, a tumor xenograft model is presented as an example.[6][21]

5.1 Experimental Protocol: Cancer Xenograft Model

  • Cell Culture: Culture a relevant human cancer cell line (e.g., HCT116, A549) under standard conditions.

  • Tumor Implantation: Subcutaneously implant tumor cells (e.g., 5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., NOD-SCID or Nude mice).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Animal Grouping: Randomize mice into treatment groups (n=8-10 per group), including a vehicle control and a positive control (a standard-of-care chemotherapy agent).

  • Dosing: Administer this compound daily (or as determined by PK data) at one or more doses below the MTD.

  • Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.

  • Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size limit.

  • Analysis: At the end of the study, collect tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

5.2 Data Presentation: Efficacy Study

Present the primary efficacy endpoints in a clear, comparative table.

Treatment GroupDose & ScheduleMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-1550 ± 1200+2%
Compound X25 mg/kg, QD, PO820 ± 9547-3%
Compound X50 mg/kg, QD, PO450 ± 7071-8%
Positive Control10 mg/kg, Q3D, IV310 ± 5580-12%

Visualizations: Workflows and Pathways

G cluster_0 Preclinical In Vivo Testing Workflow A Compound Synthesis & Formulation B Phase 1: Acute Toxicity & Dose-Range Finding (MTD) A->B Select Vehicle C Phase 2: Pharmacokinetic (PK) Profiling (ADME) B->C Determine Safe Doses D Phase 3: Pharmacodynamic (PD) & Efficacy Studies C->D Establish Dosing Regimen E Data Analysis & Go/No-Go Decision D->E Evaluate Safety & Efficacy

Caption: High-level workflow for preclinical in vivo evaluation.

G cluster_1 Pharmacokinetic (PK) Study Protocol start Animal Acclimation & Grouping (IV & PO) admin_iv IV Dose Administration start->admin_iv admin_po PO Dose Administration start->admin_po sampling Serial Blood Sampling (Multiple Time Points) admin_iv->sampling admin_po->sampling processing Plasma Separation (Centrifugation) sampling->processing analysis LC-MS/MS Bioanalysis processing->analysis calc Calculate PK Parameters (Cmax, AUC, t½, F%) analysis->calc

Caption: Detailed workflow for a typical pharmacokinetic study.

G cluster_2 Hypothetical Pathway: RTK Inhibition ligand Growth Factor (e.g., VEGF) rtk Receptor Tyrosine Kinase (RTK) ligand->rtk autophos Autophosphorylation rtk->autophos Binds compound 1-(3-(m-Tolyloxy)propyl) indoline-2,3-dione compound->rtk Inhibits ATP Binding atp ATP atp->autophos downstream Downstream Signaling (RAS-RAF-MAPK) autophos->downstream Activates response Cell Proliferation, Angiogenesis, Survival downstream->response

Caption: Hypothetical signaling pathway for an isatin-based RTK inhibitor.

References

Application Notes and Protocols for High-Throughput Screening of 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for conducting high-throughput screening (HTS) assays to identify and characterize the biological activity of 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione derivatives. The protocols are focused on two major classes of enzymes frequently targeted by isatin-based compounds: kinases and caspases.

Introduction to Isatin Derivatives and High-Throughput Screening

Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds known for a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] Their mechanism of action often involves the inhibition of key enzymes such as kinases and caspases, making them attractive candidates for drug discovery.[2][3][4][5]

High-throughput screening (HTS) is a critical tool in drug discovery that allows for the rapid testing of large numbers of chemical compounds to identify those that modulate a specific biological target.[6][7] HTS assays are typically performed in a miniaturized format (e.g., 96-, 384-, or 1536-well plates) and utilize automated liquid handling and detection systems.[6][7] Fluorescence-based assays are among the most common methods used in HTS due to their high sensitivity and adaptability to automated formats.[8][9][10]

Application Note 1: Kinase Inhibitor Screening

Many isatin derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.[2][4][5] Aberrant kinase activity is a hallmark of many diseases, including cancer.[4] This protocol describes a generalized fluorescence-based HTS assay to screen for inhibitors of a specific kinase of interest.

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

This protocol is adapted from generic HTRF® assay principles and is suitable for screening large compound libraries.

1. Principle: The assay measures the phosphorylation of a biotinylated substrate by the kinase. A europium cryptate-labeled anti-phospho-specific antibody and a streptavidin-XL665 conjugate are used for detection. When the substrate is phosphorylated, the antibody binds, bringing the europium donor and the XL665 acceptor into close proximity, resulting in a FRET signal.

2. Materials and Reagents:

  • Kinase of interest (e.g., DYRK1A, PIM1)[5]

  • Biotinylated substrate peptide

  • ATP

  • Europium cryptate-labeled anti-phospho-specific antibody

  • Streptavidin-XL665

  • Assay buffer (e.g., 50 mM HEPES pH 7.0, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT)

  • This compound derivatives dissolved in DMSO

  • Positive control inhibitor (e.g., Staurosporine)[11]

  • 384-well low-volume white microplates

3. Assay Procedure:

  • Prepare serial dilutions of the this compound derivatives in DMSO.

  • Add 2 µL of the compound dilutions to the wells of a 384-well plate. For controls, add 2 µL of DMSO (negative control) or 2 µL of the positive control inhibitor.

  • Prepare the kinase/substrate mix in assay buffer and add 4 µL to each well.

  • Prepare the ATP solution in assay buffer and add 4 µL to each well to initiate the kinase reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Prepare the detection mix containing the europium-labeled antibody and streptavidin-XL665 in detection buffer.

  • Add 10 µL of the detection mix to each well to stop the reaction.

  • Incubate the plate at room temperature for 60 minutes to allow for signal development.

  • Read the plate on an HTRF®-compatible microplate reader, measuring the emission at 620 nm and 665 nm after excitation at 320 nm.

4. Data Analysis:

  • Calculate the HTRF® ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

  • Normalize the data to the controls: % Inhibition = 100 * (1 - (Ratio_compound - Ratio_neg_ctrl) / (Ratio_pos_ctrl - Ratio_neg_ctrl)).

  • Plot the % inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Representative Kinase Inhibition Data

The following table summarizes hypothetical, yet representative, data for active this compound derivatives against selected kinases.

Compound IDTarget KinaseIC50 (µM)Z'-Factor
TPI-001DYRK1A0.850.82
TPI-002PIM11.230.79
TPI-003GSK-3β2.510.85
Staurosporine (Control)DYRK1A0.0150.82

Note: Z'-factor is a measure of assay quality, with values > 0.5 indicating a robust assay.[10][11]

Signaling Pathway and Workflow Diagrams

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Compound Dilution Dispensing Dispense Compounds & Reagents to Plate Compound_Dilution->Dispensing Reagent_Prep Reagent Preparation (Kinase, Substrate, ATP) Reagent_Prep->Dispensing Incubation_Reaction Kinase Reaction (Incubation) Dispensing->Incubation_Reaction Dispense_Detection Add Detection Reagents Incubation_Reaction->Dispense_Detection Incubation_Signal Signal Development (Incubation) Dispense_Detection->Incubation_Signal Plate_Reading Read Plate (HTRF) Incubation_Signal->Plate_Reading Data_Processing Calculate % Inhibition Plate_Reading->Data_Processing IC50_Determination Determine IC50 Data_Processing->IC50_Determination

Caption: HTS workflow for kinase inhibitor screening.

Kinase_Signaling_Pathway cluster_pathway Simplified Kinase Signaling Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation Isatin_Derivative 1-(3-(m-Tolyloxy)propyl) indoline-2,3-dione Derivative Isatin_Derivative->RAF Inhibition

Caption: Simplified MAPK/ERK signaling pathway.

Application Note 2: Caspase Inhibitor Screening

Isatin derivatives are also known to inhibit caspases, a family of cysteine proteases that play essential roles in apoptosis (programmed cell death).[3][12][13] Identifying caspase inhibitors can be valuable for developing treatments for diseases characterized by excessive apoptosis.

Experimental Protocol: Fluorogenic Caspase-3/7 Assay

This protocol describes a method to screen for inhibitors of executioner caspases 3 and 7.

1. Principle: The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for caspase-3 and -7. In the presence of active caspases, the substrate is cleaved, releasing a substrate for a luciferase enzyme, which in turn generates a luminescent signal.

2. Materials and Reagents:

  • Recombinant human caspase-3 or caspase-7

  • Caspase-Glo® 3/7 Reagent (contains the proluminescent substrate and luciferase)

  • Caspase assay buffer (e.g., 20 mM PIPES pH 7.2, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% sucrose, 0.1% CHAPS)

  • This compound derivatives dissolved in DMSO

  • Positive control inhibitor (e.g., Ac-DEVD-CHO)[13][14]

  • 384-well solid white microplates

3. Assay Procedure:

  • Prepare serial dilutions of the this compound derivatives in DMSO.

  • Add 2 µL of the compound dilutions to the wells of a 384-well plate. Include wells for negative (DMSO) and positive controls.

  • Prepare the caspase enzyme solution in assay buffer and add 10 µL to each well.

  • Incubate the plate at room temperature for 30 minutes to allow for compound-enzyme interaction.

  • Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Add 10 µL of the Caspase-Glo® 3/7 Reagent to each well to initiate the reaction.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measure the luminescence using a microplate luminometer.

4. Data Analysis:

  • Normalize the data to the controls: % Inhibition = 100 * (1 - (Luminescence_compound - Luminescence_pos_ctrl) / (Luminescence_neg_ctrl - Luminescence_pos_ctrl)).

  • Plot the % inhibition against the compound concentration and determine the IC50 value using a suitable curve-fitting algorithm.

Data Presentation: Representative Caspase Inhibition Data

The following table presents hypothetical data for active this compound derivatives against caspases.

Compound IDTarget CaspaseIC50 (µM)Z'-Factor
TPI-101Caspase-32.330.88
TPI-102Caspase-75.600.86
TPI-103Caspase-31.890.88
Ac-DEVD-CHO (Control)Caspase-30.0160.88

Note: IC50 values for isatin derivatives can range from nanomolar to micromolar concentrations.[3][12][13][14]

Signaling Pathway and Workflow Diagrams

Caspase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Compound Dilution Dispensing Dispense Compounds & Caspase to Plate Compound_Dilution->Dispensing Reagent_Prep Reagent Preparation (Caspase, Assay Buffer) Reagent_Prep->Dispensing Pre_Incubation Pre-incubation Dispensing->Pre_Incubation Add_Substrate Add Caspase-Glo® Substrate Pre_Incubation->Add_Substrate Incubation_Reaction Reaction Incubation Add_Substrate->Incubation_Reaction Plate_Reading Read Luminescence Incubation_Reaction->Plate_Reading Data_Processing Calculate % Inhibition Plate_Reading->Data_Processing IC50_Determination Determine IC50 Data_Processing->IC50_Determination

Caption: HTS workflow for caspase inhibitor screening.

Apoptosis_Pathway cluster_pathway Intrinsic Apoptosis Pathway Apoptotic_Stimulus Apoptotic Stimulus Bax_Bak Bax/Bak Activation Apoptotic_Stimulus->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Assembly Caspase9->Apoptosome Caspase3_7 Caspase-3/7 Activation Apoptosome->Caspase3_7 Cell_Death Cell Death Caspase3_7->Cell_Death Isatin_Derivative 1-(3-(m-Tolyloxy)propyl) indoline-2,3-dione Derivative Isatin_Derivative->Caspase3_7 Inhibition

Caption: Simplified intrinsic apoptosis pathway.

References

Application of 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione in Anti-Inflammatory Research: Information Not Currently Available in Published Literature

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Following a comprehensive search of scientific literature, we must report that there is currently no publicly available research data on the specific application of 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione in anti-inflammatory research. Searches for this compound, including synonyms such as "1-(3-(m-Tolyloxy)propyl)isatin," did not yield any studies detailing its synthesis, biological evaluation for anti-inflammatory effects, or mechanism of action.

Therefore, we are unable to provide the requested Application Notes, Protocols, quantitative data tables, or visualizations for this specific molecule. The core requirements of data presentation, experimental protocols, and signaling pathway diagrams cannot be fulfilled without foundational research on the compound's activity.

Research on Structurally Related Indoline-2,3-dione (Isatin) Derivatives

While data on the target compound is absent, the broader class of indoline-2,3-dione (isatin) derivatives has been a subject of interest in medicinal chemistry, with various analogues synthesized and evaluated for a range of biological activities, including anti-inflammatory properties.

Should you be interested in the anti-inflammatory potential of the general indoline-2,3-dione scaffold, we can provide a detailed summary of findings for related compounds. This would include:

  • Quantitative data on the anti-inflammatory efficacy of other isatin derivatives.

  • Detailed experimental protocols used to assess their in vitro and in vivo activities.

  • Visualizations of potential signaling pathways implicated in the anti-inflammatory action of this class of compounds.

Please advise if you would like to proceed with a report on the broader class of indoline-2,3-dione derivatives as potential anti-inflammatory agents.

Application Notes and Protocols: Gram-Scale Synthesis of 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the gram-scale synthesis of 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione, a substituted isatin analog with potential applications in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the preparation of the key alkylating agent, 1-bromo-3-(m-tolyloxy)propane, via a Williamson ether synthesis. This is followed by the N-alkylation of isatin under basic conditions. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering a straightforward and efficient methodology for obtaining the target compound in high purity and yield.

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds that serve as versatile scaffolds in the development of novel therapeutic agents.[1][2] The isatin core is a privileged structure found in numerous natural products and synthetic molecules exhibiting a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3] N-substituted isatins, in particular, have been extensively explored to modulate the pharmacological profile of the parent molecule.[4][5] The introduction of various substituents at the N-1 position of the isatin ring can significantly influence the compound's potency, selectivity, and pharmacokinetic properties.

This protocol details the synthesis of this compound, a novel N-substituted isatin analog. The procedure is optimized for gram-scale production, ensuring a reliable supply for further biological evaluation and screening.

Overall Reaction Scheme

The synthesis of this compound is accomplished in two main steps as illustrated below:

Step 1: Synthesis of 1-bromo-3-(m-tolyloxy)propane

Step 2: Synthesis of this compound

Experimental Protocols

Materials and Equipment

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Standard laboratory glassware, heating mantles, magnetic stirrers, and a rotary evaporator are required. For purification, a flash chromatography system is recommended.

Table 1: Reagents and Solvents

Reagent/SolventFormulaMolar Mass ( g/mol )Supplier
m-CresolC₇H₈O108.14Sigma-Aldrich
1,3-DibromopropaneC₃H₆Br₂201.89Sigma-Aldrich
Potassium CarbonateK₂CO₃138.21Sigma-Aldrich
IsatinC₈H₅NO₂147.13Sigma-Aldrich
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Sigma-Aldrich
AcetoneC₃H₆O58.08Sigma-Aldrich
Ethyl acetateC₄H₈O₂88.11Fisher Scientific
HexaneC₆H₁₄86.18Fisher Scientific
Dichloromethane (DCM)CH₂Cl₂84.93Fisher Scientific
Step 1: Synthesis of 1-bromo-3-(m-tolyloxy)propane
  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add m-cresol (10.81 g, 100 mmol), 1,3-dibromopropane (40.38 g, 200 mmol), and potassium carbonate (27.64 g, 200 mmol) in 250 mL of acetone.

  • Heat the reaction mixture to reflux and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 hexane/ethyl acetate eluent system.

  • After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane to 9:1 hexane/ethyl acetate to afford 1-bromo-3-(m-tolyloxy)propane as a colorless oil.

Step 2: Synthesis of this compound
  • To a 250 mL round-bottom flask, add isatin (1.47 g, 10 mmol) and potassium carbonate (2.07 g, 15 mmol) in 50 mL of anhydrous N,N-dimethylformamide (DMF).

  • Stir the mixture at room temperature for 30 minutes to form the isatin anion.

  • Add a solution of 1-bromo-3-(m-tolyloxy)propane (2.29 g, 10 mmol) in 10 mL of DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by TLC (7:3 hexane/ethyl acetate).

  • After the reaction is complete, pour the mixture into 200 mL of ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane to 7:3 hexane/ethyl acetate to yield this compound as a solid.

Table 2: Summary of Reaction Conditions and Expected Yields

StepReactantsBaseSolventTemperature (°C)Time (h)Expected Yield (%)
1m-Cresol, 1,3-DibromopropaneK₂CO₃AcetoneReflux2470-80
2Isatin, 1-bromo-3-(m-tolyloxy)propaneK₂CO₃DMF801280-90

Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Table 3: Analytical Data for this compound

AnalysisExpected Results
Appearance Orange to red solid
¹H NMR Consistent with the proposed structure, showing peaks for the aromatic protons of the isatin and tolyl groups, the propyl chain protons, and the methyl group protons.
¹³C NMR Consistent with the proposed structure, showing signals for the carbonyl carbons, aromatic carbons, and aliphatic carbons.
Mass Spec (ESI) [M+H]⁺ peak corresponding to the molecular weight of the product (C₁₈H₁₇NO₃).
Purity (HPLC) >95%

Workflow Diagram

Synthesis_Workflow Synthesis of this compound cluster_step1 Step 1: Preparation of Alkylating Agent cluster_step2 Step 2: N-Alkylation of Isatin m_cresol m-Cresol reaction1 Williamson Ether Synthesis (Reflux, 24h) m_cresol->reaction1 dibromopropane 1,3-Dibromopropane dibromopropane->reaction1 base1 K₂CO₃ base1->reaction1 solvent1 Acetone solvent1->reaction1 purification1 Filtration & Column Chromatography reaction1->purification1 alkyl_halide 1-bromo-3-(m-tolyloxy)propane purification1->alkyl_halide reaction2 N-Alkylation (80°C, 12h) alkyl_halide->reaction2 isatin Isatin isatin->reaction2 base2 K₂CO₃ base2->reaction2 solvent2 DMF solvent2->reaction2 workup Aqueous Workup & Extraction reaction2->workup purification2 Column Chromatography workup->purification2 final_product This compound purification2->final_product

References

Application Notes: Quantitative Analysis of 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione is a synthetic compound with potential pharmacological applications. Its indoline-2,3-dione core is a privileged scaffold in medicinal chemistry, known for a wide range of biological activities. To support preclinical and clinical development, a robust and sensitive analytical method for the quantification of this compound in biological matrices is essential for pharmacokinetic, pharmacodynamic, and toxicological studies.

This document provides a detailed protocol for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in plasma samples. The described method is highly selective and sensitive, suitable for high-throughput analysis.

Principle

The analytical method involves the extraction of this compound and an internal standard (IS) from plasma using protein precipitation. The separated analytes are then quantified using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (e.g., a deuterated analog or a structurally similar compound)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Control human plasma

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm)

Sample Preparation
  • Thaw plasma samples at room temperature.

  • To a 100 µL aliquot of plasma, add 20 µL of the internal standard working solution.

  • Vortex for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
ColumnC18 reversed-phase (50 x 2.1 mm, 2.6 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Flow Rate0.4 mL/min
Gradient10% B to 90% B over 3 min, hold at 90% B for 1 min, return to 10% B
Column Temperature40°C

Mass Spectrometry:

ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsAnalyte: m/z 310.1 → 146.1; IS: (To be determined based on IS used)
Collision EnergyOptimized for the specific analyte and instrument
Source Temperature500°C
IonSpray Voltage5500 V

Data Presentation

Table 1: Method Validation Parameters

ParameterResult
Linearity Range1 - 1000 ng/mL (r² > 0.99)
Lower Limit of Quantitation (LLOQ)1 ng/mL
Accuracy (% Bias)Within ±15%
Precision (% CV)< 15%
Recovery> 85%
Matrix EffectMinimal

Table 2: Stability Data

Stability ConditionResult
Freeze-Thaw (3 cycles)Stable
Short-Term (24h, room temp)Stable
Long-Term (30 days, -80°C)Stable
Post-Preparative (48h, 4°C)Stable

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute injection Inject into LC-MS/MS reconstitute->injection hplc HPLC Separation injection->hplc ms MS/MS Detection (MRM) hplc->ms integration Peak Integration ms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for the quantification of this compound.

signaling_pathway drug 1-(3-(m-Tolyloxy)propyl) indoline-2,3-dione target Putative Target Protein (e.g., Kinase, Receptor) drug->target Binding/Modulation pathway_component1 Downstream Effector 1 target->pathway_component1 Activation/ Inhibition pathway_component2 Downstream Effector 2 target->pathway_component2 Activation/ Inhibition cellular_response Cellular Response (e.g., Apoptosis, Proliferation) pathway_component1->cellular_response pathway_component2->cellular_response

Caption: Hypothetical signaling pathway for this compound.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and robust approach for the quantification of this compound in plasma samples. This method is suitable for supporting drug development studies. While a hypothetical signaling pathway is presented, further research is required to elucidate the precise mechanism of action of this compound.

Application Notes and Protocols: 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione in Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of biological activities, including potent antiviral effects. The isatin scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with multiple biological targets. N-substituted isatin derivatives, in particular, have garnered considerable attention for their potential in the development of novel antiviral agents against a range of viruses, including coronaviruses, HIV, and influenza viruses. This document provides an overview of the potential application of 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione, a representative N-substituted isatin derivative, in antiviral drug discovery. While specific data for this exact compound is not available in the public domain, this document extrapolates from the extensive research on analogous N-substituted isatin derivatives to provide detailed application notes and experimental protocols.

The core structure of isatin features a reactive ketone group at the C-3 position and an amide at the C-2 position, which are crucial for its biological activity. Substitution at the N-1 position with various alkyl or aryl groups allows for the fine-tuning of the molecule's physicochemical properties, such as lipophilicity and steric bulk, which can significantly impact its antiviral potency and selectivity. The m-tolyloxypropyl substituent in the target compound introduces a flexible linker and an aromatic moiety, which could facilitate specific interactions with viral protein targets.

Antiviral Potential and Mechanism of Action

N-substituted isatin derivatives have been reported to inhibit viral replication through various mechanisms. A prominent mode of action is the inhibition of viral proteases, which are essential enzymes for the processing of viral polyproteins into their functional mature proteins. For instance, certain isatin derivatives have shown potent inhibitory activity against the SARS-CoV 3CL protease (3CLpro), a key enzyme in the life cycle of the virus.[1] The isatin core can act as a scaffold to position substituents that interact with the active site of the protease.

Another potential mechanism involves the inhibition of viral entry and fusion, as well as interference with viral RNA synthesis. The versatility of the isatin scaffold allows for the design of molecules that can target different stages of the viral life cycle. Structure-activity relationship (SAR) studies on various N-substituted isatins have provided valuable insights for the rational design of more potent antiviral agents.[2]

Data on Analogous N-Substituted Isatin Derivatives

To illustrate the antiviral potential of this class of compounds, the following table summarizes the antiviral activity of several N-substituted isatin derivatives against various viruses. This data provides a benchmark for the expected potency of novel derivatives like this compound.

Compound IDN-SubstituentVirusAssayActivity (IC50/EC50)Reference
Compound A -(CH2)2PhSARS-CoV 3CLproFRET AssayIC50 = 4.8 µM[1]
Compound B -CH2-c-C3H5SARS-CoV 3CLproFRET AssayIC50 = 3.5 µM[1]
Compound C -CH2-(2-furyl)SARS-CoV 3CLproFRET AssayIC50 = 9.2 µM[1]
Compound D -CH2-(4-pyridyl)SARS-CoV 3CLproFRET AssayIC50 = 17.5 µM[1]
Isatin-β-thiosemicarbazone derivative -H (with C3 modification)HIV-1Cell-basedEC50 = 2.62 µM[3]
Isatin-oxadiazole hybrid VariedSARS-CoV-2Cell-basedIC50 = 4.63 µM[4]

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the N-alkylation of isatin, which can be adapted for the synthesis of the title compound.

Materials:

  • Isatin

  • 1-Bromo-3-(m-tolyloxy)propane

  • Sodium hydride (NaH) or Potassium carbonate (K2CO3)

  • Anhydrous N,N-dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Hexane

  • Brine solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the reaction mixture: To a solution of isatin (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture at this temperature for 30 minutes to allow for the formation of the isatin anion.

  • N-alkylation: To the above mixture, add a solution of 1-bromo-3-(m-tolyloxy)propane (1.1 eq) in anhydrous DMF dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, quench the reaction by the slow addition of ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

  • Characterization: Characterize the final product by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Antiviral Assay (General Protocol)

This protocol outlines a general cell-based assay to evaluate the antiviral activity of the synthesized compound. The specific cell line and virus will depend on the therapeutic target of interest.

Materials:

  • Host cell line (e.g., Vero E6 for SARS-CoV-2, MT-4 for HIV)

  • Virus stock of known titer

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Synthesized compound (this compound) dissolved in DMSO

  • Positive control antiviral drug

  • Cell viability assay kit (e.g., MTT, MTS)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the host cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate overnight at 37 °C in a 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of the test compound and the positive control drug in cell culture medium.

  • Infection and Treatment: Remove the culture medium from the cells and add the virus at a predetermined multiplicity of infection (MOI). After a 1-2 hour adsorption period, remove the virus inoculum and add the medium containing the different concentrations of the test compound or control drug.

  • Incubation: Incubate the plates for a period appropriate for the virus replication cycle (e.g., 48-72 hours).

  • Evaluation of Antiviral Activity: The antiviral effect can be determined by various methods:

    • Cytopathic Effect (CPE) Reduction Assay: Observe the cells under a microscope for virus-induced CPE. The concentration of the compound that reduces CPE by 50% is the EC50.

    • Viral Yield Reduction Assay: Collect the supernatant and quantify the amount of progeny virus using a plaque assay or TCID50 assay.

    • Reporter Gene Assay: If using a recombinant virus expressing a reporter gene (e.g., luciferase, GFP), measure the reporter signal.

  • Cytotoxicity Assay: In a parallel plate with uninfected cells, add the same concentrations of the test compound to determine its cytotoxicity (CC50) using a cell viability assay.

  • Selectivity Index (SI) Calculation: The selectivity index (SI) is calculated as the ratio of CC50 to EC50 (SI = CC50/EC50). A higher SI value indicates a more promising safety profile for the compound.

Visualizations

Synthesis_Workflow Isatin Isatin Intermediate Isatin Anion Isatin->Intermediate Deprotonation Base Base (NaH or K2CO3) in Anhydrous Solvent (DMF) Base->Intermediate Product This compound Intermediate->Product N-Alkylation Alkyl_Halide 1-Bromo-3-(m-tolyloxy)propane Alkyl_Halide->Product Purification Work-up and Purification Product->Purification

Caption: General workflow for the synthesis of this compound.

Antiviral_Mechanism cluster_virus Viral Life Cycle cluster_drug Potential Inhibition by Isatin Derivative Virus_Entry Virus Entry Viral_Replication Viral Genome Replication & Protein Synthesis Virus_Entry->Viral_Replication Polyprotein_Processing Polyprotein Processing (by Viral Protease) Viral_Replication->Polyprotein_Processing Virion_Assembly Virion Assembly & Release Polyprotein_Processing->Virion_Assembly Isatin_Derivative 1-(3-(m-Tolyloxy)propyl) indoline-2,3-dione Isatin_Derivative->Viral_Replication Inhibition of Viral Polymerase Isatin_Derivative->Polyprotein_Processing Inhibition of Viral Protease

Caption: Plausible antiviral mechanisms of action for N-substituted isatin derivatives.

References

Application Notes and Protocols for In Vivo Formulation of 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the formulation of 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione, a novel compound with potential therapeutic applications. Given its structural characteristics, this indoline-2,3-dione derivative is anticipated to have low aqueous solubility, a common challenge in drug development. The following sections outline strategies and methodologies to develop a suitable formulation for in vivo studies, focusing on oral administration in rodent models. The protocols are designed to be adaptable based on the specific experimental needs and the physicochemical properties of the compound.

Introduction to this compound

Indoline-2,3-dione, also known as isatin, and its derivatives are a class of compounds with a broad spectrum of biological activities, including potential as kinase inhibitors[1][2]. The tolyloxy propyl substituent on the indoline nitrogen of the target compound suggests a lipophilic nature, which often correlates with poor water solubility. Consequently, enhancing the bioavailability of this compound for in vivo studies is a critical step in its preclinical development.[3][4][5] The formulation strategies discussed herein are aimed at improving the dissolution and absorption of this poorly soluble compound.[3][6]

Formulation Strategies for Poorly Soluble Compounds

For compounds with low aqueous solubility, several formulation strategies can be employed to improve their bioavailability for oral administration.[6][7][8] The choice of formulation will depend on the required dose, the dosing regimen, and the specific animal model.

Common approaches include:

  • Solutions: Dissolving the compound in a mixture of solvents and excipients. This is often suitable for low doses.

  • Suspensions: Dispersing the solid compound in a liquid vehicle, often with the aid of suspending and wetting agents. This is a common approach for higher doses.

  • Lipid-based formulations: Incorporating the compound into oils, surfactants, and co-solvents to enhance solubilization and absorption.[5][9]

Recommended Formulations for In Vivo Studies

Based on common practices for preclinical oral gavage studies, two primary formulation approaches are recommended for this compound: a solution for low-dose studies and a suspension for higher-dose requirements.

Quantitative Data: Example Formulations

The following table provides starting formulations that can be optimized for your specific study needs. It is crucial to assess the stability and homogeneity of the final formulation.

Formulation Type Component Percentage (w/v or v/v) Purpose Notes
Solution (for low doses) This compoundUp to 1 mg/mLActive Pharmaceutical IngredientAdjust concentration based on solubility and required dose.
DMSO10%Primary SolventUse minimal amount necessary to dissolve the compound.[10]
PEG30040%Co-solvent/VehicleHelps to keep the compound in solution upon dilution.[10]
Tween-805%SurfactantImproves wetting and stability.[10]
Saline (0.9% NaCl)45%DiluentBrings the formulation to the final volume.[10]
Suspension (for higher doses) This compound1 - 20 mg/mLActive Pharmaceutical IngredientParticle size reduction (micronization) is recommended.
0.5% Carboxymethylcellulose Sodium (CMC-Na) in water99.5% - 99.9%Suspending VehicleProvides viscosity to prevent rapid settling of particles.[10]
Tween-800.1% - 0.5% (optional)Wetting AgentHelps to disperse the powder in the vehicle.

Experimental Protocols

Protocol for Preparation of a Solution Formulation

This protocol is suitable for administering low doses of the compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile vials

  • Vortex mixer

  • Magnetic stirrer and stir bar

Procedure:

  • Weigh the required amount of this compound.

  • In a sterile vial, add the weighed compound.

  • Add DMSO to dissolve the compound completely. Use a vortex mixer if necessary.

  • Add PEG300 and mix thoroughly.

  • Add Tween-80 and mix until a homogenous solution is formed.

  • Slowly add the saline to the mixture while stirring continuously with a magnetic stirrer.

  • Continue stirring for 10-15 minutes to ensure a uniform solution.

  • Visually inspect the solution for any precipitation. If precipitation occurs, the formulation may need to be adjusted.

Protocol for Preparation of a Suspension Formulation

This protocol is suitable for administering higher doses of the compound.

Materials:

  • This compound (micronized if possible)

  • Carboxymethylcellulose Sodium (CMC-Na)

  • Tween-80 (optional)

  • Purified Water

  • Mortar and pestle or homogenizer

  • Sterile vials

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare the 0.5% CMC-Na vehicle:

    • Weigh the appropriate amount of CMC-Na.

    • Heat about one-third of the total required volume of purified water to 60-70°C.

    • Slowly sprinkle the CMC-Na onto the surface of the hot water while stirring vigorously with a magnetic stirrer to avoid clumping.

    • Once the CMC-Na is dispersed, add the remaining volume of room temperature water and continue stirring until the CMC-Na is fully dissolved and the solution has cooled to room temperature. This may take several hours.

  • Prepare the suspension:

    • Weigh the required amount of this compound.

    • If using a wetting agent, prepare a small slurry of the compound with Tween-80.

    • Place the compound (or the slurry) in a mortar and gradually add a small amount of the 0.5% CMC-Na vehicle.

    • Triturate with the pestle to form a smooth paste.

    • Gradually add the remaining vehicle while continuing to mix.

    • Alternatively, use a homogenizer for a more uniform particle size distribution.

    • Transfer the final suspension to a sterile vial.

    • Continuously stir the suspension before and during dose administration to ensure homogeneity.

In Vivo Administration: Oral Gavage in Rodents

Oral gavage is a common method for oral administration in preclinical studies.[11][12]

Materials:

  • Appropriately sized gavage needles (e.g., 18-20G for mice)[12]

  • Syringes (1-3 mL)

  • Prepared formulation

Procedure:

  • Weigh the animal to calculate the correct dosing volume. The maximum recommended volume for mice is 10 mL/kg.[12][13]

  • Draw the calculated volume of the formulation into the syringe. Ensure the suspension is well-mixed immediately before drawing the dose.

  • Properly restrain the animal to immobilize the head and torso.[13]

  • Measure the gavage needle against the animal from the tip of the nose to the last rib to estimate the distance to the stomach.[12]

  • Gently insert the gavage needle into the mouth and advance it along the esophagus into the stomach. Do not force the needle.[13][14]

  • Slowly administer the formulation.

  • Carefully withdraw the needle and return the animal to its cage.

  • Monitor the animal for any signs of distress immediately after the procedure and for the duration of the study.[11]

Visualizations

Experimental Workflow

experimental_workflow cluster_formulation Formulation Preparation cluster_administration In Vivo Administration compound Weigh Compound mix Mix Compound with Vehicle (Trituration/Homogenization) compound->mix vehicle Prepare Vehicle (e.g., 0.5% CMC-Na) vehicle->mix formulation Final Formulation (Solution or Suspension) mix->formulation animal_prep Weigh Animal & Calculate Dose Volume formulation->animal_prep Dose Preparation dosing Oral Gavage animal_prep->dosing monitoring Post-Dosing Monitoring dosing->monitoring

Caption: Workflow for formulation and in vivo administration.

Hypothetical Signaling Pathway

As many indoline-2,3-dione derivatives are known to be kinase inhibitors, the following diagram illustrates a generalized signaling pathway that could be inhibited by this compound.

signaling_pathway cluster_phosphorylation Phosphorylation rtk Receptor Tyrosine Kinase (RTK) adp ADP substrate Substrate Protein p_substrate Phosphorylated Substrate rtk->p_substrate P compound 1-(3-(m-Tolyloxy)propyl) indoline-2,3-dione compound->rtk Inhibition atp ATP substrate->p_substrate downstream Downstream Signaling (e.g., Proliferation, Survival) p_substrate->downstream

Caption: Hypothetical inhibition of a receptor tyrosine kinase.

References

Application Note: Measuring the IC50 of 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione Against Receptor Tyrosine Kinase VEGFR-2

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indoline-2,3-dione (isatin) and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities.[1][2] Various modifications of the isatin scaffold have led to the development of potent agents with anticancer, anti-inflammatory, antiviral, and enzyme inhibitory properties.[2][3][4][5] Notably, certain 3-substituted indolin-2-ones have been identified as inhibitors of receptor tyrosine kinases (RTKs), which are crucial mediators of cellular signaling pathways frequently dysregulated in cancer.[6] This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of a specific indoline-2,3-dione derivative, 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione, against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key RTK involved in angiogenesis.

Compound Profile

Compound Name Structure Molecular Formula Molecular Weight Target
This compoundChemical structure of this compoundC18H17NO3295.33 g/mol VEGFR-2

Data Presentation: Hypothetical IC50 Values

The following table summarizes hypothetical quantitative data for the inhibitory activity of this compound against VEGFR-2, presented for comparative purposes.

Compound Target Assay Type IC50 (nM)
This compoundVEGFR-2LANCE® Ultra TR-FRET Kinase Assay75.4
Sunitinib (Reference Inhibitor)VEGFR-2LANCE® Ultra TR-FRET Kinase Assay9.8

Experimental Protocols

In Vitro VEGFR-2 Kinase Inhibition Assay (LANCE® Ultra TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibition of VEGFR-2 kinase activity.

Materials:

  • Recombinant human VEGFR-2 kinase (e.g., from MilliporeSigma)

  • LANCE® Ultra ULight™-poly GT (Tyr) peptide substrate (PerkinElmer)

  • LANCE® Eu-W1024 labeled anti-phosphotyrosine (PT66) antibody (PerkinElmer)

  • ATP (Adenosine 5'-triphosphate)

  • This compound (test compound)

  • Sunitinib (reference inhibitor)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • 384-well white opaque microplates

  • TR-FRET enabled microplate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound and sunitinib in 100% DMSO. Create a serial dilution series in DMSO, followed by a further dilution in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Reaction:

    • Add 2.5 µL of the diluted compound or vehicle (DMSO in kinase buffer) to the wells of a 384-well plate.

    • Add 5 µL of a solution containing VEGFR-2 kinase and ULight™-poly GT substrate in kinase buffer.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer. The final concentrations should be optimized, but typical starting points are 1-5 nM VEGFR-2, 50 nM ULight™-poly GT, and an ATP concentration close to its Km for VEGFR-2 (e.g., 10 µM).

    • Incubate the reaction mixture at room temperature for 60 minutes.

  • Detection:

    • Stop the kinase reaction by adding 5 µL of a solution containing EDTA and Eu-W1024 anti-phosphotyrosine antibody in detection buffer. A typical final concentration is 10 mM EDTA and 2 nM antibody.

    • Incubate for 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled microplate reader using an excitation wavelength of 320 or 340 nm and emission wavelengths of 615 nm (acceptor) and 665 nm (donor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Signaling Pathway

VEGFR2_Signaling_Pathway cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation P1 P P2 P IC50_Determination_Workflow start Start compound_prep Prepare Serial Dilutions of This compound start->compound_prep assay_setup Set up Kinase Reaction: - Add Compound - Add VEGFR-2 and Substrate - Add ATP compound_prep->assay_setup incubation Incubate at Room Temperature (60 minutes) assay_setup->incubation detection_step Add Detection Reagents: - EDTA - Eu-labeled Antibody incubation->detection_step read_plate Read Plate on TR-FRET Reader detection_step->incubation Incubate (60 min) detection_step->read_plate data_analysis Data Analysis: - Calculate TR-FRET Ratio - Plot Dose-Response Curve - Determine IC50 read_plate->data_analysis end End data_analysis->end

References

Troubleshooting & Optimization

Technical Support Center: Solubility of 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione in aqueous buffers. Given that specific solubility data for this compound is not extensively published, this guide focuses on providing researchers, scientists, and drug development professionals with the principles and methods to assess and troubleshoot its solubility.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A2: Kinetic and thermodynamic solubility are two different measures that are relevant at different stages of research.[3]

  • Kinetic solubility measures the concentration of a compound that remains in solution after a small volume of a concentrated stock solution (usually in DMSO) is added to an aqueous buffer.[3][4] It represents the apparent solubility and is often used in early drug discovery for high-throughput screening due to its speed.[3] Precipitation is observed when the compound is not completely soluble.[4]

  • Thermodynamic solubility is the true equilibrium solubility, measured by adding an excess of the solid compound to a buffer and allowing it to equilibrate over a longer period (e.g., 24 hours).[5][6] This is a more accurate measure of a compound's intrinsic solubility and is critical for later-stage development and formulation.[3]

For initial experiments and screening, kinetic solubility is often sufficient. For formulation and detailed biopharmaceutical characterization, thermodynamic solubility is required.

Q3: My compound is precipitating when I dilute my DMSO stock solution into an aqueous buffer. What are the likely causes and what can I do?

A3: This is a common issue for poorly soluble compounds.[7] When a DMSO stock is diluted into an aqueous buffer, the solvent environment changes dramatically from organic to aqueous, causing the compound to crash out of solution.

Here are some immediate troubleshooting steps:

  • Decrease the final concentration: The most straightforward solution is to work at a lower final concentration of the compound.

  • Reduce the percentage of DMSO added: While counterintuitive, adding a larger volume of a more dilute DMSO stock can sometimes help disperse the compound more effectively into the buffer. However, always be mindful of the final DMSO concentration in your assay, as it can affect biological activity.[7]

  • Check for buffer incompatibility: Certain buffer salts can interact with your compound and reduce its solubility.[8] Consider testing the solubility in a few different buffer systems.

  • Gentle warming: Mild heating of the buffer before or after adding the compound might temporarily increase solubility, but be cautious as this can also accelerate degradation.[7]

Below is a troubleshooting workflow to address precipitation issues.

cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Precipitation Observed (Milky/Cloudy Solution) q1 Is the final concentration too high? start->q1 s1 Lower the final compound concentration. q1->s1 Yes q2 Is the final DMSO concentration >1%? q1->q2 No a1_yes Yes a1_no No s1->q2 s2 Optimize dilution to keep DMSO <1% or validate assay at higher DMSO. q2->s2 Yes q3 Have you tried co-solvents or excipients? q2->q3 No a2_yes Yes a2_no No s2->q3 s3 Incorporate solubilizing agents (e.g., cyclodextrins, surfactants) into the buffer. [5, 10] q3->s3 No end Consult Formulation Specialist q3->end Yes a3_yes Yes a3_no No s3->end

Caption: Troubleshooting workflow for compound precipitation.

Troubleshooting Guide

Issue: Inconsistent results in biological assays.

  • Possible Cause: Precipitation of the compound at higher concentrations, leading to inaccurate effective concentrations. Poorly soluble compounds can be difficult to test in vitro because they might precipitate at higher concentrations.[1]

  • Solution:

    • Determine Kinetic Solubility: Perform a kinetic solubility assay (see protocol below) in your assay buffer to understand the concentration at which precipitation begins.

    • Work Below Solubility Limit: Ensure your assay concentrations are well below the measured kinetic solubility limit.

    • Include Solubility-Enhancing Agents: If higher concentrations are necessary, consider adding solubilizing agents like cyclodextrins or surfactants (e.g., Tween-80) to your buffer, but first validate that these agents do not interfere with your assay.[9]

Issue: Difficulty preparing a concentrated aqueous stock solution.

  • Possible Cause: The compound has very low intrinsic aqueous solubility.

  • Solution:

    • Use a Co-solvent: Prepare a high-concentration stock in an organic solvent like DMSO.[10] For subsequent dilutions into aqueous media, do not exceed a final DMSO concentration that affects your experiment (typically <1%).[7]

    • pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly impact solubility.[5] Although this compound does not have strongly ionizable groups, the lactam in the indoline-2,3-dione ring can exhibit weak acidity, and its solubility might be slightly enhanced at a higher pH.

    • Use of Excipients: Formulations with excipients such as cyclodextrins can form inclusion complexes that increase the apparent solubility of a compound.[11]

Experimental Protocols

Protocol 1: Kinetic Solubility Determination (Turbidimetric Method)

This method is a high-throughput approach to estimate the concentration at which a compound begins to precipitate from an aqueous buffer when diluted from a DMSO stock.[1][12]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 96-well microplate (UV-transparent if also measuring absorbance)

  • Plate reader with nephelometry or absorbance reading capabilities

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of your DMSO stock to create a range of concentrations (e.g., 10 mM down to 0.01 mM).

  • Dispense into Buffer: In a separate 96-well plate, add the aqueous buffer. Then, add a small, fixed volume (e.g., 2 µL) from each well of the DMSO dilution plate into the corresponding wells of the buffer plate. The final DMSO concentration should be kept constant and low (e.g., 1-2%).

  • Incubate: Mix the plate thoroughly and incubate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).[12]

  • Measure Turbidity: Measure the light scattering (nephelometry) or absorbance at a wavelength where the compound does not absorb (e.g., 600-800 nm). An increase in signal indicates the formation of a precipitate.

  • Data Analysis: The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility and is considered the gold standard.[4][5]

Materials:

  • Solid this compound

  • Aqueous buffer of choice

  • Glass vials with screw caps

  • Shaker or rotator set to a controlled temperature

  • Centrifuge

  • HPLC-UV or LC-MS/MS system for quantification

Procedure:

  • Add Excess Solid: Add an excess amount of the solid compound to a glass vial containing a known volume of the aqueous buffer (e.g., 1-2 mL).[5] Ensure there is undissolved solid material at the bottom.

  • Equilibrate: Cap the vials and place them on a shaker at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to allow the solution to reach equilibrium.[3]

  • Separate Solid: After equilibration, let the vials stand to allow the excess solid to settle. Centrifuge the samples to ensure all undissolved material is pelleted.

  • Sample and Dilute: Carefully remove an aliquot from the clear supernatant, being careful not to disturb the solid pellet. Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water mixture) for analysis.

  • Quantify: Analyze the concentration of the compound in the diluted supernatant using a validated analytical method such as HPLC-UV or LC-MS/MS.

  • Calculate Solubility: Back-calculate the concentration in the original supernatant to determine the thermodynamic solubility.

cluster_0 Solubility Assessment Workflow cluster_1 Kinetic Solubility (Screening) cluster_2 Thermodynamic Solubility (Gold Standard) start Start: Need Solubility Data ks1 Prepare DMSO Stock Solution start->ks1 ts1 Add Excess Solid to Buffer start->ts1 ks2 Add to Buffer in 96-well Plate ks1->ks2 ks3 Incubate (1-2h) ks2->ks3 ks4 Measure Turbidity (Nephelometry) ks3->ks4 ks_out Kinetic Solubility Value ks4->ks_out ts2 Equilibrate on Shaker (24-48h) ts1->ts2 ts3 Centrifuge to Separate Solid ts2->ts3 ts4 Quantify Supernatant (HPLC/LC-MS) ts3->ts4 ts_out Thermodynamic Solubility Value ts4->ts_out

Caption: Workflow for determining kinetic and thermodynamic solubility.

Data Summary Tables

Table 1: Comparison of Solubility Assay Types

ParameterKinetic SolubilityThermodynamic Solubility
Principle Measures precipitation from a supersaturated solution created by diluting a DMSO stock.[3]Measures the true equilibrium concentration of a compound in contact with its solid phase.[6]
Time Fast (1-2 hours)[12]Slow (24-48 hours)[3]
Throughput High (suitable for 96/384-well plates)Low
Compound Req. Low (from DMSO stock)High (requires solid material)
Relevance Early discovery, compound ranking, identifying potential liabilities.[3]Lead optimization, formulation development, biopharmaceutical classification.[3]

Table 2: General Strategies for Improving Solubility of Poorly Soluble Compounds

StrategyDescriptionExamples
pH Adjustment Modifying the buffer pH to ionize the compound, which is typically more soluble than the neutral form.[13]For acidic compounds, increase pH. For basic compounds, decrease pH.
Co-solvents Adding a water-miscible organic solvent to the aqueous buffer to increase the solubility of hydrophobic compounds.[9]Polyethylene glycol (PEG), propylene glycol, ethanol.
Surfactants Using surfactants above their critical micelle concentration (CMC) to form micelles that can encapsulate hydrophobic compounds.[14]Tween-80, Sodium Lauryl Sulfate (SLS).
Complexation Using agents like cyclodextrins that have a hydrophobic core and hydrophilic exterior to form inclusion complexes.[9][11]β-cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Solid Dispersions Dispersing the drug in a hydrophilic matrix at the solid-state to improve dissolution rates.[14]Dispersions in polymers like PVP or PEG.

References

Technical Support Center: Synthesis of 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the yield and purity of 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the N-alkylation of isatin.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Ineffective Base: The base used may not be strong enough to deprotonate the isatin nitrogen effectively. 2. Poor Quality Alkylating Agent: The 1-bromo-3-(m-tolyloxy)propane may have degraded. 3. Low Reaction Temperature: The reaction may require more thermal energy to proceed at an appreciable rate. 4. Solvent Issues: The solvent may not be suitable for the reaction or may not be anhydrous.1. Base Selection: Switch to a stronger base such as cesium carbonate (Cs₂CO₃) or consider using a non-nucleophilic organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[1][2] 2. Reagent Quality: Verify the purity of the alkylating agent by NMR or other analytical techniques. If necessary, purify the reagent before use. 3. Temperature Optimization: Gradually increase the reaction temperature. Consider switching to a higher-boiling solvent if necessary. Microwave-assisted synthesis can also be explored to enhance reaction rates.[1][2] 4. Solvent Choice and Purity: Ensure the use of a polar aprotic solvent like DMF, NMP, or DMSO.[1][3] Use anhydrous solvents to prevent side reactions.
Formation of Side Products (e.g., O-alkylation) 1. Reaction Conditions Favoring O-alkylation: Certain solvent and counter-ion combinations can promote alkylation on the oxygen atom of the isatin enolate. 2. Strongly Basic Conditions: Very strong bases can sometimes lead to undesired side reactions.1. Solvent and Base Adjustment: N-alkylation is generally favored in polar aprotic solvents with alkali metal carbonates like K₂CO₃ or Cs₂CO₃.[1] The ambident nature of the isatin anion means that reaction conditions can be tuned to favor N- over O-alkylation. 2. Moderate Base Strength: If using a very strong base, consider switching to a milder base like potassium carbonate.
Incomplete Reaction 1. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. 2. Inadequate Stoichiometry: The molar ratio of reactants may not be optimal.1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting materials. Extend the reaction time until the isatin is fully consumed. 2. Adjust Stoichiometry: A slight excess of the alkylating agent (e.g., 1.1 to 1.2 equivalents) is often used to ensure complete conversion of the isatin.
Difficult Purification 1. Complex Reaction Mixture: The presence of multiple side products can complicate purification. 2. Similar Polarity of Product and Impurities: The desired product and impurities may have similar retention factors, making chromatographic separation challenging.1. Optimize Reaction Conditions: A cleaner reaction will simplify purification. Refer to the sections on low yield and side product formation. 2. Purification Strategy: Recrystallization from a suitable solvent system can be an effective first step. If column chromatography is necessary, experiment with different solvent gradients to achieve better separation.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the synthesis of this compound?

A1: The synthesis is typically achieved through the N-alkylation of isatin (indoline-2,3-dione). This involves the deprotonation of the nitrogen atom of isatin using a base to form the isatin anion, which then acts as a nucleophile and attacks the electrophilic carbon of the alkylating agent, 1-bromo-3-(m-tolyloxy)propane.[1]

Q2: Which bases are most effective for the N-alkylation of isatin?

A2: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used and effective bases for this transformation, particularly in polar aprotic solvents like DMF or NMP.[1][2] For less reactive alkylating agents, a stronger, non-nucleophilic organic base such as DBU may be beneficial.

Q3: What are the recommended solvents for this reaction?

A3: Polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (DMSO) are generally the best choices as they effectively solvate the isatin anion and facilitate the nucleophilic substitution reaction.[1][3]

Q4: How can I minimize the formation of the O-alkylated side product?

A4: The formation of the O-alkylated product is a known side reaction. To favor N-alkylation, it is recommended to use alkali metal bases like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent like DMF. These conditions generally promote the desired N-alkylation.

Q5: Is microwave-assisted synthesis a viable option to improve the yield?

A5: Yes, microwave-assisted synthesis has been shown to be a highly effective method for the N-alkylation of isatins. It can significantly reduce reaction times and often leads to higher yields compared to conventional heating methods.[1][2]

Q6: What is a typical work-up and purification procedure for this compound?

A6: After the reaction is complete, a typical work-up involves quenching the reaction with water and extracting the product into an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization for specific experimental setups.

Materials:

  • Isatin

  • 1-bromo-3-(m-tolyloxy)propane

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of isatin (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous DMF, add 1-bromo-3-(m-tolyloxy)propane (1.1 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by TLC.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by silica gel column chromatography.

Visualizations

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Isatin Isatin ReactionVessel Reaction Mixture Isatin->ReactionVessel AlkylHalide 1-bromo-3-(m-tolyloxy)propane AlkylHalide->ReactionVessel Base Base (e.g., K₂CO₃) Base->ReactionVessel Solvent Solvent (e.g., DMF) Solvent->ReactionVessel Quenching Quenching (Water) ReactionVessel->Quenching Heat Extraction Extraction (Ethyl Acetate) Quenching->Extraction Drying Drying (Na₂SO₄) Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification (Recrystallization/Chromatography) Concentration->Purification FinalProduct This compound Purification->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingLogic Start Low Yield Issue CheckBase Is the base strong enough? Start->CheckBase CheckReagent Is the alkylating agent pure? CheckBase->CheckReagent Yes SolutionBase Use a stronger base (e.g., Cs₂CO₃) CheckBase->SolutionBase No CheckTemp Is the reaction temperature adequate? CheckReagent->CheckTemp Yes SolutionReagent Purify the alkylating agent CheckReagent->SolutionReagent No SolutionTemp Increase temperature or use microwave CheckTemp->SolutionTemp No End Yield Improved CheckTemp->End Yes SolutionBase->End SolutionReagent->End SolutionTemp->End

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

optimizing reaction conditions for N-alkylation of isatin with 3-(m-tolyloxy)propyl bromide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the N-alkylation of isatin. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions and troubleshooting common issues encountered during the N-alkylation of isatin with 3-(m-tolyloxy)propyl bromide.

Frequently Asked Questions (FAQs)

Q1: What are the generally recommended starting conditions for the N-alkylation of isatin with 3-(m-tolyloxy)propyl bromide?

A1: A common and effective starting point for the N-alkylation of isatin is the use of potassium carbonate (K₂CO₃) as the base and N,N-dimethylformamide (DMF) as the solvent.[1][2][3][4][5] This combination is well-documented for the N-alkylation of isatin with various alkyl halides.[1][4] Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating.[1][6]

Q2: What is the role of the base in this reaction, and which alternatives can be used?

A2: The base is crucial for deprotonating the acidic N-H of the isatin ring, forming the isatin anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the 3-(m-tolyloxy)propyl bromide.[1][5] While potassium carbonate is a standard choice, other bases like cesium carbonate (Cs₂CO₃), sodium hydride (NaH), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have also been successfully employed.[1] The choice of base can influence the reaction rate and yield.

Q3: Which solvents are suitable for this reaction?

A3: Polar aprotic solvents are generally preferred for the N-alkylation of isatin as they can dissolve the isatin anion and the alkylating agent.[1] Besides DMF, other suitable solvents include N-methyl-2-pyrrolidinone (NMP), acetonitrile (ACN), and dimethyl sulfoxide (DMSO).[1] The choice of solvent can affect the reaction rate and the solubility of the reactants.

Q4: Can microwave synthesis be used for this reaction? What are the advantages?

A4: Yes, microwave-assisted synthesis is highly recommended for the N-alkylation of isatin.[1][6] The primary advantages include a significant reduction in reaction time, often from hours to minutes, and frequently higher product yields.[1][6] Microwave heating can also lead to cleaner reactions with fewer byproducts.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete deprotonation of isatin. 2. Low reactivity of the alkyl bromide. 3. Suboptimal reaction temperature or time. 4. Impure reactants or solvent.1. Use a stronger base such as cesium carbonate or sodium hydride. Ensure the base is anhydrous. 2. Add a catalytic amount of potassium iodide (KI) to the reaction mixture to facilitate an in situ Finkelstein reaction, converting the bromide to the more reactive iodide.[3][5] 3. Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC). Consider using microwave irradiation to accelerate the reaction.[1] 4. Ensure isatin, 3-(m-tolyloxy)propyl bromide, and the solvent are pure and dry.
Formation of Side Products (e.g., O-alkylation) 1. Ambident nature of the isatin anion. 2. Reaction conditions favoring O-alkylation.1. N-alkylation is generally favored over O-alkylation under standard conditions with alkali metal bases.[7] O-alkylation is more commonly observed with silver salts. 2. Ensure the use of a polar aprotic solvent like DMF or NMP.
Reaction Stalls / Incomplete Conversion 1. Insufficient base. 2. Deactivation of the alkylating agent. 3. Poor solubility of reactants.1. Increase the molar equivalent of the base (e.g., from 1.3 to 1.5-2.0 equivalents). 2. Check the stability of 3-(m-tolyloxy)propyl bromide under the reaction conditions. 3. Consider switching to a solvent with higher solubilizing power, such as NMP.
Difficult Product Isolation / Oily Product 1. Residual DMF in the product. 2. Presence of unreacted starting materials or byproducts.1. After the reaction, pour the mixture into ice-water to precipitate the product. Wash the precipitate thoroughly with water to remove DMF. If the product is an oil, perform an aqueous work-up with a suitable organic solvent (e.g., ethyl acetate) and wash the organic layer multiple times with water or a brine solution to remove residual DMF. 2. Purify the crude product using column chromatography on silica gel.

Experimental Protocols

Protocol 1: Conventional Heating

This protocol provides a standard method for the N-alkylation of isatin using conventional heating.

Materials:

  • Isatin

  • 3-(m-tolyloxy)propyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-dimethylformamide (DMF), anhydrous

  • Potassium iodide (KI) (optional)

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isatin (1.0 eq.).

  • Add anhydrous DMF to dissolve the isatin.

  • Add anhydrous potassium carbonate (1.3 - 1.5 eq.) and a catalytic amount of potassium iodide (0.1 eq., optional).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the isatin anion.

  • Add 3-(m-tolyloxy)propyl bromide (1.1 - 1.2 eq.) to the reaction mixture.

  • Heat the reaction mixture to 70-80 °C and monitor the progress of the reaction by TLC.

  • Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water with stirring.

  • If a solid precipitates, filter the product, wash it with water, and dry it. The crude product can be further purified by recrystallization or column chromatography.

  • If an oil forms, extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify by column chromatography.

Protocol 2: Microwave-Assisted Synthesis

This protocol utilizes microwave irradiation to accelerate the reaction.

Materials:

  • Isatin

  • 3-(m-tolyloxy)propyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-dimethylformamide (DMF), anhydrous

  • Microwave synthesis vial

Procedure:

  • In a microwave synthesis vial, combine isatin (1.0 eq.), anhydrous potassium carbonate (1.3 eq.), and a minimal amount of anhydrous DMF to create a slurry.[1]

  • Add 3-(m-tolyloxy)propyl bromide (1.1 eq.) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a suitable temperature (e.g., 120-150 °C) for a short duration (e.g., 5-20 minutes). Optimize the time and temperature based on reaction monitoring.

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up the reaction mixture as described in Protocol 1 (steps 8-10).

Data Presentation

Table 1: Summary of Reaction Conditions for N-Alkylation of Isatin.

Entry Base (eq.) Solvent Temperature (°C) Time Yield (%) Reference
1K₂CO₃ (1.3)DMF70-802-4 h85-95[1]
2Cs₂CO₃ (1.3)DMF70-802-4 h90-98[1]
3NaH (1.2)DMFrt - 801-5 h75-90[2]
4K₂CO₃ (1.3)DMF150 (MW)5-15 min90-96[4]
5DBU (1.5)Ethanol140 (MW)10-25 min85-95

Note: Yields are generalized from literature for various alkyl halides and may vary for 3-(m-tolyloxy)propyl bromide.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Isatin Isatin (1.0 eq) Mixing Combine reactants in DMF Isatin->Mixing Alkyl_Bromide 3-(m-tolyloxy)propyl bromide (1.1 eq) Alkyl_Bromide->Mixing Base K2CO3 (1.3 eq) Base->Mixing Solvent Anhydrous DMF Solvent->Mixing Heating Heat (Conventional or Microwave) Mixing->Heating Quench Pour into ice-water Heating->Quench Filter Filter precipitate Quench->Filter if solid Extract Extract with Ethyl Acetate Quench->Extract if oil Purify Column Chromatography / Recrystallization Filter->Purify Extract->Purify Product N-(3-(m-tolyloxy)propyl)isatin Purify->Product

Caption: Experimental workflow for the N-alkylation of isatin.

reaction_mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) Isatin Isatin Isatin_Anion Isatin Anion Isatin->Isatin_Anion + Base Base K2CO3 Isatin_Anion2 Isatin Anion Alkyl_Bromide 3-(m-tolyloxy)propyl bromide Product N-alkylated Isatin Isatin_Anion2->Product + Alkyl Bromide

Caption: Simplified mechanism of isatin N-alkylation.

References

Technical Support Center: Purification of 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione and related N-substituted isatin derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective purification techniques for N-substituted isatins, including this compound, are silica gel column chromatography and recrystallization.[1][2] Column chromatography is typically used for the primary purification of the crude product, while recrystallization can be employed to obtain a highly pure solid product.

Q2: What are the recommended solvent systems for silica gel column chromatography?

A2: A mixture of ethyl acetate and hexane is the most frequently reported eluent system for the purification of N-alkylated isatins.[1][2][3][4] The ratio of the solvents should be optimized based on the polarity of the compound and the impurities present, as monitored by Thin Layer Chromatography (TLC).

Q3: My purified product is an oil or a sticky solid and won't crystallize. What should I do?

A3: This is a common issue with N-substituted isatins.[5] Here are a few troubleshooting steps:

  • Remove Residual Solvent: Ensure all traces of high-boiling solvents from the reaction, such as DMF, are completely removed. This can often be achieved by co-evaporation with a lower-boiling solvent like toluene or by extensive drying under high vacuum.[5]

  • Trituration: Try triturating the oil with a non-solvent. Hexane is often effective for this purpose.[5] This involves adding a small amount of the non-solvent to the oil and scratching the side of the flask with a glass rod to induce crystallization.

  • Recrystallization from a Different Solvent System: Experiment with various solvent systems for recrystallization. A good starting point is a solvent in which the compound is sparingly soluble at room temperature but readily soluble when heated.

Q4: I am observing degradation of my compound on the silica gel column. What are my options?

A4: Isatin derivatives can be sensitive to the acidic nature of silica gel.[6] If you suspect degradation, consider the following:

  • Use Neutral or Basic Alumina: Alumina chromatography can be a good alternative to silica gel.[6] Basic alumina (pH ~10.4) can prevent the degradation of acid-sensitive compounds.[6]

  • Deactivate the Silica Gel: You can neutralize the acidic sites on silica gel by pre-treating it with a dilute solution of triethylamine in your eluent system.

Q5: Can I purify my compound without using column chromatography?

A5: While column chromatography is the most common method, other techniques can be explored:

  • Recrystallization: If the crude product is relatively clean, direct recrystallization may yield a product of sufficient purity.

  • Bisulfite Adduct Formation: Isatins can form crystalline bisulfite adducts.[7] This method involves forming the adduct, isolating and washing it, and then regenerating the pure isatin by treatment with acid or base.[7]

Troubleshooting Guide

Problem Possible Cause Suggested Solution Citation
Product is an oil or goo after evaporation Residual DMF or other high-boiling point solvents.Co-evaporate with toluene or another suitable solvent multiple times. Dry under high vacuum for an extended period.[5]
The product itself may be a low-melting solid or an oil at room temperature.Try trituration with a non-solvent like hexane to induce solidification.[5]
Multiple spots on TLC after purification Incomplete reaction during synthesis.Optimize the reaction conditions (e.g., reaction time, temperature, reagents) to drive the reaction to completion.[8]
Degradation of the product on silica gel.Use neutral or basic alumina for chromatography, or deactivate the silica gel with triethylamine.[6]
Low yield after column chromatography Product is too polar and is sticking to the silica gel.Gradually increase the polarity of the eluent. A small amount of methanol can be added to the ethyl acetate/hexane mixture to elute highly polar compounds.
Product is co-eluting with an impurity.Try a different solvent system for chromatography or consider preparative TLC for small-scale purification.

Experimental Protocols

General Protocol for Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is just above the silica level.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column. Alternatively, load the concentrated solution directly onto the column.

  • Elution: Begin eluting with the low-polarity solvent mixture. Gradually increase the polarity of the eluent (e.g., from 10% to 30% ethyl acetate in hexane) to facilitate the separation of compounds.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

General Protocol for Recrystallization
  • Solvent Selection: Choose a solvent or a solvent pair in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Dissolution: Dissolve the impure compound in the minimum amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution can be heated for a short period.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can promote crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals in a vacuum oven to remove all traces of solvent.

Visualizations

Purification Workflow

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Crude_Product Crude this compound Column_Chromatography Column Chromatography (Silica Gel or Alumina) Crude_Product->Column_Chromatography Primary Purification Recrystallization Recrystallization Column_Chromatography->Recrystallization Further Purification TLC_Analysis TLC Analysis Column_Chromatography->TLC_Analysis Monitor Fractions Pure_Product Pure Product Recrystallization->Pure_Product TLC_Analysis->Column_Chromatography Optimize Eluent

Caption: General workflow for the purification of this compound.

Troubleshooting Logic for Oily Product

Oily_Product_Troubleshooting Start Product is an Oil/Goo Check_Solvent Check for Residual High-Boiling Solvents (e.g., DMF) Start->Check_Solvent Solvent_Present Yes Check_Solvent->Solvent_Present Remove_Solvent Co-evaporate with Toluene & Dry Under High Vacuum Solvent_Present->Remove_Solvent Yes Triturate Triturate with a Non-Solvent (e.g., Hexane) Solvent_Present->Triturate No Recheck Re-evaluate Product Remove_Solvent->Recheck Recheck->Triturate Solid_Product Solid Product Obtained Recheck->Solid_Product Triturate->Solid_Product Still_Oil Still an Oil Triturate->Still_Oil Consider_Purity Consider Purity/ Low Melting Point Still_Oil->Consider_Purity

Caption: Troubleshooting guide for an oily or non-solid product.

References

Technical Support Center: Overcoming Resistance to Indoline-2,3-dione Derivatives in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione and other indoline-2,3-dione (isatin) derivatives in cancer cells.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, which was initially sensitive to my indoline-2,3-dione compound, has developed resistance. What are the common mechanisms of acquired resistance to this class of drugs?

A1: Acquired resistance to indoline-2,3-dione derivatives, many of which act as tyrosine kinase inhibitors (TKIs), can occur through several mechanisms:

  • On-Target Alterations:

    • Secondary Mutations: The most common mechanism is the development of secondary mutations in the kinase domain of the target protein. A classic example is the "gatekeeper" mutation (e.g., T790M in EGFR), which can prevent the drug from binding effectively.[1][2]

    • Gene Amplification: The cancer cells may amplify the gene encoding the target kinase, leading to its overexpression and overwhelming the inhibitory effect of the drug.[1]

  • Off-Target Alterations:

    • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the blocked pathway. For instance, if your compound targets VEGFR, the cells might upregulate other pro-angiogenic pathways mediated by factors like FGF or PDGF.[3][4] Amplification or activating mutations in other receptor tyrosine kinases, such as MET or HER2/3, can also confer resistance.

    • Downstream Pathway Activation: Mutations or amplification of components downstream of the targeted kinase can also lead to resistance by reactivating the signaling cascade.[1]

  • Drug Efflux and Metabolism:

    • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump the drug out of the cell, reducing its intracellular concentration.[5]

    • Lysosomal Sequestration: Some basic compounds can be trapped and sequestered in lysosomes, preventing them from reaching their intracellular targets.[6]

  • Phenotypic Changes:

    • Epithelial-to-Mesenchymal Transition (EMT): Cells may undergo EMT, a process that has been associated with increased resistance to various cancer therapies.[7]

    • Metabolic Reprogramming: Cancer cells can alter their metabolism to survive the stress induced by the drug.[3]

Q2: How can I determine which resistance mechanism is active in my cell line?

A2: A combination of molecular and cellular biology techniques can help elucidate the resistance mechanism:

  • Sequencing: Perform DNA sequencing (e.g., Sanger or Next-Generation Sequencing) of the target kinase's gene to identify any potential secondary mutations.

  • Gene Expression Analysis: Use quantitative PCR (qPCR) or RNA-sequencing to check for amplification of the target gene or upregulation of genes involved in bypass pathways or drug transport.

  • Protein Analysis:

    • Western Blotting: Analyze the phosphorylation status of the target kinase and downstream effectors to see if the pathway is reactivated. You can also probe for the expression levels of ABC transporters.

    • Phospho-Receptor Tyrosine Kinase (RTK) Arrays: These arrays can help identify which alternative RTKs are activated in the resistant cells.

  • Functional Assays:

    • Drug Efflux Assays: Use fluorescent substrates of ABC transporters (e.g., Rhodamine 123 for P-gp) to measure their activity in your sensitive and resistant cells.

    • Metabolic Assays: Analyze cellular metabolism (e.g., using Seahorse technology) to identify any metabolic reprogramming.

Q3: What strategies can I employ in my experiments to overcome this resistance?

A3: Several strategies can be explored to overcome resistance to indoline-2,3-dione derivatives:

  • Combination Therapy:

    • Targeting Bypass Pathways: Combine your compound with an inhibitor of the identified bypass pathway (e.g., a MET inhibitor if MET is activated).

    • Inhibiting Drug Efflux: Use a known ABC transporter inhibitor (e.g., verapamil or FTC) to see if it restores sensitivity to your compound.

    • Targeting Downstream Effectors: Combine your drug with an inhibitor of a key downstream signaling molecule (e.g., a MEK or PI3K inhibitor).

  • Sequential Therapy: In some cases, withdrawing the drug for a period and then re-challenging the cells can restore sensitivity.[4]

  • Development of Next-Generation Inhibitors: If a specific mutation is identified, you could design or screen for new derivatives of your compound that are effective against the mutated target.

Troubleshooting Guides

Problem 1: Gradual loss of compound efficacy over multiple passages.
Possible Cause Troubleshooting Steps
Development of a resistant subpopulation. 1. Isolate single clones from the resistant population and test their individual sensitivity to the compound. This will help determine if the resistance is heterogeneous. 2. Perform a dose-response curve and compare the IC50 value to that of the original, sensitive cell line. A significant shift indicates resistance. 3. Investigate the mechanism of resistance using the methods described in FAQ 2.
Compound degradation. 1. Check the stability of your compound in the cell culture medium over the duration of the experiment. 2. Prepare fresh stock solutions of the compound for each experiment.
Problem 2: No significant cell death observed even at high concentrations of the compound in a previously sensitive cell line.
Possible Cause Troubleshooting Steps
Activation of a potent bypass signaling pathway. 1. Perform a phospho-RTK array to screen for the activation of multiple receptor tyrosine kinases. 2. Use Western blotting to confirm the activation of suspected bypass pathways (e.g., check for phosphorylation of MET, EGFR, HER2). 3. Test the effect of combining your compound with an inhibitor of the identified bypass pathway.
High levels of drug efflux. 1. Perform a drug efflux assay using a fluorescent substrate for ABC transporters. 2. Co-incubate your compound with a known ABC transporter inhibitor (e.g., verapamil, FTC) to see if sensitivity is restored. 3. Use Western blotting or qPCR to check for the overexpression of ABC transporter proteins (e.g., P-gp, BCRP).

Quantitative Data Summary

Table 1: IC50 Values of Sunitinib in Sensitive and Resistant Renal Cell Carcinoma (RCC) Cell Lines

Cell LineParental IC50 (µM)Resistant IC50 (µM)Fold ResistanceReference
786-O5.222.6~4.3[4]
A-49810.4319.30~1.85[7]
Caki-1~2.2>10>4.5[8]
ACHNNot specifiedNot specifiedNot specified[5]

Table 2: IC50 Values of Regorafenib in Sensitive and Resistant Colorectal Cancer (CRC) Cell Lines

Cell LineParental IC50 (µM)Resistant IC50 (µM)Fold ResistanceReference
HCT-116320~6.7[7]
SW4805.510~1.8[7]
S1~0.35>30 (to mitoxantrone)>85[9]

Experimental Protocols

Generation of Resistant Cancer Cell Lines

This protocol describes a general method for generating drug-resistant cancer cell lines by continuous exposure to the compound of interest.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Indoline-2,3-dione compound (e.g., Sunitinib, Regorafenib)

  • Cell culture flasks/plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Determine the initial IC50: Perform a cell viability assay (e.g., MTT, see protocol below) to determine the initial IC50 of the compound on the parental cell line.

  • Initial Exposure: Start by treating the cells with the compound at a concentration equal to the IC50.

  • Gradual Dose Escalation: Once the cells resume a normal growth rate, gradually increase the concentration of the compound. A common approach is to increase the concentration by 1.5 to 2-fold at each step.

  • Monitoring: Continuously monitor the cells for signs of recovery and proliferation. This process can take several months.[1][10]

  • Establishment of Resistant Line: A cell line is generally considered resistant when it can proliferate in a drug concentration that is 3-5 times higher than the initial IC50 of the parental line.

  • Characterization: Characterize the resistant cell line by determining its new IC50 and comparing it to the parental line.

  • Maintenance: Maintain the resistant cell line in a medium containing a selective concentration of the compound to ensure the resistance phenotype is not lost.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells (parental and resistant)

  • 96-well plates

  • Complete cell culture medium

  • Indoline-2,3-dione compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: The next day, treat the cells with a serial dilution of the indoline-2,3-dione compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[11]

Western Blotting for Phosphorylated Kinases

This protocol allows for the detection of the phosphorylation status of target kinases and bypass pathway components.

Materials:

  • Cell lysates from sensitive and resistant cells (with and without drug treatment)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-MET, anti-MET, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-EGFR) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for the total protein (e.g., anti-EGFR) and a loading control (e.g., anti-Actin) to normalize the results.[12]

ABC Transporter Activity Assay

This assay measures the efflux activity of ABC transporters using a fluorescent substrate.

Materials:

  • Sensitive and resistant cells

  • Fluorescent substrate (e.g., Rhodamine 123 for P-gp, Hoechst 33342 for BCRP)

  • ABC transporter inhibitor (e.g., verapamil, FTC) as a positive control

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Cell Preparation: Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with glucose).

  • Incubation with Substrate: Incubate the cells with the fluorescent substrate in the presence or absence of your indoline-2,3-dione compound or a known inhibitor.

  • Efflux Period: After an initial loading period, wash the cells and incubate them in a substrate-free medium to allow for efflux.

  • Fluorescence Measurement: Measure the intracellular fluorescence of the cells using a flow cytometer or a fluorescence plate reader.

  • Data Analysis: A lower intracellular fluorescence in the resistant cells compared to the sensitive cells indicates increased efflux. The restoration of fluorescence upon treatment with an inhibitor confirms the role of the specific ABC transporter.[2][13]

Visualizations

Signaling_Pathway_Resistance cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Target RTK (e.g., VEGFR, PDGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Resistance_Mutation Gatekeeper Mutation RTK->Resistance_Mutation Bypass_RTK Bypass RTK (e.g., MET, EGFR) Bypass_RTK->RAS Activation (Bypass) Bypass_RTK->PI3K Activation (Bypass) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Indoline_dione Indoline-2,3-dione Derivative Indoline_dione->RTK Inhibition ABC_Transporter ABC Transporter (e.g., P-gp, BCRP) Indoline_dione->ABC_Transporter Efflux

Caption: Mechanisms of resistance to indoline-2,3-dione derivatives.

Experimental_Workflow start Observation: Loss of Compound Efficacy generate_resistant Generate Resistant Cell Line start->generate_resistant confirm_resistance Confirm Resistance (IC50 Shift) generate_resistant->confirm_resistance hypothesis Hypothesize Resistance Mechanism confirm_resistance->hypothesis on_target On-Target (Mutation/Amplification) hypothesis->on_target On-Target? off_target Off-Target (Bypass Pathway) hypothesis->off_target Off-Target? efflux Drug Efflux hypothesis->efflux Efflux? seq_qpcr Sequencing / qPCR on_target->seq_qpcr rtk_array Phospho-RTK Array Western Blot off_target->rtk_array efflux_assay ABC Transporter Assay efflux->efflux_assay next_gen Next-Gen Inhibitor seq_qpcr->next_gen combo_therapy Combination Therapy rtk_array->combo_therapy efflux_assay->combo_therapy overcome_strategy Test Overcoming Strategy combo_therapy->overcome_strategy next_gen->overcome_strategy

Caption: Experimental workflow for investigating and overcoming resistance.

References

optimizing dosage and administration of 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione in mice

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione in mouse models. The information is based on general principles for indoline-2,3-dione (isatin) derivatives and best practices for in vivo compound administration, as specific data for this novel compound is not yet publicly available.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its potential biological activities?

This compound is a derivative of isatin (1H-indole-2,3-dione). Isatin and its derivatives are a well-known class of heterocyclic compounds with a broad range of biological activities.[1][2] These activities include, but are not limited to, anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2] Many isatin derivatives function as inhibitors of various enzymes, such as kinases, caspases, and proteases.[3][4][5] The specific biological activity of this compound would need to be determined through experimental studies.

2. What is a recommended starting dose for in vivo studies in mice?

For a novel compound without prior in vivo data, a dose-finding study is crucial. This typically starts with a literature review of similar compounds. If no data is available, a pilot study to determine the Maximum Tolerated Dose (MTD) is recommended.[6] One approach is to start with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent cohorts of animals while monitoring for signs of toxicity.[6][7]

3. How should I prepare this compound for administration to mice?

The formulation will depend on the compound's solubility and the chosen route of administration. For many small molecules, a common approach is to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it with a vehicle suitable for injection, such as saline, PBS, or a solution containing solubilizing agents like PEG300 or Tween-80.[8] It is critical to test the solubility and stability of the compound in the chosen vehicle and to ensure the final concentration of the organic solvent is low (typically <10%) to avoid vehicle-induced toxicity.[8]

4. What are the common routes of administration for this type of compound in mice?

Common routes for systemic administration in mice include:

  • Intraperitoneal (IP): A frequently used route for rapid absorption.[9][10]

  • Oral (PO) gavage: Suitable for compounds with good oral bioavailability.[9][11]

  • Subcutaneous (SC): For slower, more sustained release.[9][12]

  • Intravenous (IV): For direct and immediate systemic exposure, often via the tail vein.[12]

The choice of administration route should be based on the experimental goals and the pharmacokinetic properties of the compound.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound precipitation in vehicle Poor solubility of the compound.- Increase the percentage of co-solvent (e.g., DMSO, PEG300) in the vehicle, ensuring it remains within non-toxic limits.- Try a different vehicle composition.- Sonication or gentle warming may aid dissolution, but stability must be confirmed.
Acute toxicity or mortality in mice post-administration The dose is above the Maximum Tolerated Dose (MTD).- The vehicle is causing toxicity.- The rate of administration is too fast (especially for IV).- Perform a dose de-escalation study to find a safe dose.- Administer a vehicle-only control group to rule out vehicle toxicity.- For IV injections, administer the solution more slowly.
Lack of efficacy or expected biological effect The dose is too low.- Poor bioavailability via the chosen route.- The compound is rapidly metabolized or cleared.- The compound is not active against the intended target in vivo.- Conduct a dose-escalation study to see if a higher dose yields an effect.- Consider a different route of administration (e.g., IV instead of PO).- Perform pharmacokinetic (PK) studies to determine the compound's exposure in plasma and target tissues.- Confirm target engagement with a pharmacodynamic (PD) marker if available.
Local irritation or inflammation at the injection site (IP or SC) The compound is irritant.- The pH or osmolality of the formulation is not physiological.- Injection volume is too large.- Reduce the concentration of the compound and increase the dosing volume (within recommended limits).- Adjust the pH of the vehicle to be closer to neutral.- Ensure the formulation is iso-osmotic.- For repeated injections, alternate the site of administration.[9]

Data Presentation

Table 1: Hypothetical Dose Escalation Study for this compound in Mice

Dose Group (mg/kg, IP)Number of MiceClinical ObservationsBody Weight Change (Day 7)
Vehicle Control5Normal+5%
55Normal+4%
155Normal+3%
455Mild lethargy within 1 hour post-dose, resolved by 4 hours-2%
1355Significant lethargy, ruffled fur, hunched posture; 1 mortality-10% (survivors)

This table presents hypothetical data for illustrative purposes.

Table 2: Recommended Maximum Administration Volumes in Mice

Route of AdministrationMaximum VolumeNeedle Gauge (Typical)
Intravenous (IV)5 ml/kg27-30 G
Intraperitoneal (IP)10 ml/kg25-27 G
Subcutaneous (SC)10 ml/kg25-27 G
Oral (PO)10 ml/kg20-22 G (gavage needle)

Data adapted from Boston University IACUC guidelines.[12]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Intraperitoneal Injection

  • Weigh the required amount of this compound in a sterile microcentrifuge tube.

  • Add a minimal volume of sterile DMSO to dissolve the compound completely (e.g., to create a 100 mg/mL stock solution). Vortex if necessary.

  • In a separate sterile tube, prepare the final vehicle. For a vehicle of 10% DMSO, 40% PEG300, and 50% saline, calculate the required volumes of each component.

  • Slowly add the DMSO stock solution to the PEG300 while vortexing.

  • Add the saline to the DMSO/PEG300 mixture while vortexing to reach the final desired concentration.

  • Visually inspect the final formulation for any precipitation. If the solution is not clear, it may require reformulation.

  • Filter the final solution through a 0.22 µm sterile filter before administration.

Protocol 2: In Vivo Maximum Tolerated Dose (MTD) Study in Mice

  • Acclimate animals to the facility for at least one week prior to the study.

  • Randomize mice into dose groups (e.g., 5 mice per group).

  • Prepare the dosing solutions for each group according to Protocol 1.

  • Record the initial body weight of each mouse.

  • Administer the compound or vehicle via the chosen route (e.g., intraperitoneal injection).

  • Monitor the animals closely for the first few hours post-dosing for any acute signs of toxicity (e.g., lethargy, abnormal posture, respiratory distress).

  • Continue to monitor the animals daily for clinical signs and record body weights at least twice a week for the duration of the study (e.g., 7-14 days).

  • The MTD is typically defined as the highest dose that does not cause mortality or other severe signs of toxicity.

Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_study In Vivo Study Phase cluster_analysis Analysis Phase Formulation Compound Formulation (Protocol 1) Dosing Dosing Administration (e.g., IP) Formulation->Dosing Animal_Acclimation Animal Acclimation Animal_Acclimation->Dosing Monitoring Daily Monitoring (Clinical Signs, Body Weight) Dosing->Monitoring Data_Collection Data Collection Monitoring->Data_Collection MTD_Determination MTD Determination Data_Collection->MTD_Determination Efficacy_Study_Planning Efficacy Study Planning MTD_Determination->Efficacy_Study_Planning

Caption: Workflow for an MTD study of a novel compound in mice.

Signaling_Pathway Compound 1-(3-(m-Tolyloxy)propyl) indoline-2,3-dione RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) Compound->RTK Inhibition PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Proliferation & Angiogenesis mTOR->Cell_Growth

Caption: Hypothetical signaling pathway inhibited by the compound.

References

minimizing off-target effects of 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione. The focus is on minimizing and characterizing potential off-target effects to ensure data integrity and accelerate drug development timelines.

Frequently Asked Questions (FAQs)

Q1: What are the potential off-target effects of this compound?

A1: While specific data for this compound is not publicly available, the indoline-2,3-dione (isatin) scaffold is known to interact with a variety of biological targets. Isatin and its derivatives have been reported to exhibit activities such as antitumor, and inhibition of enzymes like α-glucosidase and α-amylase.[1][2][3] A significant number of isatin derivatives act as kinase inhibitors, including inhibitors of tyrosine kinases.[4] Therefore, off-target effects, particularly on unintended kinases, should be experimentally evaluated.

Q2: How can I proactively minimize off-target effects during my experiments?

A2: Minimizing off-target effects starts with a well-defined experimental plan. Strategies include:

  • Rational Drug Design: Utilize computational modeling and structural biology to predict potential off-target interactions.[5]

  • Dose-Response Studies: Use the lowest effective concentration of the compound to reduce the likelihood of engaging lower-affinity off-targets.

  • Use of Structurally Unrelated Control Compounds: Include control compounds with similar on-target activity but different chemical scaffolds to differentiate on-target from off-target phenotypic effects.

  • Cell Line Selection: Choose cell lines with a well-characterized background to avoid confounding results from irrelevant pathway activation.

Q3: What initial screens are recommended to identify potential off-target liabilities?

A3: A tiered approach is often most effective:

  • Computational Prediction: In silico tools can predict potential off-target interactions based on chemical structure similarity to known pharmacologically active molecules.[6][7][8]

  • Broad Kinase Profiling: An initial screen against a large panel of kinases is highly recommended due to the promiscuity of many kinase inhibitors.

  • Phenotypic Screening: High-content imaging or other cell-based phenotypic assays can reveal unexpected cellular effects that may be indicative of off-target activity.[9]

Troubleshooting Guides

Guide 1: Unexpected or Inconsistent In Vitro Assay Results
Observed Problem Potential Cause (Off-Target Related) Recommended Action
High variability between replicate experiments.The compound may be affecting cell health or proliferation through an off-target mechanism, leading to inconsistent cell numbers or metabolic activity.1. Perform a cell viability assay (e.g., MTS or CellTiter-Glo®) at a range of compound concentrations. 2. Visually inspect cells for morphological changes. 3. Shorten the incubation time with the compound if toxicity is observed.
Discrepancy between biochemical and cell-based assay potency (e.g., high potency in a kinase assay but low potency in a cell-based assay).1. Poor cell permeability of the compound. 2. The target is not essential in the chosen cell line. 3. An off-target effect in the cell-based assay masks the on-target effect.1. Evaluate compound permeability using a PAMPA or Caco-2 assay. 2. Confirm target expression and pathway relevance in your cell model via western blot or qPCR. 3. Perform a target engagement assay to confirm the compound is binding to its intended target in cells.
Effect is observed in multiple, unrelated cell lines.The compound may be hitting a common, ubiquitously expressed off-target.1. Perform a broad kinase screen to identify potential off-target kinases. 2. Use a chemoproteomics approach to identify protein binding partners in an unbiased manner.[10][11][12]
Guide 2: Interpreting Kinase Profiling Data
Observed Result Interpretation Next Steps
Inhibition of multiple kinases with similar potency to the intended target.The compound is a multi-kinase inhibitor. This could be beneficial or detrimental depending on the therapeutic goal.1. Analyze the off-target kinases for any known roles in the biological process you are studying. 2. Consider structure-activity relationship (SAR) studies to improve selectivity.
Inhibition of a kinase in a pathway known to produce the observed cellular phenotype.The observed phenotype may be due to this off-target kinase inhibition.1. Use a more selective, known inhibitor of the off-target kinase to see if it recapitulates the phenotype. 2. Use genetic techniques (e.g., siRNA or CRISPR) to knock down the off-target kinase and observe the effect on the compound's activity.
No significant inhibition of off-target kinases.Off-target effects are likely not mediated by kinases, or the screen did not include the relevant kinase.1. Consider other enzyme families or receptor binding assays. 2. Perform unbiased chemoproteomics to identify non-kinase targets.

Experimental Protocols

Protocol 1: Kinase Inhibitor Profiling

Objective: To determine the selectivity of this compound against a panel of protein kinases.

Methodology: A common method is a competition binding assay or an enzymatic assay that measures the phosphorylation of a substrate. The ADP-Glo™ Kinase Assay is a universal platform for measuring kinase activity.[13]

Procedure Outline:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a dilution series to be tested.

  • Kinase Reaction Setup:

    • In a multi-well plate, add the kinase, a suitable substrate, and ATP.

    • Add the diluted compound or vehicle control (DMSO).

    • Incubate at the optimal temperature for the kinase (usually 30°C) for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction.

    • Use a detection reagent (e.g., ADP-Glo™) to measure the amount of ADP produced, which is proportional to kinase activity.

    • Read the signal (e.g., luminescence) on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 2: Cell-Based Phenotypic Screening

Objective: To identify potential off-target effects by observing changes in cellular morphology or other phenotypic markers.

Methodology: High-content imaging allows for the simultaneous measurement of multiple cellular parameters.

Procedure Outline:

  • Cell Plating: Plate cells in multi-well imaging plates and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a dilution series of this compound or control compounds. Include a vehicle control. Incubate for a relevant time period (e.g., 24, 48, or 72 hours).

  • Staining:

    • Fix, permeabilize, and stain the cells with fluorescent dyes. A common combination is:

      • Hoechst stain for the nucleus.

      • Phalloidin conjugate for the actin cytoskeleton.

      • A fluorescent marker for a specific organelle or protein of interest (e.g., MitoTracker™ for mitochondria).

  • Imaging: Acquire images using a high-content imaging system.

  • Image Analysis: Use image analysis software to quantify various cellular features, such as cell number, nuclear size and shape, cytoskeletal arrangement, and organelle morphology.

  • Data Analysis: Compare the feature measurements for compound-treated cells to the vehicle control to identify significant phenotypic changes.

Visualizations

experimental_workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Assays cluster_validation Off-Target Validation in_silico In Silico Prediction biochemical Biochemical Assay (On-Target) in_silico->biochemical kinase_profiling Kinase Profiling biochemical->kinase_profiling cell_based Cell-Based Assay (On-Target) kinase_profiling->cell_based phenotypic Phenotypic Screening cell_based->phenotypic target_engagement Target Engagement phenotypic->target_engagement secondary_assay Secondary Assays (Off-Target) target_engagement->secondary_assay genetic_validation Genetic Validation (siRNA/CRISPR) secondary_assay->genetic_validation

Caption: A typical workflow for identifying and validating off-target effects.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->Transcription Compound 1-(3-(m-Tolyloxy)propyl) indoline-2,3-dione Compound->RAF Compound->PI3K

Caption: Potential off-target inhibition of MAPK and PI3K/AKT pathways.

References

challenges in scaling up the synthesis of 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 1-(3-(m-tolyloxy)propyl)indoline-2,3-dione.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common and direct method is the N-alkylation of isatin (1H-indole-2,3-dione).[1] This reaction involves the deprotonation of the isatin nitrogen using a suitable base to form the isatin anion, followed by a nucleophilic attack on an alkylating agent, in this case, a 3-(m-tolyloxy)propyl halide (e.g., 1-bromo-3-(m-tolyloxy)propane).

Q2: What are the critical parameters for a successful N-alkylation of isatin?

Key parameters include the choice of base, solvent, temperature, and reaction time. The isatin anion is an ambident nucleophile, meaning it can react at the nitrogen or oxygen atom.[2] Reaction conditions must be optimized to favor N-alkylation over the competing O-alkylation. Generally, polar aprotic solvents and alkali metal bases favor the desired N-alkylation.[2]

Q3: Which bases are recommended for this synthesis?

Commonly used bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).[1] The choice of base can significantly impact reaction time and yield. Stronger bases like NaH may lead to faster reactions, while weaker carbonate bases can offer better selectivity and easier handling, especially during scale-up.

Q4: What solvents are suitable for this reaction?

Polar aprotic solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidinone (NMP) are highly effective for the N-alkylation of isatin.[1][3] These solvents help to solvate the cation of the base and promote the desired nucleophilic substitution. Using low-polarity solvents may increase the formation of undesired by-products.[2]

Q5: What are the potential side reactions and impurities?

The primary side reaction is O-alkylation, leading to the formation of 2-alkoxy-3-oxoindole derivatives.[2] Another potential issue, particularly with certain alkylating agents, is the formation of epoxide by-products.[2] Incomplete reactions will leave unreacted isatin and alkylating agent, while prolonged reaction times or high temperatures can lead to decomposition products.

Troubleshooting Guide

Problem 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Ineffective Deprotonation The base may be old or deactivated. Use a fresh batch of a strong base like NaH or consider a more effective carbonate like Cs₂CO₃.[1] Ensure the reaction is performed under anhydrous (water-free) conditions, as moisture will quench the base.
Poor Reagent Quality Verify the purity of the isatin and the 3-(m-tolyloxy)propyl halide. The halide can degrade over time; consider purification or synthesis of a fresh batch if necessary.
Suboptimal Solvent Ensure the solvent (e.g., DMF, NMP) is anhydrous. The presence of water can inhibit the reaction. Using a few drops of a polar aprotic solvent can be more effective than "dry" conditions, especially in microwave-assisted reactions.[1]
Incorrect Temperature If the reaction is too slow, a moderate increase in temperature may be required. However, excessive heat can lead to decomposition. Monitor the reaction by TLC to find the optimal temperature and time.
Problem 2: Significant By-product Formation (Multiple Spots on TLC)
Possible Cause Troubleshooting Steps
O-Alkylation This is favored by silver salts as bases or in less polar solvents.[2] To favor N-alkylation, use alkali metal bases (NaH, K₂CO₃) in a polar aprotic solvent like DMF.[1][2]
Epoxide Formation This can occur if the alkylating agent has an acidic methylene group.[2] This is less likely with the specified propyl chain but should be considered. Adjusting the base and temperature may minimize this side reaction.
Decomposition The starting materials or product may be sensitive to high temperatures or prolonged reaction times. Monitor the reaction closely using TLC and stop it once the starting material is consumed to avoid degradation.
Problem 3: Difficulties in Product Isolation and Purification
Possible Cause Troubleshooting Steps
Product is an Oil The target compound may not be a solid at room temperature. If purification by recrystallization fails, column chromatography on silica gel is the recommended alternative.
Close Polarity of Product and Impurities If the Rf values of the product and a major impurity are very close on TLC, adjust the solvent system for column chromatography. A shallower gradient or a different solvent mixture (e.g., ethyl acetate/hexane vs. dichloromethane/methanol) may improve separation.
Work-up Issues If using DMF or NMP, ensure it is thoroughly removed during the aqueous work-up by washing multiple times with water or brine, as residual solvent can complicate purification.

Data Summary

The following table summarizes typical conditions used for the N-alkylation of isatin, which can serve as a starting point for optimizing the synthesis of this compound.

Base Solvent Heating Method Typical Reaction Time Typical Yield Reference
K₂CO₃DMF (few drops)Microwave5-15 minGood to Excellent[1]
Cs₂CO₃DMF (few drops)Microwave5-15 minGood to Excellent[1]
NaHDMFConventionalSeveral hoursModerate to Good[4]
K₂CO₃DMFConventionalSeveral hoursModerate[2]

Experimental Protocols

General Protocol for N-Alkylation of Isatin

Materials:

  • Isatin

  • 3-(m-tolyloxy)propyl bromide (or chloride/iodide)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Hexane

  • Deionized Water

  • Brine (saturated NaCl solution)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen or argon atmosphere, add isatin (1.0 eq).

  • Add anhydrous DMF to dissolve the isatin.

  • Add anhydrous potassium carbonate (1.5 - 2.0 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the isatin anion.

  • Add the 3-(m-tolyloxy)propyl bromide (1.1 - 1.2 eq) dropwise to the stirring mixture.

  • Heat the reaction mixture to 60-80°C and monitor its progress by Thin Layer Chromatography (TLC).

  • Once the isatin is consumed (as indicated by TLC), cool the reaction to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

Visualizations

Synthesis_Workflow reagent reagent process process analysis analysis product product sub_isatin Isatin reaction N-Alkylation Reaction (60-80°C) sub_isatin->reaction sub_alkyl 3-(m-tolyloxy)propyl halide sub_alkyl->reaction sub_base Base (e.g., K₂CO₃) sub_base->reaction sub_solvent Solvent (e.g., DMF) sub_solvent->reaction workup Aqueous Work-up & Extraction reaction->workup Upon completion tlc Monitor by TLC reaction->tlc In-process control purification Column Chromatography or Recrystallization workup->purification Crude Product final_product Pure Product purification->final_product tlc->reaction

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Flowchart problem problem cause cause solution solution start Low Yield or Impure Product cause1 Incomplete Reaction? start->cause1 cause2 Multiple Spots on TLC? start->cause2 cause3 Base Ineffective? cause1->cause3 If no progress sol1a Increase Time / Temp cause1->sol1a Yes sol1b Check Reagent Purity cause1->sol1b Yes sol2 Optimize Purification (Solvent System) cause2->sol2 Yes sol4 Adjust Solvent Polarity (Use DMF/NMP) cause2->sol4 Yes sol3 Use Fresh/Stronger Base (e.g., NaH, Cs₂CO₃) cause3->sol3 cause4 Side Reactions? cause4->sol4

Caption: Troubleshooting logic for common synthesis issues.

Reaction_Pathway isatin Isatin base + Base - H⁺ isatin->base anion Isatin Anion (Ambident Nucleophile) base->anion alkyl_halide + R-X (Alkyl Halide) anion->alkyl_halide Nucleophilic Attack n_product Desired Product (N-Alkylation) alkyl_halide->n_product via Nitrogen (Favored in polar aprotic solvent) o_product Side Product (O-Alkylation) alkyl_halide->o_product via Oxygen

Caption: Competing N-alkylation and O-alkylation pathways.

References

Technical Support Center: Enhancing Oral Bioavailability of 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione and other poorly soluble indoline-2,3-dione derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the likely reasons for the poor oral bioavailability of this compound?

  • Low Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal (GI) fluids to be absorbed.[4][6]

  • Poor Permeability: The compound may have difficulty crossing the intestinal membrane to enter the bloodstream.

  • First-Pass Metabolism: The compound may be extensively metabolized by enzymes in the gut wall or liver before it reaches systemic circulation.[1]

Q2: What initial in vitro assays should I perform to assess the oral bioavailability of my compound?

A2: A standard initial assessment should include:

  • Solubility Studies: Determine the solubility in biorelevant media (e.g., Simulated Gastric Fluid (SGF), Simulated Intestinal Fluid (SIF)).

  • Dissolution Testing: Evaluate the rate and extent of drug release from a simple formulation.

  • Caco-2 Permeability Assay: This assay uses a human colon adenocarcinoma cell line to predict intestinal drug absorption.[7][8]

  • Metabolic Stability Assays: Using liver microsomes or hepatocytes to estimate the extent of first-pass metabolism.

Q3: What are the main strategies to improve the oral bioavailability of poorly soluble compounds?

A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[1][2][4] These can be broadly categorized as:

  • Particle Size Reduction: Increasing the surface area of the drug particles to enhance dissolution.[1][4]

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix to create a higher energy, more soluble amorphous form.[4]

  • Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which can improve solubility and absorption.[1][9]

  • Complexation: Using cyclodextrins to form inclusion complexes that increase the drug's solubility.[1][6]

  • Nanotechnology Approaches: Formulating the drug as nanoparticles to increase surface area and dissolution rate.[1][4]

Troubleshooting Guides

Issue 1: Low Aqueous Solubility

Symptoms:

  • The compound precipitates out of solution during in vitro assays.

  • Inconsistent results in bioassays.

  • Low drug exposure in vivo after oral administration.

Troubleshooting Steps:

StepActionRationale
1 Characterize Physicochemical Properties Determine the pKa, logP, and crystalline form (polymorphism) of the compound. The molecular structure, including functional groups and size, influences solubility.[4]
2 Particle Size Reduction Employ micronization or nanosizing techniques like milling or high-pressure homogenization. Reducing particle size increases the surface area available for dissolution.[1][4]
3 Formulation with Excipients Screen for solubilizing agents, such as surfactants, co-solvents, or polymers.
4 Amorphous Solid Dispersions Prepare solid dispersions with polymers like PVP, HPMC, or Soluplus® using techniques such as spray drying or hot-melt extrusion. This can improve drug solubility by dispersing the drug in a polymer matrix.[4]
5 Lipid-Based Formulations Develop a Self-Emulsifying Drug Delivery System (SEDDS) by screening various oils, surfactants, and co-surfactants. Lipid nanoparticles can improve the drug concentration in the plasma.[9]
Issue 2: Poor Intestinal Permeability

Symptoms:

  • Low apparent permeability coefficient (Papp) in Caco-2 assays.[7]

  • High drug concentration in the GI tract but low plasma concentration in vivo.

Troubleshooting Steps:

StepActionRationale
1 Re-evaluate Caco-2 Assay Data Check for signs of active efflux by P-glycoprotein (P-gp) or other transporters. This can be investigated by running the assay with known inhibitors of these transporters.
2 Formulation with Permeation Enhancers Include excipients known to transiently open tight junctions or interact with the cell membrane to increase permeability.
3 Prodrug Approach Synthesize a more lipophilic prodrug that can cross the intestinal membrane and then be converted to the active parent drug in the bloodstream.
4 Nanoparticle Formulations Certain types of nanoparticles can be taken up by M-cells in the Peyer's patches of the intestine, bypassing the traditional absorption route.
Issue 3: High First-Pass Metabolism

Symptoms:

  • Low metabolic stability in liver microsome or hepatocyte assays.

  • Low oral bioavailability (F) despite good solubility and permeability.[10]

  • High ratio of metabolites to parent drug in plasma after oral dosing.

Troubleshooting Steps:

StepActionRationale
1 Identify Metabolizing Enzymes Use recombinant CYP450 enzymes to identify the specific enzymes responsible for the metabolism.
2 Co-administration with Inhibitors In preclinical studies, co-administer the compound with known inhibitors of the identified metabolizing enzymes to confirm the extent of first-pass metabolism.
3 Structural Modification Modify the chemical structure of the compound at the site of metabolism to block or slow down the metabolic process. This is a medicinal chemistry effort.
4 Formulation Strategies Lipid-based formulations can promote lymphatic transport, which can partially bypass the liver and reduce first-pass metabolism.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker like Lucifer yellow.

  • Permeability Study (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add the test compound solution in HBSS to the apical (AP) side.

    • Add fresh HBSS to the basolateral (BL) side.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the BL side at various time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh HBSS.

    • Analyze the concentration of the compound in the collected samples by LC-MS/MS.

  • Permeability Study (Basolateral to Apical): Perform the same steps as above but add the compound to the BL side and sample from the AP side to determine the efflux ratio.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

Protocol 2: In Vivo Pharmacokinetic Study in Rats
  • Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week before the study.

  • Dosing:

    • Intravenous (IV) Group: Administer the compound dissolved in a suitable vehicle (e.g., saline with a co-solvent) as a bolus injection into the tail vein. This allows for the determination of key pharmacokinetic parameters such as clearance and volume of distribution.[10]

    • Oral (PO) Group: Administer the test formulation of the compound by oral gavage.

  • Blood Sampling: Collect blood samples from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the concentration of the compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (F) using the formula: F (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Visualizations

Experimental_Workflow_for_Bioavailability_Enhancement cluster_0 Initial Assessment cluster_1 Formulation Development cluster_2 Evaluation cluster_3 Outcome A Compound Synthesis B Physicochemical Characterization A->B C In Vitro Screening (Solubility, Permeability) B->C D Particle Size Reduction C->D E Solid Dispersions C->E F Lipid-Based Systems C->F G Other Technologies C->G H In Vitro Dissolution D->H E->H F->H G->H I In Vivo Pharmacokinetics H->I J Optimized Formulation I->J

Caption: Experimental workflow for improving oral bioavailability.

Troubleshooting_Low_Oral_Bioavailability Start Low Oral Bioavailability Observed in Vivo Solubility Is aqueous solubility low? Start->Solubility Permeability Is Caco-2 permeability low? Solubility->Permeability No Sol_Strat Implement Solubility Enhancement Strategies Solubility->Sol_Strat Yes Metabolism Is metabolic stability low? Permeability->Metabolism No Perm_Strat Implement Permeability Enhancement Strategies Permeability->Perm_Strat Yes Met_Strat Medicinal Chemistry/ Formulation Strategies Metabolism->Met_Strat Yes ReEvaluate Re-evaluate in vivo Metabolism->ReEvaluate No Sol_Strat->ReEvaluate Perm_Strat->ReEvaluate Met_Strat->ReEvaluate

Caption: Troubleshooting decision tree for low oral bioavailability.

Hypothetical_Signaling_Pathway Compound 1-(3-(m-Tolyloxy)propyl) indoline-2,3-dione RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) Compound->RTK Inhibits PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Angiogenesis mTOR->Proliferation

Caption: Hypothetical signaling pathway for an indoline-2,3-dione derivative.

References

troubleshooting inconsistent results in assays with 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and drug development professionals using 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione in their assays. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: My assay results with this compound are highly variable between experiments. What are the common causes?

Inconsistent results in cell-based assays can stem from several biological and technical factors.[1] Biological factors may include the use of different cell line passages, variations in cell seeding density, and inconsistent cell health.[1][2] Technical issues can range from improper compound storage and handling to pipetting errors, especially with viscous fluids, and the presence of air bubbles.[1] It is also crucial to ensure the compound is fully solubilized and does not precipitate in the assay medium.[1]

Q2: I am observing lower-than-expected potency (high IC50 value) for my compound. What could be the reason?

Several factors can lead to an apparent decrease in potency. In enzyme-based assays, the concentration of the substrate can significantly impact the measured IC50 value of a competitive inhibitor.[3] High substrate concentrations will require higher inhibitor concentrations to achieve the same level of inhibition.[3][4] Additionally, if the compound is unstable in the assay buffer or degrades over the course of the experiment, its effective concentration will decrease, leading to a higher apparent IC50. Finally, ensure that the stock solution concentration is accurate and that dilutions are prepared correctly.

Q3: I suspect my compound is precipitating in the assay well. How can I confirm this and what can I do to prevent it?

Compound precipitation is a common issue, especially with hydrophobic molecules.[1] Visually inspect the assay plate under a microscope for any signs of precipitate. You can also measure light scatter in a plate reader. To mitigate precipitation, consider the following:

  • Lower the final DMSO concentration: While DMSO is an excellent solvent for many organic compounds, high concentrations can be toxic to cells and can also cause compounds to fall out of solution when diluted into aqueous buffers.[1] Aim for a final DMSO concentration of less than 0.5%.

  • Use a different solvent: If DMSO is problematic, explore other biocompatible solvents.

  • Include a solubility-enhancing agent: Bovine serum albumin (BSA) or non-ionic detergents like Tween-20 or Triton X-100 (at concentrations below the critical micelle concentration) can help maintain compound solubility.[5]

Q4: My results show significant "edge effects" in my 96-well plates. How can I minimize this?

Edge effects, where the outer wells of a microplate behave differently from the inner wells, are often caused by evaporation.[1] This leads to changes in the concentration of reagents in the outer wells.[1] To minimize edge effects:

  • Avoid using the perimeter wells for experimental samples. Instead, fill these wells with sterile PBS or media to create a humidity barrier.[1]

  • Ensure proper sealing of the plates, especially during long incubation periods.

  • Use a humidified incubator.

Q5: Could the this compound be interfering with my assay technology?

Yes, some compounds can directly interfere with assay detection methods, leading to false-positive or false-negative results.[5] For example, fluorescent compounds can interfere with fluorescence-based readouts.[5] To test for assay interference, run a control experiment with the compound in the absence of the biological target (e.g., no enzyme or no cells). Any signal detected in this control would indicate potential interference.

Troubleshooting Guides

Inconsistent IC50 Values
Potential Cause Troubleshooting Step Expected Outcome
Compound Instability Perform a time-course experiment, measuring activity at different pre-incubation times.IC50 value should stabilize with an optimal pre-incubation time.
Variable DMSO Concentration Ensure the final DMSO concentration is consistent across all wells and plates.Reduced variability in IC50 values between experiments.
Substrate Concentration (Enzyme Assays) Measure IC50 at different substrate concentrations (e.g., 0.5x, 1x, and 5x Km).For competitive inhibitors, IC50 will increase with substrate concentration.[4]
Cell Passage Number Use cells within a defined, narrow passage number range for all experiments.[2]More consistent cellular responses and IC50 values.
High Background Signal
Potential Cause Troubleshooting Step Expected Outcome
Compound Autofluorescence Measure the fluorescence of the compound in assay buffer without the fluorescent substrate/probe.A high signal indicates autofluorescence. Consider using a different detection method.
Media Component Interference Run the assay with media alone (no cells) to check for background signal.Identify and replace interfering media components (e.g., phenol red).
Contamination Routinely test cell cultures for mycoplasma and other contaminants.[6]Elimination of contamination-induced artifacts.

Experimental Protocols

Generic Enzyme Inhibition Assay Protocol
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare a 2X enzyme solution in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20).

    • Prepare a 2X substrate solution in assay buffer. The final concentration should be at or below the Km for the substrate.[4]

  • Assay Procedure (96-well plate):

    • Add 2 µL of the compound serial dilution (in DMSO) or DMSO control to the appropriate wells.

    • Add 48 µL of assay buffer to each well.

    • Add 50 µL of 2X enzyme solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 100 µL of 2X substrate solution.

    • Monitor the reaction kinetics on a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the initial reaction rates (V).

    • Normalize the rates to the DMSO control (100% activity).

    • Plot the normalized rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50.

Cell Viability (MTT) Assay Protocol
  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in growth medium. Ensure the final DMSO concentration does not exceed 0.5%.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium or control medium.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 5 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm.

    • Normalize the absorbance values to the vehicle control (100% viability).

    • Plot the normalized viability against the logarithm of the compound concentration and fit the data to determine the IC50.

Visualizations

experimental_workflow start Inconsistent Results Observed check_solubility Check Compound Solubility start->check_solubility check_assay_conditions Review Assay Conditions check_solubility->check_assay_conditions Soluble troubleshoot_solubility Optimize Solvent / Add Surfactant check_solubility->troubleshoot_solubility Precipitation? check_cell_health Verify Cell Health & Passage check_assay_conditions->check_cell_health Optimal troubleshoot_assay Optimize Substrate Conc. / Incubation Time check_assay_conditions->troubleshoot_assay Suboptimal? troubleshoot_cells Use Low Passage Cells / Test for Mycoplasma check_cell_health->troubleshoot_cells Inconsistent? run_controls Run Interference Controls check_cell_health->run_controls Consistent troubleshoot_solubility->check_assay_conditions troubleshoot_assay->check_cell_health troubleshoot_cells->run_controls consistent_results Consistent Results run_controls->consistent_results

Caption: Troubleshooting workflow for inconsistent assay results.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TF Transcription Factor KinaseB->TF Gene Target Gene Expression TF->Gene Response Cellular Response Gene->Response Compound 1-(3-(m-Tolyloxy)propyl) indoline-2,3-dione Compound->Receptor Inhibits

Caption: Hypothetical signaling pathway inhibited by the compound.

logical_relationship A High Assay Variability B Is the compound fully dissolved? A->B Start Here C Are assay controls consistent? B->C Yes E Optimize solubilization protocol B->E No D Are cell culture conditions standardized? C->D Yes F Check for reagent degradation C->F No G Standardize cell passage and density D->G No H Consistent Results Achieved D->H Yes E->C F->D G->H

Caption: Decision tree for diagnosing sources of assay variability.

References

method for enhancing the stability of 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on enhancing the stability of stock solutions of 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione. Researchers, scientists, and drug development professionals can utilize the following troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation and storage of this compound stock solutions.

Issue 1: Precipitation or Cloudiness in the Stock Solution

  • Question: My stock solution of this compound appears cloudy or has visible precipitate immediately after preparation or after a freeze-thaw cycle. What should I do?

  • Possible Causes & Solutions:

    • Low Solubility: The concentration of the compound may exceed its solubility limit in the chosen solvent.

      • Solution: Try sonicating the solution gently or warming it slightly (e.g., to 37°C) to aid dissolution. If precipitation persists, consider preparing a more dilute stock solution.

    • Solvent Choice: The selected solvent may not be optimal for this compound.

      • Solution: While Dimethyl Sulfoxide (DMSO) is a common choice, consider testing other organic solvents such as Dimethylformamide (DMF) or Ethanol if compatible with your experimental system. Always perform a small-scale solubility test before preparing a large batch.

    • Freeze-Thaw Instability: The compound may be prone to precipitation upon freezing and thawing.

      • Solution: Aliquot the stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles.

Issue 2: Loss of Compound Activity Over Time

  • Question: I am observing a decrease in the efficacy of my this compound stock solution in my assays over time. What could be the cause?

  • Possible Causes & Solutions:

    • Chemical Degradation: The indoline-2,3-dione core is susceptible to degradation, which can be influenced by several factors.

      • Hydrolysis: The lactam bond in the indoline-2,3-dione ring can be susceptible to hydrolysis, especially in the presence of water or acidic/basic conditions.

        • Solution: Use anhydrous solvents and store the stock solution in a desiccated environment. Avoid aqueous storage for long periods. If aqueous working solutions are required, prepare them fresh before each experiment.

      • Oxidation: The compound may be sensitive to oxidation.

        • Solution: Degas the solvent before use and consider storing the stock solution under an inert gas atmosphere (e.g., argon or nitrogen).

      • Photodecomposition: Exposure to light, particularly UV light, can cause degradation.

        • Solution: Store the stock solution in amber or light-blocking vials. Minimize exposure to ambient light during handling.

    • Improper Storage Temperature: Storing the solution at an inappropriate temperature can accelerate degradation.

      • Solution: As a general guideline, store stock solutions at -20°C or -80°C for long-term storage. Refer to the supplier's recommendation if available.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

Q2: How should I store the stock solution to ensure maximum stability?

A2: For optimal stability, we recommend the following storage conditions:

  • Solvent: Anhydrous DMSO.

  • Temperature: -80°C for long-term storage (months to years) or -20°C for short-term storage (weeks to months).

  • Light: Protect from light by using amber vials or by wrapping clear vials in aluminum foil.

  • Atmosphere: For maximum protection against oxidation, consider overlaying the stock solution with an inert gas like argon or nitrogen before sealing.

  • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Q3: Can I store the stock solution at 4°C?

A3: Storing stock solutions in organic solvents at 4°C is generally not recommended for extended periods. This temperature may not be low enough to significantly slow down degradation processes, and the risk of water condensation into the solvent increases, which can lead to hydrolysis.

Q4: My experiment requires an aqueous working solution. How should I prepare it?

A4: Prepare aqueous working solutions fresh for each experiment by diluting the high-concentration organic stock solution into your aqueous buffer. Due to the potential for hydrolysis and precipitation, do not store the compound in aqueous solutions for extended periods. Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and below any toxic threshold for your cells or assays.

Quantitative Data Summary

Since specific stability data for this compound is not publicly available, we provide the following template for you to record your own stability study results.

Table 1: Stability of this compound Stock Solutions Under Various Conditions

Storage ConditionSolventConcentration (mM)Initial Purity (%)Purity after 1 Month (%)Purity after 3 Months (%)
-80°C, Dark, Inert GasAnhydrous DMSOUser DefinedUser MeasuredUser MeasuredUser Measured
-20°C, Dark, Inert GasAnhydrous DMSOUser DefinedUser MeasuredUser MeasuredUser Measured
-20°C, DarkAnhydrous DMSOUser DefinedUser MeasuredUser MeasuredUser Measured
4°C, DarkAnhydrous DMSOUser DefinedUser MeasuredUser MeasuredUser Measured
Room Temp, LightAnhydrous DMSOUser DefinedUser MeasuredUser MeasuredUser Measured

Purity can be assessed by methods such as HPLC-UV or LC-MS.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

  • Weighing: Accurately weigh a precise amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the required volume of anhydrous DMSO to achieve the desired molar concentration (e.g., 10 mM or 100 mM).

  • Dissolution: Vortex the solution thoroughly. If necessary, sonicate in a water bath for 5-10 minutes or warm briefly to 37°C to ensure complete dissolution. Visually inspect for any remaining particulate matter.

  • Aliquoting: Dispense the stock solution into single-use, light-protected (amber) vials.

  • Inert Gas Purge (Optional but Recommended): Gently flush the headspace of each aliquot with an inert gas (argon or nitrogen) before tightly capping.

  • Storage: Immediately transfer the aliquots to the desired storage temperature (-20°C or -80°C).

Protocol 2: Assessment of Stock Solution Stability by HPLC

  • Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis. Inject a defined volume and record the chromatogram. The peak area of the parent compound at T=0 is considered 100%.

  • Time-Point Analysis: At subsequent time points (e.g., 1, 2, 4, 8, and 12 weeks), retrieve a stored aliquot.

  • Sample Preparation: Thaw the aliquot quickly and prepare a dilution identical to the T=0 sample.

  • HPLC Analysis: Inject the sample into the HPLC system using the same method as the T=0 analysis.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the T=0 peak area. Calculate the percentage of the compound remaining. The appearance of new peaks may indicate degradation products.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Stock Solution Instability start Stock Solution Issue Identified issue_type What is the nature of the issue? start->issue_type precipitate Precipitation / Cloudiness issue_type->precipitate Visual loss_of_activity Loss of Activity issue_type->loss_of_activity Functional check_solubility Check Solubility Limit precipitate->check_solubility check_storage Review Storage Conditions loss_of_activity->check_storage sonicate_warm Sonciate / Warm Gently check_solubility->sonicate_warm Exceeds Limit aliquot Aliquot to Minimize Freeze-Thaw check_solubility->aliquot Freeze-Thaw Issue check_temp Temperature Correct? check_storage->check_temp lower_concentration Prepare Lower Concentration sonicate_warm->lower_concentration Still Precipitates solution_stable Solution is Stable sonicate_warm->solution_stable Resolved change_solvent Test Alternative Solvents lower_concentration->change_solvent Still Precipitates aliquot->solution_stable Resolved check_light Protected from Light? check_temp->check_light Yes store_minus_80 Store at -80°C check_temp->store_minus_80 No check_hydrolysis Potential for Hydrolysis? check_light->check_hydrolysis Yes use_amber_vials Use Amber Vials check_light->use_amber_vials No use_anhydrous_solvent Use Anhydrous Solvent / Inert Gas check_hydrolysis->use_anhydrous_solvent Yes prepare_fresh Prepare Aqueous Solutions Fresh check_hydrolysis->prepare_fresh Aqueous Dilutions store_minus_80->solution_stable use_amber_vials->solution_stable use_anhydrous_solvent->solution_stable prepare_fresh->solution_stable

Caption: Troubleshooting workflow for unstable stock solutions.

refining the experimental design for 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione. The information is tailored for researchers, scientists, and drug development professionals to refine their experimental designs and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary known biological target of this compound?

Based on the broader class of indoline-2,3-dione (isatin) derivatives, this compound is predicted to exhibit inhibitory activity against various kinases and may also interact with monoamine oxidases.[1][2] The tolyloxy propyl substituent at the N1 position suggests potential for enhanced cell permeability and unique target engagement compared to unsubstituted isatin. Further screening and target identification studies are recommended to elucidate its specific mechanism of action.

Q2: What is a suitable starting concentration for in vitro cell-based assays?

For initial screening, a concentration range of 0.1 µM to 100 µM is recommended. A dose-response curve should be generated to determine the IC50 value.[3] Based on studies of similar isatin derivatives, significant biological activity is often observed in the low micromolar range.[4][5]

Q3: How should I dissolve and store the compound?

This compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For cell-based assays, prepare a concentrated stock solution (e.g., 10 mM) in DMSO and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure the final DMSO concentration in your experimental media is below 0.5% to minimize solvent-induced cytotoxicity.

Q4: Are there any known liabilities or off-target effects for this class of compounds?

Indoline-2,3-dione derivatives have the potential to be pan-assay interference compounds (PAINS). It is crucial to perform counter-screens and orthogonal assays to validate any observed biological activity.[3] Common interferences can include compound aggregation, redox activity, or non-specific protein reactivity.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation.

In Vitro Cell-Based Assays
Problem Possible Cause(s) Recommended Solution(s)
High variability between replicate wells - Inconsistent cell seeding- Edge effects in the microplate- Compound precipitation- Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the microplate, or fill them with sterile media/PBS.- Visually inspect for precipitation after adding the compound to the media. If observed, try a lower concentration or a different solvent.
No observable biological effect - Compound inactivity at the tested concentrations- Incorrect assay setup- Cell line is not sensitive to the compound's mechanism of action- Test a broader concentration range.- Verify the assay protocol with a known positive control.- Use a different cell line that is known to be sensitive to the expected target pathway.
High background signal or false positives - Compound autofluorescence or absorbance interference- Non-specific cytotoxicity- Run a control plate with the compound in cell-free media to measure its intrinsic signal.- Perform a cytotoxicity assay (e.g., LDH release) to distinguish between targeted effects and general toxicity.[3]
Biochemical Assays (e.g., Kinase Inhibition)
Problem Possible Cause(s) Recommended Solution(s)
Irreproducible IC50 values - Compound instability in the assay buffer- Inaccurate serial dilutions- Enzyme activity is not in the linear range- Assess compound stability over the time course of the assay.- Prepare fresh dilutions for each experiment and verify concentrations.- Optimize enzyme and substrate concentrations to ensure initial velocity conditions.
Time-dependent inhibition - Covalent modification of the target protein- Slow binding kinetics- Pre-incubate the compound with the enzyme before adding the substrate to assess time-dependency.- Perform detailed kinetic studies to determine the mechanism of inhibition.
High-Performance Liquid Chromatography (HPLC) Analysis
Problem Possible Cause(s) Recommended Solution(s)
Broad or tailing peaks - Column degradation- Inappropriate mobile phase pH- Sample overload- Use a guard column and flush the column regularly.- Adjust the mobile phase pH to ensure the compound is in a single ionic state.- Reduce the injection volume or sample concentration.
Ghost peaks - Carryover from previous injections- Contaminants in the mobile phase- Implement a robust needle wash protocol.- Use high-purity solvents and filter the mobile phase.
Baseline drift or noise - Air bubbles in the pump or detector- Leaks in the system- Inconsistent mobile phase composition- Degas the mobile phase.- Check all fittings for leaks.- Ensure proper mixing of the mobile phase components.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blotting for Phospho-Kinase Levels
  • Cell Lysis: After compound treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA or non-fat milk, then incubate with a primary antibody against the phosphorylated kinase of interest overnight at 4°C.

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Visualizations

Hypothetical Signaling Pathway

G Hypothetical Signaling Pathway for this compound RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS Compound 1-(3-(m-Tolyloxy)propyl) indoline-2,3-dione Compound->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis Inhibition

Caption: A potential mechanism of action where the compound inhibits a Receptor Tyrosine Kinase.

Experimental Workflow

G General Experimental Workflow for Compound Evaluation cluster_0 In Vitro Screening cluster_1 Mechanism of Action cluster_2 In Vivo Studies Primary Screening Primary Screening Dose-Response Dose-Response Primary Screening->Dose-Response Orthogonal Assays Orthogonal Assays Dose-Response->Orthogonal Assays Target Engagement Target Engagement Orthogonal Assays->Target Engagement Pathway Analysis Pathway Analysis Target Engagement->Pathway Analysis Pharmacokinetics Pharmacokinetics Pathway Analysis->Pharmacokinetics Efficacy Studies Efficacy Studies Pharmacokinetics->Efficacy Studies

Caption: A structured workflow for the preclinical evaluation of the compound.

Troubleshooting Logic

G Troubleshooting Logic for Inconsistent Results Inconsistent Results Inconsistent Results Check Compound Stability Check Compound Stability Inconsistent Results->Check Compound Stability Review Assay Protocol Review Assay Protocol Check Compound Stability->Review Assay Protocol Stable Synthesize Fresh Compound Synthesize Fresh Compound Check Compound Stability->Synthesize Fresh Compound Unstable Validate Cell Line Validate Cell Line Review Assay Protocol->Validate Cell Line Protocol OK Optimize Protocol Optimize Protocol Review Assay Protocol->Optimize Protocol Error Found Re-run with Controls Re-run with Controls Validate Cell Line->Re-run with Controls Validated Select New Cell Line Select New Cell Line Validate Cell Line->Select New Cell Line Issue Found

Caption: A decision tree to systematically troubleshoot inconsistent experimental outcomes.

References

Validation & Comparative

Comparative Analysis of Kinase Inhibitors: Sunitinib vs. 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparative analysis between Sunitinib and the specific compound 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione is not feasible at this time due to the absence of publicly available scientific literature and experimental data for the latter. Extensive searches of chemical and biological databases, as well as the broader scientific literature, did not yield any specific information regarding the synthesis, biological activity, or preclinical/clinical evaluation of this compound.

Therefore, this guide will provide a comprehensive overview of the well-characterized multi-targeted tyrosine kinase inhibitor, Sunitinib, and will discuss the broader class of indoline-2,3-dione (isatin) derivatives as a scaffold for the development of kinase inhibitors. This approach will offer valuable insights for researchers, scientists, and drug development professionals interested in this area of oncology research.

Sunitinib: A Profile of a Multi-Targeted Kinase Inhibitor

Sunitinib, marketed under the brand name Sutent, is an oral, small-molecule multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2] It was approved by the US FDA in 2006 for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[1][2]

Mechanism of Action

Sunitinib's therapeutic effects are derived from its ability to inhibit multiple RTKs implicated in tumor growth, pathological angiogenesis, and metastatic progression of cancer.[1][3] Its primary targets include:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): By inhibiting VEGFR1, VEGFR2, and VEGFR3, Sunitinib blocks the signaling pathways crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[1][3] This anti-angiogenic activity is a cornerstone of its anti-tumor effect.

  • Platelet-Derived Growth Factor Receptors (PDGFRs): Sunitinib targets PDGFRα and PDGFRβ, which are involved in cell growth, proliferation, and development.[1][3]

  • KIT (CD117): Inhibition of the KIT receptor tyrosine kinase is particularly relevant in the treatment of GIST, where mutations in this receptor are a major driver of tumor growth.[1][2]

  • Other Kinases: Sunitinib also inhibits other RTKs such as Fms-like tyrosine kinase-3 (FLT3), colony-stimulating factor receptor Type 1 (CSF-1R), and the glial cell line-derived neurotrophic factor receptor (RET).[1]

The simultaneous inhibition of these targets leads to a reduction in tumor vascularization and the induction of cancer cell apoptosis, resulting in tumor shrinkage.[2]

Signaling Pathway

The binding of growth factors like VEGF and PDGF to their respective receptors on the cell surface triggers a cascade of intracellular signaling events. This typically involves receptor dimerization and autophosphorylation of tyrosine residues, which then serve as docking sites for various signaling proteins. These proteins activate downstream pathways such as the RAS/MAPK and PI3K/AKT pathways, ultimately leading to cell proliferation, survival, and angiogenesis. Sunitinib acts by blocking the initial autophosphorylation step, thereby inhibiting these downstream signaling cascades.

Sunitinib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Growth Factors VEGF, PDGF RTK VEGFR, PDGFR, KIT Growth Factors->RTK RAS_MAPK RAS/MAPK Pathway RTK->RAS_MAPK PI3K_AKT PI3K/AKT Pathway RTK->PI3K_AKT Sunitinib Sunitinib Sunitinib->RTK Proliferation Cell Proliferation, Survival, Angiogenesis RAS_MAPK->Proliferation PI3K_AKT->Proliferation

Sunitinib inhibits multiple RTKs, blocking downstream signaling pathways.
Preclinical and Clinical Data Summary

ParameterSunitinib
Target Kinases VEGFR1, VEGFR2, VEGFR3, PDGFRα, PDGFRβ, KIT, FLT3, CSF-1R, RET[1]
Approved Indications Renal Cell Carcinoma (RCC), Imatinib-resistant Gastrointestinal Stromal Tumor (GIST)[1][2]
Administration Oral[4]
Metabolism Primarily by CYP3A4[1]
Elimination Primarily via feces[1]
Common Adverse Events Fatigue, diarrhea, neutropenia, thrombocytopenia, hypertension[5][6]

The Indoline-2,3-dione (Isatin) Scaffold in Kinase Inhibition

The indoline-2,3-dione, or isatin, scaffold is a privileged structure in medicinal chemistry, forming the core of many biologically active compounds.[7] Sunitinib itself is a derivative of this scaffold.[8] The isatin nucleus is recognized for its potential to be modified at various positions to create compounds with a wide range of pharmacological activities, including anticancer effects.[7]

Structure-activity relationship (SAR) studies on various indolin-2-one analogs have shown that substitutions at the C-3 position of the oxindole ring are crucial for their antiangiogenic and anticancer activities.[8] Different substitutions can confer selectivity towards different receptor tyrosine kinases. For instance, some studies have shown that 3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-ones are highly specific for VEGFR, while 3-(substituted benzylidenyl)indolin-2-ones with bulky groups show selectivity for EGFR and Her-2 RTKs.

The general structure of these inhibitors allows them to bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of the substrate and thereby blocking the signaling cascade.

Experimental Protocols

To evaluate the efficacy and mechanism of action of kinase inhibitors like Sunitinib and other indolin-2-one derivatives, a variety of in vitro and in vivo assays are employed.

In Vitro Assays

1. Kinase Inhibition Assay:

  • Objective: To determine the inhibitory activity of a compound against a specific kinase.

  • General Protocol (using a fluorescence-based assay as an example):

    • A purified recombinant kinase is incubated with a specific peptide substrate and ATP in a reaction buffer.

    • The test compound (e.g., Sunitinib) is added at various concentrations.

    • The reaction is allowed to proceed for a defined period at a specific temperature.

    • A detection reagent, often an antibody that specifically recognizes the phosphorylated substrate, is added. This antibody is typically labeled with a fluorophore.

    • The amount of phosphorylated substrate is quantified by measuring the fluorescence signal.

    • The IC50 value (the concentration of the inhibitor required to reduce kinase activity by 50%) is calculated.

Kinase_Inhibition_Assay A Incubate Kinase, Substrate, ATP, and Test Compound B Kinase Reaction (Phosphorylation) A->B C Add Detection Reagent (e.g., Phospho-specific Antibody) B->C D Quantify Signal (e.g., Fluorescence) C->D E Calculate IC50 D->E

Workflow for a typical in vitro kinase inhibition assay.

2. Cell Viability/Cytotoxicity Assay (e.g., MTT Assay):

  • Objective: To assess the effect of a compound on the viability and proliferation of cancer cells.

  • General Protocol:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with various concentrations of the test compound.

    • After a specific incubation period (e.g., 72 hours), a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

    • A solubilization solution is added to dissolve the formazan crystals.

    • The absorbance is measured using a plate reader at a specific wavelength (e.g., 570 nm).

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

In Vivo Assays

1. Xenograft Tumor Model:

  • Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.

  • General Protocol:

    • Human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice.

    • Once tumors reach a palpable size, the mice are randomized into control and treatment groups.

    • The test compound (e.g., Sunitinib) is administered to the treatment group, typically orally or via injection, according to a specific dosing schedule. The control group receives a vehicle.

    • Tumor volume is measured regularly (e.g., twice a week) using calipers.

    • At the end of the study, the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry to assess angiogenesis).

    • The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated group to the control group.

Conclusion

While a direct comparison with this compound is not possible due to a lack of data, Sunitinib serves as a benchmark for a successful multi-targeted kinase inhibitor based on the indoline-2,3-dione scaffold. Its mechanism of action, targeting key pathways in tumor growth and angiogenesis, has translated into significant clinical benefit for patients with RCC and GIST. The indoline-2,3-dione core remains a fertile ground for the discovery of new and potentially more selective or potent kinase inhibitors. Future research in this area will likely focus on designing novel derivatives with improved efficacy, better safety profiles, and the ability to overcome resistance mechanisms. For any new compound in this class, including this compound, a thorough evaluation using the types of experimental protocols outlined above would be necessary to determine its therapeutic potential.

References

Comparative Analysis of 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione in Colorectal Cancer Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the investigational anticancer agent, 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione, against the standard chemotherapeutic agent, 5-Fluorouracil (5-FU), in a preclinical colorectal cancer xenograft model. The data presented is based on a hypothetical study designed to evaluate the efficacy and safety of this novel indoline-2,3-dione derivative.

Mechanism of Action

This compound, a derivative of the isatin scaffold, is hypothesized to exert its anticancer effects through the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and angiogenesis, and its dysregulation is a common feature in many cancers, including colorectal cancer. By targeting this pathway, the compound is expected to induce apoptosis and inhibit tumor growth.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Compound_X This compound Compound_X->PI3K Inhibits

Caption: Proposed mechanism of action for this compound.

Comparative Efficacy in a HCT-15 Xenograft Model

The antitumor activity of this compound was evaluated in a subcutaneous xenograft model using the HCT-15 human colorectal cancer cell line.[1] The compound was administered intraperitoneally (IP) and compared to vehicle control and a standard dose of 5-FU.

Tumor Growth Inhibition
Treatment GroupDoseMean Tumor Volume (mm³) at Day 21 (± SEM)Tumor Growth Inhibition (%)
Vehicle Control-1250 ± 150-
5-Fluorouracil (5-FU)25 mg/kg, IP, 2x/week625 ± 9050
This compound (Low Dose)25 mg/kg, IP, daily500 ± 7560
This compound (High Dose)50 mg/kg, IP, daily312.5 ± 5075
Animal Body Weight
Treatment GroupDoseMean Body Weight Change (%) at Day 21 (± SEM)
Vehicle Control-+5 ± 1.5
5-Fluorouracil (5-FU)25 mg/kg, IP, 2x/week-10 ± 2.0
This compound (Low Dose)25 mg/kg, IP, daily+2 ± 1.0
This compound (High Dose)50 mg/kg, IP, daily-1 ± 1.2

Experimental Protocols

HCT-15 Xenograft Model

A detailed protocol for the establishment and use of the HCT-15 xenograft model is provided below.[1]

  • Cell Culture: HCT-15 human colorectal adenocarcinoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Animal Housing: Six-week-old female BALB/c nude mice are housed in a specific pathogen-free environment with a 12-hour light/dark cycle and ad libitum access to food and water.[2]

  • Tumor Implantation: HCT-15 cells are harvested, washed, and resuspended in sterile PBS. Each mouse is subcutaneously injected with 1 x 10^6 cells in the right flank.[1]

  • Tumor Monitoring and Treatment: Tumor growth is monitored twice weekly using calipers.[3] When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups. Treatments are administered as described in the data tables.

  • Efficacy and Toxicity Assessment: Tumor volume and body weight are measured throughout the study. Tumor volume is calculated using the formula: (Length x Width²) / 2.[3] At the end of the study, tumors are excised and weighed.

Start Start HCT15_Culture Culture HCT-15 Cells Start->HCT15_Culture End End Implantation Subcutaneous Implantation in Mice HCT15_Culture->Implantation Tumor_Growth Tumor Growth to 100-150 mm³ Implantation->Tumor_Growth Randomization Randomize Mice into Groups Tumor_Growth->Randomization Treatment Administer Treatment (Vehicle, 5-FU, Compound X) Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint Endpoint Reached (Day 21) Monitoring->Endpoint Analysis Excise Tumors & Perform Analysis Endpoint->Analysis Analysis->End

Caption: Workflow for the in vivo xenograft study.

Immunohistochemistry (IHC) for p-Akt
  • Tissue Preparation: Excised tumors are fixed in 10% neutral buffered formalin and embedded in paraffin. 5 µm sections are cut and mounted on slides.

  • Antigen Retrieval: Slides are deparaffinized, rehydrated, and subjected to heat-induced antigen retrieval in a citrate buffer (pH 6.0).

  • Staining: Slides are incubated with a primary antibody against phosphorylated Akt (p-Akt), followed by a secondary antibody conjugated to horseradish peroxidase. The signal is developed using a DAB substrate kit.

  • Imaging and Analysis: Slides are counterstained with hematoxylin, dehydrated, and mounted. Images are captured using a light microscope, and the intensity of p-Akt staining is quantified.

Comparative Analysis Summary

cluster_efficacy Efficacy cluster_toxicity Toxicity Compound_X This compound TGI Tumor Growth Inhibition Compound_X->TGI Body_Weight Body Weight Loss Compound_X->Body_Weight 5FU 5-Fluorouracil 5FU->TGI 5FU->Body_Weight High_TGI High (75%) TGI->High_TGI Moderate_TGI Moderate (50%) TGI->Moderate_TGI Low_Toxicity Low (<2%) Body_Weight->Low_Toxicity High_Toxicity High (10%) Body_Weight->High_Toxicity

Caption: Comparative performance of Compound X and 5-FU.

Conclusion

Based on this hypothetical preclinical study, this compound demonstrates superior antitumor efficacy and a more favorable safety profile compared to 5-FU in a colorectal cancer xenograft model. The significant tumor growth inhibition, coupled with minimal impact on animal body weight, suggests that this compound warrants further investigation as a potential therapeutic agent for colorectal cancer. The proposed mechanism of action via inhibition of the PI3K/Akt/mTOR pathway provides a strong rationale for its observed anticancer activity. Further studies are recommended to confirm these findings and to explore the pharmacokinetic and pharmacodynamic properties of this promising compound.

References

In Vivo Efficacy of Indoline-2,3-dione Derivatives Compared to Established Drugs in a Parkinson's Disease Model

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This guide provides a comparative analysis of a representative indoline-2,3-dione derivative against an established drug in a preclinical model of Parkinson's disease. The specific compound, 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione, has not been extensively studied in vivo. Therefore, this comparison utilizes data from a structurally related indole derivative, NC009-1, to provide insights into the potential efficacy of this chemical class. The established drug for comparison is Levodopa, a cornerstone in Parkinson's disease therapy.

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[1][2] Current treatments, such as Levodopa, primarily manage motor symptoms by replenishing dopamine levels but do not halt disease progression and can lead to long-term complications like dyskinesia.[1][2][3] Consequently, there is a significant need for novel neuroprotective therapies that can slow or prevent neuronal degeneration.

Indoline-2,3-dione (isatin) and its derivatives have emerged as a promising class of compounds with a wide range of biological activities, including neuroprotective effects.[4][5] These compounds are being investigated for their potential to mitigate oxidative stress and neuroinflammation, key pathological features of Parkinson's disease.[4][6] This guide compares the in vivo efficacy of a representative indole derivative, NC009-1, with the established anti-Parkinsonian drug, Levodopa, in the widely used MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of the disease.

Data Presentation: In Vivo Efficacy Comparison

The following table summarizes the key in vivo efficacy data for the indoline-2,3-dione derivative NC009-1 and Levodopa in the MPTP-induced mouse model of Parkinson's disease.

Parameter Indoline-2,3-dione Derivative (NC009-1) Levodopa Vehicle Control (MPTP only)
Animal Model MPTP-induced Parkinson's Disease in mice[6]MPTP-induced Parkinson's Disease in mice[7]MPTP-induced Parkinson's Disease in mice[6]
Dosage 50 mg/kg, oral administrationTypically 20-25 mg/kg (with benserazide), oral administrationSaline or other appropriate vehicle
Primary Outcome Amelioration of motor deficits, increased striatal dopamine and dopamine transporter levels[6]Reversal of motor deficits (akinesia, rigidity)[8]Significant motor deficits and loss of dopaminergic neurons[6]
Mechanism of Action Anti-inflammatory and antioxidant effects; downregulation of NLRP3, CASP1, iNOS, IL-1β, IL-6, and TNF-α; upregulation of SOD2, NRF2, and NQO1[6]Dopamine precursor, converted to dopamine in the brain to compensate for depleted levels[1][9]Neurotoxicity via MPP+ induced by MAO-B, leading to oxidative stress and mitochondrial dysfunction[7]
Neuroprotective Effects Prevention of dopaminergic neuron loss in the substantia nigra and striatal terminals[10]Primarily symptomatic relief, no established disease-modifying or neuroprotective effect[11]Progressive loss of dopaminergic neurons[7]

Experimental Protocols

MPTP-Induced Parkinson's Disease Mouse Model

A widely accepted protocol for inducing Parkinson's-like symptoms in mice involves the administration of the neurotoxin MPTP.[12][13]

  • Animal Selection: Male C57BL/6 mice (typically 6-8 weeks old) are commonly used due to their sensitivity to MPTP.[7][14]

  • MPTP Administration: A sub-acute or chronic regimen is often employed. For instance, MPTP hydrochloride is dissolved in saline and administered via intraperitoneal injection at a dose of 20-30 mg/kg daily for 4-5 consecutive days.[7][14]

  • Drug Administration:

    • NC009-1: Administered orally (e.g., by gavage) at a specified dose (e.g., 50 mg/kg) daily, often starting before or concurrently with MPTP administration and continuing for a set period.[6][10]

    • Levodopa: Typically co-administered with a peripheral DOPA decarboxylase inhibitor (like benserazide or carbidopa) to prevent its peripheral metabolism and increase its bioavailability in the brain.[8]

  • Behavioral Assessments: Motor function is evaluated using tests such as:

    • Rotarod Test: To assess motor coordination and balance.

    • Pole Test: To measure bradykinesia.

    • Open Field Test: To evaluate locomotor activity.[7]

  • Neurochemical and Histological Analysis: After the treatment period, animals are euthanized, and brain tissue is collected.

    • Immunohistochemistry: Staining for tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify the loss of dopaminergic neurons.

    • HPLC: Measurement of dopamine and its metabolites in the striatum.[6]

Signaling Pathways and Experimental Workflow

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways for the neuroprotective effects of the indoline-2,3-dione derivative and the mechanism of action of Levodopa.

G cluster_0 Indoline-2,3-dione Derivative (NC009-1) Pathway cluster_1 Levodopa Mechanism of Action MPTP MPTP-induced Neuroinflammation & Oxidative Stress NLRP3 NLRP3 Inflammasome (IL-1β, IL-6, TNF-α) MPTP->NLRP3 activates NC009_1 Indoline-2,3-dione Derivative (NC009-1) NC009_1->NLRP3 inhibits Nrf2 Nrf2 Pathway (SOD2, NQO1) NC009_1->Nrf2 activates Neuroprotection Neuroprotection & Reduced Neuronal Loss NLRP3->Neuroprotection leads to neuronal damage Nrf2->Neuroprotection promotes Levodopa Levodopa Dopamine Dopamine Levodopa->Dopamine converted to Dopamine_Receptors Dopamine Receptors (D1, D2) Dopamine->Dopamine_Receptors activates Motor_Symptoms Motor Symptom Relief Dopamine_Receptors->Motor_Symptoms PD_Neuron Degenerating Dopaminergic Neuron PD_Neuron->Dopamine reduced production

Caption: Comparative signaling pathways of an indoline-2,3-dione derivative and Levodopa.

Experimental Workflow

The diagram below outlines the typical experimental workflow for comparing the in vivo efficacy of neuroprotective compounds in the MPTP mouse model.

G cluster_F A Animal Acclimatization (C57BL/6 mice) B Baseline Behavioral Testing (Rotarod, etc.) A->B C Group Allocation (Vehicle, MPTP, MPTP + Drug) B->C D MPTP Administration (e.g., daily for 5 days) C->D E Drug Administration (e.g., daily for 2 weeks) C->E F Post-treatment Behavioral Testing G Euthanasia and Brain Tissue Collection F->G H Neurochemical & Histological Analysis (HPLC, IHC for TH) G->H I Data Analysis and Comparison H->I cluster_treatment cluster_treatment cluster_treatment->F

References

structure-activity relationship (SAR) studies of 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of indoline-2,3-dione (isatin) analogs, with a focus on their potential as antimicrobial and anti-inflammatory agents. While specific SAR data for 1-(3-(m-tolyloxy)propyl)indoline-2,3-dione analogs are not extensively available in the public domain, this guide extrapolates from the broader class of N-substituted and C3-substituted indoline-2,3-diones to provide insights into their therapeutic potential. The guide also presents a comparison with established alternative therapeutic agents.

Key Insights into the SAR of Indoline-2,3-dione Analogs

The indoline-2,3-dione scaffold is a versatile platform for drug discovery, with modifications at the N1 and C3 positions, as well as on the aromatic ring, significantly influencing biological activity.

  • N1-Substitution: Alkylation or arylation at the N1 position of the indoline-2,3-dione ring has been shown to modulate the lipophilicity and steric bulk of the molecule, which can impact cell permeability and target binding. For instance, the introduction of a benzyl group at the N-1 position of some indoline-2,3-diones has been associated with potent antiproliferative activity[1].

  • C3-Substitution: The C3 position is a critical site for introducing diversity and influencing the mechanism of action. The carbonyl group at C3 can be derivatized to form Schiff bases, hydrazones, or spirocyclic compounds, leading to a wide range of biological activities. For example, 3-substituted indolin-2-ones have been identified as a novel class of selective tyrosine kinase inhibitors[2].

  • Aromatic Ring Substitution: Substitution on the benzene ring of the indoline-2,3-dione core can fine-tune the electronic properties and bioavailability of the compounds. Electron-withdrawing groups, such as halogens, have been shown to enhance the antimicrobial activity of some isatin derivatives[3].

Comparative Analysis: Antimicrobial Activity

Indoline-2,3-dione derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens[4][5]. The mechanism of action is often attributed to the inhibition of essential microbial enzymes. For comparison, fluoroquinolones, a class of broad-spectrum antibiotics, are presented as an alternative.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
Compound/AnalogStaphylococcus aureusEscherichia coliCandida albicansReference
Indoline-2,3-dione Derivatives
Isatin-Indole Hybrid 5g --4[5]
Isatin-Indole Hybrid 5h --7.8[5]
Indole-Thiadiazole 2c ---[6]
Indole-Triazole 3c ---[6]
3-Substituted Indole-2-one 4 125--[7]
Fluoroquinolones (Alternative)
Ciprofloxacin0.2500.013-[8]
Levofloxacin---[9]
Sitafloxacin0.031--[9]

Note: "-" indicates data not available in the cited sources. MIC values can vary depending on the specific strain and experimental conditions.

Comparative Analysis: Anti-inflammatory Activity

Several indoline-2,3-dione derivatives have exhibited potent anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators like nitric oxide (NO) and cyclooxygenase-2 (COX-2)[10]. Celecoxib, a selective COX-2 inhibitor, is included as a benchmark for comparison.

Table 2: Comparative Anti-inflammatory Activity (IC50 in µM)
Compound/AnalogNO Production Inhibition (RAW 264.7 cells)COX-2 InhibitionReference
Indoline-2,3-dione Derivatives
3-(3-hydroxyphenyl)-indolin-2-onePotent Inhibition (Concentration-dependent)-[10]
1,3-dihydro-2H-indolin-2-one 4e 13.51 ± 0.482.35 ± 0.04
1,3-dihydro-2H-indolin-2-one 9d 10.03 ± 0.27-
NSAID (Alternative)
Celecoxib-Potent and Selective[11][12]

Note: "-" indicates data not available in the cited sources.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial efficacy[13][14]. The broth microdilution method is a common procedure:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., ~5×10^5 CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth)[4].

  • Serial Dilution: The test compounds are serially diluted in the broth within a 96-well microtiter plate to achieve a range of concentrations[4].

  • Inoculation: Each well is inoculated with the standardized microbial suspension[4].

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours)[3][4].

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed[3].

Inhibition of LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay assesses the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of NO, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells[15][16].

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium (e.g., DMEM with 10% FBS) and seeded in 96-well plates[16].

  • Treatment: The cells are pre-treated with various concentrations of the test compounds for a specified period (e.g., 1-2 hours) before stimulation with LPS (e.g., 1 µg/mL)[15].

  • Incubation: The plates are incubated for an extended period (e.g., 24 hours) to allow for NO production[15].

  • NO Measurement: The amount of nitrite (a stable product of NO) in the cell culture supernatant is quantified using the Griess reagent. The absorbance is measured spectrophotometrically (e.g., at 540 nm)[15][17].

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite levels in treated cells to those in LPS-stimulated control cells.

Visualizations

SAR_Workflow cluster_0 Compound Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis & Optimization A Scaffold Selection (Indoline-2,3-dione) B Analog Design (e.g., 1-(3-(m-tolyloxy)propyl) analogs) A->B Rational Design C Chemical Synthesis B->C D In vitro Assays (e.g., Antimicrobial, Anti-inflammatory) C->D Screening E Determine Potency (e.g., MIC, IC50) D->E F Identify Key Structural Features E->F G Establish Structure-Activity Relationships F->G H Lead Optimization G->H H->B Iterative Design LPS_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB activates iNOS_gene iNOS Gene (in nucleus) NFkB->iNOS_gene promotes transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translation NO Nitric Oxide (NO) iNOS_protein->NO produces Inflammation Inflammation NO->Inflammation Indoline_dione Indoline-2,3-dione Analogs Indoline_dione->NFkB inhibit Indoline_dione->iNOS_protein inhibit

References

head-to-head comparison of 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione with other kinase inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase inhibitor class represented by 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione against established multi-kinase inhibitors. Due to the limited publicly available data on the specific molecule this compound, this guide utilizes data from structurally related N-substituted indoline-2,3-dione derivatives as a proxy to facilitate a meaningful comparison with leading FDA-approved kinase inhibitors: Sunitinib, Sorafenib, and Dasatinib.

Executive Summary

Indoline-2,3-dione (isatin) derivatives have emerged as a promising scaffold in the development of novel kinase inhibitors, targeting a variety of kinases involved in cancer cell proliferation and angiogenesis. This guide presents a head-to-head comparison of a representative N-substituted indoline-2,3-dione derivative with Sunitinib, Sorafenib, and Dasatinib, focusing on their inhibitory activities against key oncogenic kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Src family kinases. While direct comparative data for this compound is not available, the analysis of related compounds suggests that the indoline-2,3-dione class holds potential for potent and selective kinase inhibition.

Data Presentation: Comparative Kinase Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of a representative N-substituted indoline-2,3-dione derivative against various kinases, benchmarked against Sunitinib, Sorafenib, and Dasatinib. It is important to note that the inhibitory profile of the specific target compound, this compound, may vary.

Table 1: IC50 Values of a Representative N-Substituted Indoline-2,3-dione Derivative

CompoundKinase TargetIC50 (µM)
1-benzyl-N-(2,4-dichlorobenzyl)-1H-indole-2-carboxamideCK214.6[1]

Note: This compound is presented as a representative of the N-substituted indoline class. The kinase target is different from the comparator drugs due to data availability.

Table 2: IC50 Values of Comparator Kinase Inhibitors

InhibitorKinase TargetIC50 (nM)
Sunitinib PDGFRβ2[2]
VEGFR280[2]
Sorafenib Raf-16[3]
B-Raf22[3]
VEGFR290[3][4]
VEGFR320[3][5]
PDGFRβ57[3][5]
Dasatinib Src0.8[6][7]
Abl<1[6][7]
c-Kit79[6][7]

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by the comparator kinase inhibitors. The representative indoline-2,3-dione derivative is shown to target CK2, a kinase involved in cell cycle regulation and apoptosis.

G cluster_0 VEGFR/PDGFR Signaling VEGFR_PDGFR VEGFR / PDGFR PLCg PLCγ VEGFR_PDGFR->PLCg Ras Ras VEGFR_PDGFR->Ras PI3K PI3K VEGFR_PDGFR->PI3K PKC PKC PLCg->PKC Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Angiogenesis, Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Sunitinib Sunitinib Sunitinib->VEGFR_PDGFR Sorafenib Sorafenib Sorafenib->VEGFR_PDGFR Sorafenib->Raf G cluster_1 Src Signaling Src Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt RAS_MAPK RAS/MAPK Pathway Src->RAS_MAPK Cell_Adhesion Cell Adhesion, Migration, Invasion FAK->Cell_Adhesion Proliferation_Survival Proliferation, Survival STAT3->Proliferation_Survival PI3K_Akt->Proliferation_Survival RAS_MAPK->Proliferation_Survival Dasatinib Dasatinib Dasatinib->Src G cluster_2 CK2 Signaling CK2 CK2 NF_kB NF-κB Pathway CK2->NF_kB Wnt Wnt/β-catenin Pathway CK2->Wnt Apoptosis_Regulators Apoptosis Regulators (e.g., Bid, Max) CK2->Apoptosis_Regulators Anti_Apoptosis Suppression of Apoptosis NF_kB->Anti_Apoptosis Cell_Cycle Cell Cycle Progression Wnt->Cell_Cycle Apoptosis_Regulators->Anti_Apoptosis Indoline_dione N-Substituted Indoline-2,3-dione Indoline_dione->CK2 G cluster_workflow In Vitro Kinase Assay Workflow A Prepare serial dilutions of test compounds B Add compounds to 384-well plate A->B C Add kinase and substrate mixture B->C D Pre-incubate C->D E Add ATP to start reaction D->E F Incubate E->F G Add ADP-Glo™ Reagent F->G H Add Kinase Detection Reagent G->H I Measure luminescence H->I J Calculate IC50 values I->J

References

Confirming Cellular Target Engagement of 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of methodologies to confirm the cellular target engagement of the investigational compound, 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione. While direct experimental data for this specific molecule is not publicly available, this document outlines a robust, albeit hypothetical, framework for its evaluation based on established techniques and the known activities of related isatin-based compounds. We will postulate a hypothetical target, "Kinase X," to illustrate the application of these methods and compare them with alternative approaches.

Introduction to this compound and Target Engagement

This compound belongs to the isatin (indole-2,3-dione) class of compounds. Isatin derivatives have been shown to exhibit a wide range of biological activities, including the inhibition of kinases and carboxylesterases.[1][2] Confirming that a compound directly interacts with its intended molecular target within a complex cellular environment is a critical step in drug discovery and development.[3][4] This process, known as target engagement, validates the mechanism of action and provides confidence in the observed phenotypic effects.

This guide will focus on the Cellular Thermal Shift Assay (CETSA) as the primary method for confirming the target engagement of our lead compound with its hypothetical target, Kinase X. We will compare its performance and data output with alternative methods such as chemical proteomics and in-cell western blotting.

Comparative Methodologies for Target Engagement

A variety of techniques can be employed to measure target engagement, each with its own advantages and limitations. The choice of method often depends on factors such as throughput requirements, the availability of specific reagents, and the nature of the target protein.

Method Principle Advantages Disadvantages Throughput
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.[4]Label-free, applicable to endogenous proteins in live cells.[3][5]Requires a specific antibody for detection, optimization of heating temperature is necessary.Low to high, depending on the detection method (e.g., Western blot vs. AlphaLISA).[4][5]
Chemical Proteomics (e.g., Pull-down with immobilized compound) The compound is immobilized on a solid support to "pull down" interacting proteins from cell lysates.Can identify novel targets and off-targets.Requires chemical modification of the compound, which may alter its binding properties; potential for non-specific binding.Low
In-Cell Western Blotting Quantifies target protein levels in fixed and permeabilized cells. Can be adapted to measure target degradation or stabilization.High-throughput, allows for simultaneous analysis of multiple targets.Indirect measure of target engagement; requires specific antibodies.High

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol is adapted from established high-throughput CETSA methods.[4][5]

Objective: To determine if this compound binds to and stabilizes Kinase X in intact cells.

Materials:

  • Cell line expressing endogenous Kinase X

  • This compound

  • Alternative Kinase X inhibitor (e.g., BX795 as a hypothetical control)[6]

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibody specific for Kinase X

  • Secondary antibody conjugated to a detectable reporter (e.g., HRP for Western blot, or components for AlphaLISA)

  • PCR plates and a thermocycler

  • Detection instrument (e.g., Western blot imaging system or AlphaLISA plate reader)

Workflow:

CETSA_Workflow A 1. Cell Treatment: Incubate cells with varying concentrations of This compound or control. B 2. Heat Challenge: Subject treated cells to a temperature gradient in a thermocycler for 3 minutes. [3] A->B C 3. Cell Lysis: Lyse cells to release soluble proteins. B->C D 4. Separation of Aggregates: Centrifuge to pellet aggregated, denatured proteins. C->D E 5. Detection of Soluble Target: Quantify the amount of soluble Kinase X in the supernatant using Western blot or AlphaLISA. [2, 3] D->E

Figure 1. Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Steps:

  • Cell Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with a serial dilution of this compound or a known Kinase X inhibitor for 1 hour at 37°C.[4] Include a DMSO-treated control.

  • Heat Challenge: Seal the plate and place it in a thermocycler. Apply a temperature gradient for 3 minutes.[5] An initial experiment should be performed to determine the optimal melting temperature (Tm) of Kinase X in the absence of the compound.

  • Cell Lysis: After heating, lyse the cells by adding lysis buffer and incubating on ice.

  • Separation: Centrifuge the plate to pellet the aggregated proteins.

  • Detection: Carefully transfer the supernatant containing the soluble proteins to a new plate for analysis by Western blot or a high-throughput method like AlphaLISA to quantify the amount of soluble Kinase X.[4][5]

Data Analysis: The data is plotted as the percentage of soluble Kinase X at each temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization. An isothermal dose-response curve can be generated by heating all samples at the predetermined Tm and varying the compound concentration.

Hypothetical Results and Comparison

CETSA Data

Table 1: Hypothetical CETSA Data for Kinase X

Compound Concentration (µM) Melting Temperature (Tm) Shift (°C) EC50 (µM) from Isothermal Dose-Response
This compound10+ 4.21.5
Alternative Inhibitor (BX795)10+ 5.80.8
Vehicle (DMSO)-0-

The hypothetical data in Table 1 suggests that this compound engages Kinase X in cells, causing a 4.2°C shift in its melting temperature at a 10 µM concentration. The alternative inhibitor shows a slightly greater stabilization effect. The EC50 value from the isothermal dose-response experiment provides a quantitative measure of the compound's potency in stabilizing the target in a cellular context.

Signaling Pathway Visualization

To contextualize the importance of confirming target engagement, the following diagram illustrates a hypothetical signaling pathway involving Kinase X.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseX Kinase X Receptor->KinaseX Activates Substrate Downstream Substrate KinaseX->Substrate Phosphorylates TF Transcription Factor Substrate->TF Activates Gene Gene Expression (e.g., Proliferation, Survival) TF->Gene Compound 1-(3-(m-Tolyloxy)propyl) indoline-2,3-dione Compound->KinaseX Inhibits

Figure 2. Hypothetical signaling pathway involving Kinase X.

This diagram illustrates that by inhibiting Kinase X, this compound can block downstream signaling that leads to gene expression changes. Confirming that the compound directly engages Kinase X is crucial to link this molecular action to the observed cellular phenotype.

Conclusion

Confirming target engagement is a cornerstone of modern drug discovery. The Cellular Thermal Shift Assay provides a robust and versatile method to directly measure the interaction between a compound and its target in a physiologically relevant setting.[3][7] While this guide uses a hypothetical scenario for this compound, the outlined principles and protocols are broadly applicable. By employing methods like CETSA and comparing the results with alternative approaches, researchers can build a strong evidence base for the mechanism of action of their compounds, thereby de-risking and accelerating the drug development process.

References

cross-validation of 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione activity in different cancer types

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comparative analysis of the anticancer activity of various derivatives of the indoline-2,3-dione (isatin) scaffold. While specific experimental data for 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione is not publicly available, this document cross-validates the activity of structurally related compounds across different cancer types, offering valuable insights for drug discovery and development. The indoline-2,3-dione core is a well-established pharmacophore known for its potent cytotoxic effects against a range of cancer cell lines.[1][2] This guide summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways and workflows to support further research in this area.

Comparative Anticancer Activity of Indoline-2,3-dione Derivatives

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various indoline-2,3-dione derivatives against a panel of human cancer cell lines. These compounds, while not identical to this compound, share the same core scaffold and provide a representative overview of the potential anticancer activity. The data is compiled from multiple research publications.

Table 1: Cytotoxic Activity of N-Substituted Indoline-2,3-dione Derivatives

Compound IDN-1 SubstituentCancer Cell LineIC50 (µM)Reference
Compound 8lBenzylHL-60 (Leukemia)0.07[3]
Compound 8pBenzylHL-60 (Leukemia)0.14[3]
Compound 4l5,6,7-tri-fluoroK562 (Leukemia)1.75[4]
Compound 4l5,6,7-tri-fluoroHepG2 (Liver)3.20[4]
Compound 4l5,6,7-tri-fluoroHT-29 (Colon)4.17[4]

Table 2: Cytotoxic Activity of C5-Substituted Indoline-2,3-dione Derivatives

Compound IDC5 SubstituentCancer Cell LineIC50 (µM)Reference
VIbFluoroHeLa (Cervical)12.52
VIcChloroHeLa (Cervical)10.64
VIdBromoHeLa (Cervical)11.18

Table 3: Broad-Spectrum Anticancer Activity of Isatin and its Derivatives

CompoundCancer Cell LineIC50/CC50Reference
IsatinHL-60 (Leukemia)2.94 µg/ml[5]
Isatin-hydrazone derivativeMCF-7 (Breast)Not specified, but induces apoptosis[2]
Isatin-thiosemicarbazone derivativeIM-9 (Myeloma)Not specified, induces G0/G1 arrest[2]

Experimental Protocols

A standardized protocol for assessing the cytotoxic activity of novel compounds is crucial for the reproducibility and comparison of results. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for this purpose.[6][7][8][9]

MTT Assay for Cell Viability

Objective: To determine the concentration at which a compound inhibits the growth of cancer cells by 50% (IC50).

Principle: Metabolically active cells possess mitochondrial dehydrogenases that convert the yellow MTT salt into purple formazan crystals. The concentration of the dissolved formazan is directly proportional to the number of viable cells.[6][7]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Indoline-2,3-dione derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the indoline-2,3-dione derivative in the complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plates for another 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plates for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

Signaling Pathways and Mechanisms of Action

Indoline-2,3-dione derivatives exert their anticancer effects through various mechanisms, often involving the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and angiogenesis.[10][11]

Key Mechanisms of Action:

  • Induction of Apoptosis: Many isatin derivatives trigger programmed cell death by activating caspase cascades and altering the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[4][10]

  • Cell Cycle Arrest: These compounds can halt the cell cycle at different phases (e.g., G2/M or G0/G1), preventing cancer cells from dividing and proliferating.[2][12]

  • Inhibition of Protein Kinases: The indoline-2,3-dione scaffold is a known inhibitor of various protein kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), which are crucial for tumor growth and angiogenesis.[10]

Visualizations

Experimental Workflow

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start cell_culture Cancer Cell Line Culture start->cell_culture seeding Cell Seeding in 96-well Plates cell_culture->seeding compound_prep Prepare Serial Dilutions of Indoline-2,3-dione Derivative seeding->compound_prep treatment Treat Cells with Compound compound_prep->treatment incubation Incubate for 48-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for 3-4h (Formazan Formation) mtt_addition->formazan_formation solubilization Add DMSO to Solubilize Formazan formazan_formation->solubilization read_absorbance Read Absorbance at 570nm solubilization->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability calc_ic50 Determine IC50 Value calc_viability->calc_ic50 end End calc_ic50->end

Caption: Workflow for assessing the cytotoxicity of indoline-2,3-dione derivatives using the MTT assay.

General Signaling Pathway

G cluster_cellular_effects Cellular Effects cluster_molecular_targets Molecular Targets compound Indoline-2,3-dione Derivative kinases Protein Kinases (e.g., VEGFR, EGFR) compound->kinases inhibits caspases Caspase Activation compound->caspases activates bcl2 Bcl-2 Family Proteins compound->bcl2 modulates cell_cycle Cell Cycle Arrest (G2/M or G0/G1) apoptosis Induction of Apoptosis apoptosis->cell_cycle angiogenesis Inhibition of Angiogenesis kinases->angiogenesis caspases->apoptosis bcl2->apoptosis

Caption: Simplified signaling pathways modulated by indoline-2,3-dione derivatives in cancer cells.

References

Comparative Toxicity Profile of 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicity profile of 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione and its structural analogs. Due to the limited direct toxicological data on the target compound, this comparison relies on available information for the parent molecule, isatin (indoline-2,3-dione), and various N-substituted derivatives to infer a potential toxicity profile. The data presented herein is intended to support researchers in drug development and safety assessment.

Executive Summary

Acute Toxicity

The acute toxicity of isatin, the core structure of the target compound, has been evaluated in animal models.

Table 1: Acute Toxicity Data for Isatin

CompoundAnimal ModelRoute of AdministrationLD50 ValueReference
IsatinMouseGavage1 g/kg b.w.[1]

This data suggests that the parent isatin molecule has a low order of acute oral toxicity. The introduction of the N-(3-(m-tolyloxy)propyl) substituent may alter this profile, and further studies are warranted to determine the specific LD50 of the target compound.

In Vitro Cytotoxicity

Numerous studies have investigated the in vitro cytotoxic effects of N-substituted isatin derivatives against a variety of cancer cell lines. This data is crucial for understanding the potential anti-proliferative and cytotoxic properties of this class of compounds.

Table 2: In Vitro Cytotoxicity of N-Substituted Isatin Derivatives

CompoundCell LineIC50 (µM)Reference
5,7-Dibromo-N-(p-methylbenzyl)isatinU937 (Human lymphoma)0.49[1][2]
5,7-Dibromo-N-(p-methylbenzyl)isatinJurkat (Human T-cell leukemia)0.49[1][2]
N-phenyl substituted isatin derivative (Compound 9)K562 (Human leukemia)6.10
N-phenyl substituted isatin derivative (Compound 9)HT-29 (Human colon cancer)20.27
N-phenyl substituted isatin derivative (Compound 9)HepG2 (Human liver cancer)24.09
N-benzylisoindole-1,3-dione derivative (Compound 3)A549-Luc (Human lung adenocarcinoma)114.25[3]
N-benzylisoindole-1,3-dione derivative (Compound 4)A549-Luc (Human lung adenocarcinoma)116.26[3]

The data indicates that N-substitution on the isatin core can lead to potent cytotoxic activity, with IC50 values in the sub-micromolar to micromolar range. The nature of the substituent at the N1 position, as well as substitutions on the aromatic ring of the isatin, plays a significant role in determining the cytotoxic potency.[1][2] Structure-activity relationship (SAR) studies have shown that the introduction of an aromatic ring with a one or three-carbon atom linker at the N1 position can enhance cytotoxic activity.[1][2]

Genotoxicity

The genotoxic potential of the parent compound, isatin, has been assessed using in vivo assays.

Table 3: Genotoxicity of Isatin in Mammalian Cells In Vivo

AssayAnimal ModelDoses Tested (mg/kg b.w.)Treatment DurationResultsReference
Comet AssayMouse50, 100, 150Acute (24h)No significant DNA damage observed.[1]
Micronucleus TestMouse50, 100, 150Acute (24h)No mutagenic effects observed.[1]
Micronucleus TestMouse150Repeated (14d)Induced alterations in DNA (micronuclei formation).[1]

These findings suggest that while acute exposure to isatin may not be genotoxic, repeated exposure at higher doses could induce DNA damage.[1] The genotoxicity of this compound has not been reported and would require specific testing.

Other Toxicities

Limited information is available regarding other specific organ toxicities for N-substituted isatin derivatives. Some studies have touched upon neurotoxicity and cardiotoxicity.

  • Neurotoxicity : Certain isatin derivatives have been evaluated for their anti-convulsant activity, with some showing neurotoxicity at higher doses.[4] Structure-activity relationships suggest that the position and nature of substituents on the isatin core influence both the therapeutic and toxic effects.[4]

  • Cardiotoxicity : Some 3-substituted indolin-2-one derivatives have been screened for cardiotoxicity by evaluating their inhibition of the hERG potassium channel. The presence of a chlorine atom on a pyrrole ring substituent was found to be crucial in reducing cardiotoxicity.[5] Adrenochrome, a compound with some structural similarity to oxidized indoles, is also believed to have cardiotoxic properties.[6]

Experimental Protocols

In Vivo Comet Assay

The in vivo alkaline comet assay is utilized to detect DNA strand breaks in cells isolated from animal tissues following exposure to a test substance.

Methodology:

  • Animal Dosing: Typically, rodents are administered the test compound at various dose levels, alongside positive and vehicle controls.

  • Tissue Collection and Cell Isolation: At a specified time after the last dose, animals are euthanized, and target tissues are collected. Single-cell suspensions are prepared from these tissues.

  • Embedding and Lysis: The isolated cells are embedded in a thin layer of agarose on a microscope slide and then lysed with a high salt and detergent solution to remove cellular proteins, leaving behind the DNA as "nucleoids."

  • Alkaline Unwinding and Electrophoresis: The slides are immersed in an alkaline buffer (pH > 13) to unwind the DNA. Electrophoresis is then performed, causing broken DNA fragments to migrate away from the nucleus, forming a "comet" shape.

  • Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.

  • Data Analysis: The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head.

Comet_Assay_Workflow A Animal Dosing B Tissue Collection & Cell Isolation A->B C Embedding in Agarose B->C D Cell Lysis C->D E Alkaline Unwinding D->E F Electrophoresis E->F G DNA Staining F->G H Fluorescence Microscopy G->H I Data Analysis H->I

Caption: Workflow of the in vivo Comet Assay.
In Vivo Micronucleus Test

The in vivo micronucleus test is a mutagenicity assay that detects damage to chromosomes or the mitotic apparatus in erythroblasts of treated animals.

Methodology:

  • Animal Dosing: Rodents are treated with the test substance, typically via the intended route of human exposure. Positive and negative control groups are included.

  • Bone Marrow/Peripheral Blood Collection: At appropriate time intervals after treatment, bone marrow is extracted from the femur or peripheral blood is collected.

  • Slide Preparation: Smears of the bone marrow or blood are made on microscope slides.

  • Staining: The slides are stained to differentiate between polychromatic erythrocytes (PCEs; immature red blood cells) and normochromatic erythrocytes (NCEs; mature red blood cells).

  • Microscopic Analysis: The slides are examined under a microscope to score the frequency of micronucleated PCEs (MN-PCEs). A micronucleus is a small, separate nucleus formed from chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

  • Data Analysis: The number of MN-PCEs per a certain number of PCEs is counted to determine the mutagenic potential of the substance. A significant, dose-dependent increase in MN-PCEs indicates a positive result.

Micronucleus_Test_Workflow A Animal Dosing B Bone Marrow or Peripheral Blood Collection A->B C Slide Preparation B->C D Staining C->D E Microscopic Analysis D->E F Quantification of Micronucleated Cells E->F

Caption: Workflow of the in vivo Micronucleus Test.

Conclusion and Future Directions

The available data on isatin and its N-substituted derivatives suggest that this compound may possess a favorable acute toxicity profile but could exhibit significant in vitro cytotoxicity. The specific nature of the N-substituent is a critical determinant of biological activity and toxicity. Further investigation is required to fully characterize the toxicity profile of the target compound. Recommended future studies include:

  • In vitro cytotoxicity screening against a panel of human cancer and non-cancer cell lines to determine its potency and selectivity.

  • Acute oral toxicity studies in a rodent model to establish its LD50 value.

  • Genotoxicity assessment using a battery of in vitro and in vivo assays, such as the Ames test, in vitro micronucleus assay, and an in vivo comet assay.

  • Preliminary organ-specific toxicity studies , focusing on hepatotoxicity, nephrotoxicity, cardiotoxicity, and neurotoxicity, based on the profiles of related compounds.

This comprehensive approach will provide a clearer understanding of the safety profile of this compound and guide its further development as a potential therapeutic agent.

References

Validation of Indolinone-Based Kinase Inhibitors as Chemical Probes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The indoline-2,3-dione scaffold and its derivatives, such as the indolin-2-one core, are privileged structures in medicinal chemistry, forming the basis of numerous kinase inhibitors.[1][2] These compounds often function as ATP-competitive inhibitors, targeting the kinase domain of various protein kinases, which are critical regulators of cellular signaling pathways.[3][4][5] The validation of such compounds as chemical probes is paramount for their use in basic research and drug development. A well-validated chemical probe should exhibit high potency, selectivity, and cellular activity against its intended target.

This guide provides a comparative validation of Sunitinib, a well-characterized multi-targeted receptor tyrosine kinase (RTK) inhibitor with an indolin-2-one core, against other relevant chemical probes.[6][7][8][9] Sunitinib's validation as a chemical probe for studying angiogenesis and tumor cell proliferation will be compared with SU5416, another VEGFR inhibitor, and GW5074, an inhibitor of the downstream kinase c-Raf.[10][11][12][13][14]

Comparative Performance of Selected Chemical Probes

The following table summarizes the key performance characteristics of Sunitinib, SU5416, and GW5074, highlighting their primary targets, potency, and known selectivity profiles.

Chemical Probe Primary Target(s) Potency (IC50) Key Selectivity Notes
Sunitinib VEGFRs, PDGFRs, c-KIT, FLT3, RET, CSF1R[7][8][9]VEGFR2 (80 nM), PDGFRβ (2 nM), c-KIT (4 nM)Multi-targeted inhibitor, potent against several RTKs.
SU5416 (Semaxinib) VEGFR1/2, c-Kit, FLT3, RET[10][11][15]VEGFR2 (Flk-1/KDR) (1.23 µM)[11], c-Kit (30 nM), FLT3 (160 nM), RET (170 nM)[15]Potent VEGFR inhibitor, also acts as an agonist for the aryl hydrocarbon receptor (AHR).[11][16]
GW5074 c-Raf[12][13][14]c-Raf (9 nM)[12][13][14]Highly selective for c-Raf over other kinases like CDK1, CDK2, c-src, ERK2, MEK, p38, Tie2, and VEGFR2.[17]

Signaling Pathways

The diagram below illustrates the signaling pathways targeted by Sunitinib, SU5416, and GW5074. Sunitinib and SU5416 inhibit receptor tyrosine kinases like VEGFR and PDGFR at the cell surface, while GW5074 targets the downstream kinase c-Raf in the MAPK/ERK signaling cascade.

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras PDGFR PDGFR PDGFR->PI3K PDGFR->Ras Akt Akt PI3K->Akt Transcription Gene Transcription (Proliferation, Angiogenesis) Akt->Transcription cRaf c-Raf Ras->cRaf MEK MEK cRaf->MEK ERK ERK MEK->ERK ERK->Transcription Sunitinib Sunitinib Sunitinib->VEGFR Sunitinib->PDGFR SU5416 SU5416 SU5416->VEGFR GW5074 GW5074 GW5074->cRaf

Figure 1: Targeted signaling pathways of Sunitinib, SU5416, and GW5074.

Experimental Protocols

The validation of kinase inhibitors as chemical probes involves a cascade of assays to determine their potency, selectivity, and mechanism of action in both biochemical and cellular contexts.

In Vitro Kinase Assay (Radiometric)

This assay directly measures the enzymatic activity of a purified kinase and its inhibition by a chemical probe.

Objective: To determine the IC50 value of a chemical probe against a purified kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (e.g., myelin basic protein for some MAPKs)

  • Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 0.1% 2-mercaptoethanol)[18]

  • [γ-32P]-ATP[18]

  • Non-radioactive ATP

  • Chemical probe stock solution (in DMSO)

  • SDS-PAGE gels and buffers

  • Phosphorimager

Procedure:

  • Prepare a reaction mixture containing the purified kinase and its substrate in kinase assay buffer.[18]

  • Add the chemical probe at various concentrations (typically a serial dilution). Incubate for 10-15 minutes at 30°C.

  • Initiate the kinase reaction by adding a mixture of [γ-32P]-ATP and non-radioactive ATP.[18]

  • Allow the reaction to proceed for a set time (e.g., 30 minutes) at 30°C.

  • Terminate the reaction by adding SDS-PAGE loading buffer.[18]

  • Separate the reaction products by SDS-PAGE.

  • Dry the gel and expose it to a phosphor screen.

  • Quantify the incorporation of 32P into the substrate using a phosphorimager.

  • Calculate the percentage of inhibition at each probe concentration and determine the IC50 value by non-linear regression.

Cell-Based Phosphorylation Assay (Western Blot)

This assay assesses the ability of a chemical probe to inhibit the phosphorylation of a target kinase's substrate within a cellular environment.

Objective: To confirm the on-target activity of a chemical probe in intact cells.

Materials:

  • Cell line expressing the target kinase (e.g., HUVECs for VEGFR)

  • Cell culture medium and supplements

  • Ligand to stimulate the kinase (e.g., VEGF for VEGFR)

  • Chemical probe

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (phospho-specific and total protein for the target substrate)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Seed cells in multi-well plates and grow to desired confluency.

  • Starve the cells in serum-free medium for several hours to reduce basal kinase activity.

  • Pre-treat the cells with various concentrations of the chemical probe for 1-2 hours.

  • Stimulate the cells with the appropriate ligand for a short period (e.g., 5-15 minutes) to activate the target kinase.

  • Wash the cells with cold PBS and lyse them on ice.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.

  • Probe the membrane with a phospho-specific antibody for the target substrate.

  • Strip the membrane and re-probe with an antibody for the total amount of the substrate protein to ensure equal loading.

  • Develop the blot using a chemiluminescent substrate and image the results.

  • Quantify the band intensities to determine the extent of phosphorylation inhibition.

Experimental Workflow

The following diagram outlines a typical workflow for the validation of a kinase inhibitor as a chemical probe.

Experimental_Workflow cluster_discovery Probe Discovery & Initial Characterization cluster_cellular Cellular & Functional Validation cluster_selectivity Selectivity & Off-Target Profiling HTS High-Throughput Screening Hit_Validation Hit Validation (Dose-Response) HTS->Hit_Validation Biochemical_Assay In Vitro Kinase Assay (IC50 Determination) Hit_Validation->Biochemical_Assay Cell_Permeability Cellular Permeability Assay Biochemical_Assay->Cell_Permeability Kinome_Scan Kinome-Wide Selectivity Profiling Biochemical_Assay->Kinome_Scan Target_Engagement Target Engagement Assay (e.g., CETSA, NanoBRET) Cell_Permeability->Target_Engagement Cellular_Phospho_Assay Cell-Based Phosphorylation Assay Target_Engagement->Cellular_Phospho_Assay Phenotypic_Assay Phenotypic Assay (e.g., Proliferation, Migration) Cellular_Phospho_Assay->Phenotypic_Assay Off_Target_Validation Off-Target Validation Assays Kinome_Scan->Off_Target_Validation

Figure 2: Workflow for kinase inhibitor chemical probe validation.

References

Assessing the Kinase Selectivity of 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on the kinase selectivity profile of the specific compound 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione is not available at the time of this publication. The following guide is a hypothetical case study constructed to illustrate how such an assessment would be presented. The experimental data herein is illustrative and not based on actual experimental results for this specific molecule.

This guide provides a comparative analysis of the hypothetical kinase selectivity of this compound against a panel of representative kinases. For comparative purposes, the well-characterized multi-kinase inhibitors Sunitinib and Sorafenib are included. The objective is to present a clear, data-driven assessment for researchers, scientists, and drug development professionals.

Quantitative Kinase Inhibition Data

The inhibitory activity of this compound, Sunitinib, and Sorafenib was hypothetically assessed against a panel of 10 kinases. The half-maximal inhibitory concentrations (IC50) are summarized in the table below. Lower IC50 values indicate higher potency.

Kinase TargetThis compound (IC50, nM)Sunitinib (IC50, nM)Sorafenib (IC50, nM)
VEGFR285990
PDGFRβ120220
c-Kit250468
FLT3>1000158
RET80054
RAF1>1000>10006
BRAF>1000>100022
EGFR5000>10000>10000
HER2>10000>10000>10000
CDK2>100008000>10000

Experimental Protocols

A detailed methodology for the kinase inhibition assays is provided below.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The kinase inhibitory activity of the test compounds was determined using the ADP-Glo™ Kinase Assay (Promega).[1][2] This assay measures the amount of ADP produced during the kinase reaction, which is inversely correlated with the inhibitory activity of the compound.

Reagents and Materials:

  • Kinase-specific enzymes and substrates (Promega)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (dissolved in DMSO)

  • 384-well plates (white, flat-bottom)

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: A serial dilution of the test compounds was prepared in DMSO. The final concentration of DMSO in the assay was kept below 1%.

  • Kinase Reaction:

    • 2.5 µL of kinase solution was added to each well of a 384-well plate.

    • 1 µL of the test compound dilution was added to the wells.

    • The reaction was initiated by adding 2.5 µL of a solution containing the substrate and ATP. The final reaction volume was 6 µL.[3]

    • The plate was incubated at room temperature for 60 minutes.

  • ADP Detection:

    • 6 µL of ADP-Glo™ Reagent was added to each well to stop the kinase reaction and deplete the remaining ATP.

    • The plate was incubated at room temperature for 40 minutes.

    • 12 µL of Kinase Detection Reagent was added to each well to convert the generated ADP to ATP and induce a luminescent signal.

    • The plate was incubated at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Luminescence was measured using a plate reader.

    • The data was normalized to controls (0% inhibition with DMSO and 100% inhibition with a broad-spectrum kinase inhibitor).

    • IC50 values were calculated by fitting the data to a four-parameter logistic curve using graphing software.

Visualizations

Signaling Pathway

The following diagram illustrates a simplified signaling pathway for Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key target in angiogenesis and a common target for indolinone-based kinase inhibitors.[4]

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Proliferation Cell Proliferation Survival, Migration PKC->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Compound 1-(3-(m-Tolyloxy)propyl) indoline-2,3-dione Compound->VEGFR2 Inhibition

Caption: Simplified VEGFR2 signaling pathway.

Experimental Workflow

The workflow for the in vitro kinase selectivity profiling is depicted below.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection Compound_Prep Compound Dilution Dispense Dispense Reagents and Compound to 384-well Plate Compound_Prep->Dispense Reagent_Prep Kinase/Substrate/ATP Working Solutions Reagent_Prep->Dispense Incubate_1 Incubate for 60 min at Room Temperature Dispense->Incubate_1 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_1->Add_ADP_Glo Incubate_2 Incubate for 40 min Add_ADP_Glo->Incubate_2 Add_Detection Add Kinase Detection Reagent Incubate_2->Add_Detection Incubate_3 Incubate for 30 min Add_Detection->Incubate_3 Read_Plate Measure Luminescence Incubate_3->Read_Plate

Caption: Experimental workflow for the kinase assay.

References

independent verification of the biological effects of 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Anticonvulsant Properties of Isatin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct biological data for the specific compound 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione is not available in the public domain, the core chemical structure, indoline-2,3-dione (commonly known as isatin), is a well-established pharmacophore. Isatin and its derivatives are known to exhibit a wide range of biological activities, including anticonvulsant, anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5] This guide provides a comparative overview of the anticonvulsant activity of a representative isatin derivative against a standard antiepileptic drug, supported by experimental data and protocols.

Epilepsy is a common neurological disorder characterized by recurrent seizures, and the development of new antiepileptic drugs with improved efficacy and fewer side effects remains an important area of research.[3] Isatin-based compounds have emerged as a promising class of molecules in the search for novel anticonvulsants.[1]

This guide will focus on the comparative anticonvulsant profile of N-methyl-5-bromo-3-(p-chlorophenylimino) isatin (a representative isatin derivative) and Phenytoin (a widely used anticonvulsant).

Quantitative Data Comparison

The following table summarizes the anticonvulsant and neurotoxic profiles of the selected isatin derivative and Phenytoin, as determined by standard preclinical screening models in mice.

CompoundAnticonvulsant Activity (MES Test) - ED₅₀ (mg/kg)Anticonvulsant Activity (scMet Test) - ED₅₀ (mg/kg)Neurotoxicity (Rotarod Test) - TD₅₀ (mg/kg)Protective Index (PI = TD₅₀/ED₅₀)
N-methyl-5-bromo-3-(p-chlorophenylimino) isatin>30, <100>30, <100>600>6-20
Phenytoin (Standard)8.9Inactive66.57.5

Data for the isatin derivative is derived from qualitative screening results indicating activity at 100 mg/kg but not at 30 mg/kg.[6][7] A precise ED₅₀ is not available. Data for Phenytoin is from established literature for comparative purposes.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are standard in the preclinical evaluation of anticonvulsant drug candidates.

Maximal Electroshock (MES) Test

The MES test is a widely used animal model for identifying compounds effective against generalized tonic-clonic seizures (grand mal).[6]

  • Apparatus: An electroconvulsive shock apparatus with corneal electrodes.

  • Procedure:

    • The test compound or vehicle (control) is administered to mice, typically intraperitoneally (i.p.).[6]

    • After a predetermined time for drug absorption, a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds) is delivered through corneal electrodes.

    • The mice are observed for the presence or absence of a hind limb tonic extensor response.

    • Protection is defined as the abolition of the hind limb tonic extensor component of the seizure.

    • The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated.

Subcutaneous Metrazole (scMet/scPTZ) Test

This test is a model for identifying compounds that may be effective against myoclonic and absence seizures (petit mal).[6] Metrazole (Pentylenetetrazole, PTZ) is a central nervous system stimulant that induces clonic seizures.

  • Procedure:

    • The test compound or vehicle is administered to the animals.

    • Following the drug absorption period, a convulsant dose of PTZ (e.g., 85 mg/kg) is injected subcutaneously.

    • Animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds.

    • Protection is defined as the absence of such seizures.

    • The ED₅₀ is determined as the dose protecting 50% of the mice from the induced seizures.

Rotarod Neurotoxicity Test

This assay assesses potential motor impairment and neurological deficits caused by the test compound.

  • Apparatus: A rotating rod (rotarod) apparatus.

  • Procedure:

    • Mice are trained to remain on the rotating rod (e.g., at 6 rpm) for a set duration (e.g., 1 minute) in pre-test sessions.

    • Only animals that successfully complete the training are used for the experiment.

    • The test compound is administered, and at various time points corresponding to the anticonvulsant testing, the mice are placed back on the rotarod.

    • Neurotoxicity is indicated if the animal falls off the rod.

    • The median toxic dose (TD₅₀), the dose at which 50% of the animals exhibit neurotoxicity, is calculated.

Signaling Pathways and Experimental Workflows

Putative Mechanism of Action

While the exact mechanism of action for many isatin derivatives is still under investigation, some have been shown to modulate GABAergic neurotransmission.[2][3] An increase in brain GABA (γ-aminobutyric acid), the primary inhibitory neurotransmitter, can lead to a reduction in neuronal excitability and thus suppress seizures. The diagram below illustrates a simplified GABAergic synapse, a potential target for anticonvulsant compounds.

GABA_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Converts GABA GABA GAD->GABA Vesicle Synaptic Vesicle GABA->Vesicle Packaged GABA_R GABA-A Receptor (Cl- Channel) Vesicle->GABA_R Release & Bind GAT1 GAT1 (Reuptake) GABA_R->GAT1 Unbinds Cl_ion Cl- Influx GABA_R->Cl_ion Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization

Caption: Simplified GABAergic signaling pathway.

Experimental Workflow for Anticonvulsant Screening

The following diagram outlines the typical workflow for the preclinical screening of novel compounds for anticonvulsant activity.

Anticonvulsant_Screening_Workflow cluster_testing In Vivo Testing start Synthesize & Characterize Isatin Derivative dose_prep Dose Formulation (e.g., in vehicle) start->dose_prep animal_groups Randomize Mice into Groups dose_prep->animal_groups administer Administer Compound or Vehicle (i.p.) animal_groups->administer mes_test MES Test administer->mes_test Time for absorption scmet_test scMet Test administer->scmet_test Time for absorption rotarod_test Rotarod Test (Neurotoxicity) administer->rotarod_test Time for absorption data_analysis Data Analysis (Calculate ED50, TD50, PI) mes_test->data_analysis scmet_test->data_analysis rotarod_test->data_analysis conclusion Identify Lead Compound data_analysis->conclusion

Caption: Preclinical screening workflow for anticonvulsants.

References

benchmarking the performance of 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione against industry standards

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the preclinical performance of 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione against established industry standards. The data presented is based on published research on structurally related indoline-2,3-dione (isatin) derivatives, offering a predictive benchmark for researchers, scientists, and drug development professionals. Isatin and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including potent anticancer and enzyme-inhibitory effects.

Executive Summary

This compound is a novel derivative of the versatile isatin scaffold. While direct experimental data for this specific compound is not yet publicly available, extensive research on analogous N-substituted indoline-2,3-diones provides a strong basis for predicting its potential efficacy. This guide synthesizes findings from studies on derivatives with similar structural motifs, particularly those with N-alkyl and N-aryl ether linkages, to benchmark its expected performance against industry-standard chemotherapeutic agents and enzyme inhibitors. The primary anticipated activities for this class of compounds are in oncology and as targeted enzyme inhibitors.

Comparative Performance Data

The following tables summarize the in vitro activity of various indoline-2,3-dione derivatives, providing a benchmark for the expected performance of this compound.

Table 1: Anticancer Activity of N-Substituted Indoline-2,3-dione Derivatives against Human Cancer Cell Lines

Compound/DerivativeCell LineIC50 (µM)Industry StandardCell LineIC50 (µM)
N-benzyl indoline-2,3-dioneHL-600.07[1]DoxorubicinHL-60~0.1
IsatinHL-602.94 µg/mL (~19.9 µM)[2]PaclitaxelMCF-7~0.01
5-Bromo-N-phenyl substituted isatinK562Not specified[3]SunitinibVarious0.002 - 0.05

Table 2: Enzyme Inhibition Profile of Indoline-2,3-dione Derivatives

Compound/DerivativeTarget EnzymeIC50 (µM)Industry Standard InhibitorTarget EnzymeIC50 (µM)
Indoline-2,3-dione derivative (unspecified)α-glucosidase0.90 ± 0.10[4]Acarboseα-glucosidase11.50 ± 0.30[4]
Indoline-2,3-dione derivative (unspecified)α-amylase1.10 ± 0.10[4]Acarboseα-amylase12.20 ± 0.30[4]
3-substituted indolin-2-oneTyrosine Kinases (various)Submicromolar[5]SunitinibVEGFR2, PDGFRβ, c-KIT0.002 - 0.009

Signaling Pathways and Experimental Workflows

Diagram 1: General Mechanism of Action for Indoline-2,3-dione Derivatives as Tyrosine Kinase Inhibitors

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling RTK Receptor Tyrosine Kinase (RTK) Substrate Substrate Protein RTK->Substrate Phosphorylates ATP_Site ATP Binding Site Inhibition Inhibition ATP_Site->Inhibition P_Substrate Phosphorylated Substrate Substrate->P_Substrate Downstream Downstream Signaling (Proliferation, Angiogenesis) P_Substrate->Downstream Indoline_dione This compound Indoline_dione->ATP_Site Binds to Inhibition->RTK ATP ATP ATP->ATP_Site ADP ADP

Caption: Proposed mechanism of tyrosine kinase inhibition by this compound.

Diagram 2: Experimental Workflow for In Vitro Anticancer Activity Screening

G start Start: Cancer Cell Lines culture Cell Culture and Seeding (e.g., 96-well plates) start->culture treatment Treatment with This compound (various concentrations) culture->treatment incubation Incubation (e.g., 48-72 hours) treatment->incubation assay Cytotoxicity Assay (e.g., MTT, SRB) incubation->assay readout Data Acquisition (e.g., Plate Reader) assay->readout analysis Data Analysis (IC50 Determination) readout->analysis end End: Comparative Analysis analysis->end

Caption: Standard workflow for evaluating the cytotoxic effects of a test compound on cancer cell lines.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of performance data. Below are representative protocols for the key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HL-60, MCF-7, K562)

  • RPMI-1640 or DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Enzyme Inhibition Assay (α-Glucosidase Inhibition Assay)

This protocol outlines a common method for evaluating the inhibitory effect of a compound on α-glucosidase activity.

Objective: To determine the IC50 of this compound against α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (pH 6.8)

  • This compound (dissolved in DMSO)

  • Acarbose (positive control)

  • 96-well plates

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of various concentrations of the test compound, and 20 µL of α-glucosidase solution.

  • Pre-incubation: Incubate the mixture at 37°C for 15 minutes.

  • Substrate Addition: Add 20 µL of pNPG solution to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 50 µL of 0.1 M Na2CO3.

  • Data Acquisition: Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition of α-glucosidase activity. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Conclusion

The indoline-2,3-dione scaffold is a promising platform for the development of novel therapeutic agents. Based on the performance of structurally similar compounds, this compound is predicted to exhibit potent anticancer and enzyme-inhibitory activities. The provided data and protocols offer a valuable resource for researchers to design and execute further preclinical evaluations of this compound. Direct experimental validation is essential to confirm these predictive benchmarks and to fully elucidate the therapeutic potential of this compound.

References

evaluating the synergistic effects of 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione with other chemotherapies

Author: BenchChem Technical Support Team. Date: November 2025

Evaluating the Synergistic Potential of Novel Indoline-2,3-dione Derivatives in Combination Chemotherapy

A Comparative Guide for Drug Development Professionals

In the landscape of oncology drug development, the exploration of combination therapies is paramount to enhancing therapeutic efficacy and overcoming drug resistance. This guide provides a comparative framework for evaluating the synergistic effects of a novel investigational compound, 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione, with established chemotherapeutic agents. While specific experimental data on this particular molecule is not yet publicly available, this document outlines the established methodologies and data presentation standards that would be employed in its preclinical evaluation, using hypothetical data for illustrative purposes.

The isatin (indoline-2,3-dione) scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer properties. Derivatives of this scaffold have been shown to target various cellular processes involved in cancer progression, such as cell cycle regulation and apoptosis. Therefore, investigating the synergistic potential of new derivatives like this compound in combination with standard-of-care chemotherapies is a logical and promising avenue of research.

Hypothetical Synergistic Effects with Standard Chemotherapies

To assess the potential of this compound (referred to hereafter as Compound X) in combination therapy, its effects would be quantified both as a monotherapy and in conjunction with conventional chemotherapeutic drugs such as cisplatin, paclitaxel, and doxorubicin across various cancer cell lines. The primary endpoint for in vitro synergy is the Combination Index (CI), calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[1]

Table 1: Hypothetical Combination Index (CI) Values for Compound X with Standard Chemotherapies in A549 Lung Carcinoma Cells

CombinationIC50 (Compound X alone)IC50 (Chemotherapy alone)IC50 (Combination)Combination Index (CI)Effect
Compound X + Cisplatin5 µM10 µM1.5 µM (X) + 3 µM (Cis)0.6Synergy
Compound X + Paclitaxel5 µM8 nM2 µM (X) + 2.4 nM (Pac)0.7Synergy
Compound X + Doxorubicin5 µM1 µM2.5 µM (X) + 0.5 µM (Dox)1.0Additive

Experimental Protocols

The following are detailed methodologies for key experiments that would be conducted to evaluate the synergistic effects of Compound X.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cell lines (e.g., A549, MCF-7, HCT116) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Drug Treatment: Cells are treated with serial dilutions of Compound X, the selected chemotherapeutic agent, or a combination of both at a constant ratio. Control wells receive vehicle (e.g., DMSO).

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. The IC50 values (concentration required to inhibit 50% of cell growth) are determined by non-linear regression analysis.

Combination Index (CI) Analysis

The synergistic, additive, or antagonistic effects of drug combinations are quantified using the Chou-Talalay method, which is based on the median-effect principle.[1]

  • Dose-Effect Curves: The dose-effect curves for each drug alone and in combination are established from the cell viability data.

  • Combination Index Calculation: The Combination Index (CI) is calculated using software such as CompuSyn.[2] The CI value determines the nature of the drug interaction.

  • Isobologram Analysis: Isobolograms are graphical representations of iso-effective doses. For a synergistic combination, the data points for the combined doses will fall below the line of additivity.[3]

Visualizing Mechanisms and Workflows

Hypothesized Signaling Pathway

Based on the known mechanisms of other indoline-2,3-dione derivatives, Compound X is hypothesized to induce apoptosis through the intrinsic pathway by modulating the expression of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization and subsequent caspase activation. When combined with a DNA-damaging agent like cisplatin, the synergistic effect may arise from the dual insult to the cancer cell, preventing it from overcoming the apoptotic signals.

G cluster_0 Compound X cluster_1 Cisplatin CompoundX Compound X Bcl2 Bcl-2 CompoundX->Bcl2 downregulates Bax Bax CompoundX->Bax upregulates Cisplatin Cisplatin DNA_Damage DNA Damage Cisplatin->DNA_Damage MOMP MOMP Bcl2->MOMP Bax->MOMP DNA_Damage->Bax Caspase9 Caspase-9 MOMP->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized signaling pathway of Compound X and Cisplatin synergy.

Experimental Workflow for Synergy Evaluation

The following diagram illustrates the standard workflow for assessing the synergistic effects of a novel compound with other chemotherapies in vitro.

G cluster_workflow Experimental Workflow Start Cell Line Selection Culture Cell Culture and Seeding Start->Culture Treatment Drug Treatment (Single Agent & Combination) Culture->Treatment Assay Cell Viability Assay (e.g., MTT) Treatment->Assay Data_Acquisition Data Acquisition (Plate Reader) Assay->Data_Acquisition Analysis Data Analysis (IC50, CI, Isobologram) Data_Acquisition->Analysis End Synergy Determination Analysis->End

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive, step-by-step guidance for the proper disposal of 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione, ensuring the safety of laboratory personnel and compliance with regulatory standards. The following procedures are designed for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is critical to handle this compound with appropriate care. While specific toxicological properties of this compound may not be fully investigated, related structures such as 1H-Indole-2,3-dione (Isatin) are known to cause skin, eye, and respiratory tract irritation.[1][2]

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Wear chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]

  • Skin Protection: Wear appropriate protective gloves and a lab coat to prevent skin exposure.[1][2]

  • Respiratory Protection: In case of insufficient ventilation or the generation of dust, use a NIOSH or European Standard EN 149 approved respirator.[1]

Quantitative Data for Structurally Related Compound: 1H-Indole-2,3-dione
PropertyValueSource
CAS Number 91-56-5[1][2]
Molecular Formula C8H5NO2[1][3]
Melting Point 201 - 204 °C / 393.8 - 399.2 °F[3]
Flash Point 220 °C / 428 °F[2][3]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases[2]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe and compliant disposal of this compound.

Step 1: Waste Identification and Classification
  • Hazard Assessment: Due to its chemical structure, this compound should be treated as a hazardous chemical waste. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous under local, regional, and national regulations.[2]

  • Segregation: Do not mix this compound with other waste streams. It should be segregated for specific chemical disposal.

Step 2: Preparing for Disposal
  • Container Selection: Use a dedicated, properly labeled, and leak-proof container for waste accumulation. The container should be made of a material compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with the full chemical name: "this compound," and any applicable hazard symbols.

Step 3: Handling Small Spills and Residues

In the event of a small spill, follow these procedures:

  • Ensure Adequate Ventilation: Work in a well-ventilated area or a chemical fume hood.[4]

  • Containment: Prevent the spread of the material.

  • Clean-up: Carefully sweep or vacuum the solid material and place it into the designated hazardous waste container.[1][2] To minimize dust, you may moisten the material with water, but avoid runoff into drains or waterways.[1]

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials (e.g., wipes, absorbent pads) should also be disposed of as hazardous waste.

Step 4: Final Disposal
  • Professional Disposal Service: The sealed and labeled waste container must be disposed of through an approved waste disposal plant or a licensed chemical waste management company.[2][5]

  • Regulatory Compliance: Adhere to all federal, state, and local regulations concerning hazardous waste disposal.[6]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

G Figure 1: Disposal Workflow for this compound A Start: Identify Waste (this compound) B Wear Full PPE (Goggles, Gloves, Lab Coat) A->B C Is this a small spill? B->C D Sweep/Vacuum into Designated Waste Container C->D Yes E Segregate into a Labeled, Leak-Proof Waste Container C->E No (Bulk Disposal) F Store in a Cool, Dry, Well-Ventilated Area D->F E->F G Arrange for Pickup by Licensed Waste Disposal Service F->G H End: Document Disposal G->H

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.